molecular formula C4H3BrClN3 B1522323 5-Bromo-3-chloropyrazin-2-amine CAS No. 21943-13-5

5-Bromo-3-chloropyrazin-2-amine

Cat. No.: B1522323
CAS No.: 21943-13-5
M. Wt: 208.44 g/mol
InChI Key: RLBJPMURTWCBMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-chloropyrazin-2-amine is a useful research compound. Its molecular formula is C4H3BrClN3 and its molecular weight is 208.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-chloropyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrClN3/c5-2-1-8-4(7)3(6)9-2/h1H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBJPMURTWCBMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674251
Record name 5-Bromo-3-chloropyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21943-13-5
Record name 5-Bromo-3-chloropyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3-chloropyrazin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the properties of 5-Bromo-3-chloropyrazin-2-amine?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-3-chloropyrazin-2-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic intermediate in contemporary organic synthesis and pharmaceutical research. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Properties and Identifiers

This compound is a halogenated aminopyrazine derivative. The strategic placement of bromo, chloro, and amino groups on the pyrazine ring makes it a versatile building block for constructing more complex molecular architectures.

Structural and Physicochemical Data

The fundamental properties of this compound are summarized below. It is important to note a discrepancy in the reported melting point in the literature, with values cited as 128°C and 230-232°C.[1][2] This variation may be attributable to different polymorphic forms or impurities, underscoring the importance of analytical characterization of the starting material before use.

PropertyValueSource(s)
IUPAC Name This compound[3]
Synonyms 2-Amino-5-bromo-3-chloropyrazine, 5-Bromo-3-chloro-pyrazin-2-ylamine[1][3]
CAS Number 21943-13-5[1][2][4]
Molecular Formula C₄H₃BrClN₃[1][3]
Molecular Weight 208.44 g/mol [3]
Exact Mass 206.91989 Da[1][3]
Appearance Light yellow to brown solid[2][5]
Melting Point 128°C or 230-232°C[1][2]
Boiling Point 271.288 °C at 760 mmHg[1][6]
Density ~1.96 g/cm³[1][6]
SMILES C1=C(N=C(C(=N1)N)Cl)Br[3]
InChIKey RLBJPMURTWCBMZ-UHFFFAOYSA-N[3]
Topological Polar Surface Area 51.8 Ų[1][3]
XLogP3 1.4[1][3]

graph "Chemical_Structure" {
layout=neato;
node [shape=plaintext];
edge [style=solid];

// Atom nodes N1 [label="N"]; C2 [label="C"]; N_amino [label="10">2>]; C3 [label="C"]; Cl [label="Cl"]; N4 [label="N"]; C5 [label="C"]; Br [label="Br"]; C6 [label="C"]; H6 [label="H"];

// Position nodes C2 -- N_amino [len=1.2]; C2 -- C3 [len=1.2]; C3 -- Cl [len=1.2]; C3 -- N4 [len=1.2]; N4 -- C5 [len=1.2]; C5 -- Br [len=1.2]; C5 -- C6 [len=1.2]; C6 -- H6 [len=1.2]; C6 -- N1 [len=1.2]; N1 -- C2 [len=1.2];

// Double bonds N1 -- C6 [style=double, len=1.2]; C3 -- N4 [style=double, len=1.2]; C5 -- C2 [style=invis]; // for layout }

Caption: Chemical structure of this compound.

Synthesis and Purification

The most common and direct synthesis of this compound involves the electrophilic bromination of 2-amino-3-chloropyrazine. The choice of N-bromosuccinimide (NBS) as the brominating agent is strategic; it is a solid, easy-to-handle source of electrophilic bromine that allows for controlled monobromination.

Protocol: Synthesis via Electrophilic Bromination

This protocol is based on a well-established procedure in the literature.[2]

Step 1: Reaction Setup

  • To a round-bottom flask, add 2-amino-3-chloropyrazine (1.0 eq., e.g., 154 mmol, 20.0 g).

  • Add chloroform (CHCl₃) as the solvent (e.g., 140 mL).

  • Add N-bromosuccinimide (NBS) (1.1 eq., e.g., 173 mmol, 31.0 g). The slight excess of NBS ensures complete consumption of the starting material.

Step 2: Reaction Execution

  • Heat the suspension to reflux. The reaction is typically monitored by TLC or LC-MS for the disappearance of the starting material.

  • Maintain reflux for approximately 16 hours.[2]

Step 3: Workup and Isolation

  • Cool the reaction mixture to room temperature.

  • Wash the solution with deionized water (e.g., 350 mL) to remove water-soluble byproducts like succinimide.

  • Separate the organic layer.

Step 4: Purification

  • Filter the organic layer through a pad of Celite or diatomaceous earth to remove any insoluble materials.[2]

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The product, obtained as a brown solid, can be further purified by recrystallization or column chromatography if necessary.[2]

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the differential reactivity of its functional groups. The halogen atoms are susceptible to nucleophilic aromatic substitution (SNAr), while the amino group can undergo various transformations.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing pyrazine ring activates both the chloro and bromo substituents towards SNAr. The chlorine atom is generally more reactive than the bromine atom in this context, allowing for selective substitution. This enables the sequential introduction of different nucleophiles, making it a valuable scaffold in combinatorial chemistry.

  • Cross-Coupling Reactions: The C-Br and C-Cl bonds are suitable handles for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination. These reactions are fundamental in modern drug discovery for creating carbon-carbon and carbon-nitrogen bonds.

  • Reactions of the Amino Group: The exocyclic amino group behaves as a typical arylamine. It can be acylated, alkylated, or diazotized. Its reactivity is crucial for modifying the molecule's properties or for serving as an anchor point for further elaboration.[7]

Reactivity_Profile cluster_reactions Potential Transformations main This compound snar Nucleophilic Aromatic Substitution (SNAr) (at C-Cl, C-Br) main->snar Nu- coupling Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald, etc.) main->coupling Pd(0) catalyst amino Amino Group Derivatization (Acylation, Alkylation) main->amino Electrophiles

Caption: Key reactivity pathways for this compound.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated 2-aminopyrazines are highly valuable precursors for the synthesis of nitrogen-containing heterocycles, a class of compounds frequently found in bioactive molecules and approved drugs.[8] this compound serves as a foundational building block for libraries of compounds screened for various therapeutic targets.

The aminopyrazine core is present in molecules developed as kinase inhibitors, antibacterial agents, and other therapeutic agents.[9][10] The ability to selectively functionalize the C-3 and C-5 positions allows for the systematic exploration of the structure-activity relationship (SAR) around the pyrazine scaffold.

Safety and Handling

Proper handling of this compound is essential due to its potential hazards.

  • Hazard Classification: According to GHS classifications, this compound may be toxic if swallowed, harmful in contact with skin or if inhaled, and causes serious eye damage and skin irritation.[3]

  • Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood.[11][12] Wear appropriate PPE, including:

    • Safety glasses or goggles.[5]

    • Chemical-resistant gloves.[5]

    • A lab coat.[11]

  • Handling: Avoid creating dust.[13] Avoid all personal contact, including inhalation.[11] Do not eat, drink, or smoke when using this product.[12] Wash hands thoroughly after handling.[11][12]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[5][12] Keep away from incompatible materials such as strong oxidizing agents.[13]

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.[12][13]

    • In case of eye contact: Rinse cautiously with water for several minutes.[12][13]

    • If inhaled: Remove the person to fresh air.[5][12]

    • If swallowed: Rinse mouth and seek medical attention.[5][12]

References

5-Bromo-3-chloropyrazin-2-amine CAS number 21943-13-5 characterization.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Characterization of 5-Bromo-3-chloropyrazin-2-amine (CAS: 21943-13-5)

Foreword: The Role of Rigorous Characterization in Drug Discovery

In the landscape of modern pharmaceutical development, the starting materials and intermediates are the foundational pillars upon which the entire discovery and manufacturing process is built. This compound, a halogenated heterocyclic amine, represents a critical building block in the synthesis of a multitude of biologically active molecules.[1] Its pyrazine core is a common scaffold in medicinal chemistry, and the strategic placement of bromine and chlorine atoms provides versatile handles for further synthetic transformations.

The absolute certainty of a starting material's identity, purity, and stability is not merely a regulatory formality; it is a scientific imperative. A poorly characterized intermediate can lead to ambiguous reaction outcomes, the generation of unforeseen impurities, and a significant loss of time and resources. This guide provides a comprehensive framework for the analytical characterization of this compound (CAS No. 21943-13-5), grounded in the principles of spectroscopic elucidation and chromatographic purity assessment. The methodologies described herein are designed to be self-validating, ensuring that researchers and drug development professionals can proceed with confidence in the integrity of their chemical matter.

Physicochemical Profile

Understanding the fundamental physicochemical properties of a compound is the first step in its characterization. These parameters influence everything from reaction kinetics to formulation and bioavailability. The key computed and experimentally determined properties of this compound are summarized below.

PropertyValueSource
CAS Number 21943-13-5[2]
Molecular Formula C₄H₃BrClN₃[2]
Molecular Weight 208.44 g/mol [2]
Monoisotopic Mass 206.91989 Da[2]
Melting Point 128 °C[3]
Boiling Point 271 °C (Predicted)[3]
Density 1.96 g/cm³ (Predicted)[3]
XLogP3 1.4[2][3]
IUPAC Name This compound[2]

XLogP3 is a computed value that predicts the octanol/water partition coefficient, a key indicator of a molecule's lipophilicity.

The Characterization Workflow: A Multi-Technique Approach

No single analytical technique can definitively confirm the structure and purity of a compound. A robust characterization strategy relies on the orthogonal application of multiple techniques, where each method provides a unique and complementary piece of the puzzle. The workflow below illustrates a standard, high-confidence approach.

G cluster_0 Primary Characterization cluster_1 Secondary Characterization & Quality Control Synthesis Synthesized or Procured Material MS Mass Spectrometry (Identity & Mass Verification) Synthesis->MS Confirm M.W. NMR NMR Spectroscopy (Structural Connectivity) MS->NMR Mass OK FTIR FTIR Spectroscopy (Functional Group ID) NMR->FTIR Structure OK HPLC HPLC-UV/DAD (Purity & Quantification) FTIR->HPLC Functional Groups OK Final Qualified Material (Certificate of Analysis) HPLC->Final Purity ≥95% G C1_label ¹³C: ~150.6 ppm C2_label ¹³C: ~142.9 ppm C3_label ¹³C: ~132.0 ppm C4_label ¹³C: ~123.5 ppm H1_label ¹H: ~8.05 ppm (s) H2_label ¹H: ~5.02 ppm (br s) ImageNode

References

Physical and chemical properties of 5-Bromo-3-chloropyrazin-2-amine.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-3-chloropyrazin-2-amine

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of highly functionalized heterocyclic scaffolds is paramount to the discovery of novel therapeutic agents. Among these, this compound (CAS No: 21943-13-5) emerges as a compound of significant interest.[1] Its pyrazine core, decorated with an amino group and two distinct, reactive halogen atoms, presents a unique and powerful platform for molecular elaboration.[1] This guide provides an in-depth analysis of the physical and chemical properties of this key intermediate, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage its synthetic potential. We will explore its core characteristics, reactivity, analytical protocols, and applications, grounded in authoritative data to ensure scientific integrity.

Core Compound Identity and Structure

Precise identification is the foundation of all chemical research. This compound is unambiguously defined by the following identifiers.

  • IUPAC Name: this compound[2]

  • CAS Number: 21943-13-5[2][3]

  • Molecular Formula: C₄H₃BrClN₃[2][3]

  • Molecular Weight: 208.44 g/mol [2]

  • Canonical SMILES: C1=C(N=C(C(=N1)N)Cl)Br[2]

  • InChI Key: RLBJPMURTWCBMZ-UHFFFAOYSA-N[2]

The structural arrangement, featuring a pyrazine ring substituted at positions 2, 3, and 5, is the source of its versatile reactivity. The amino group at C2 and the chloro group at C3 are adjacent, while the bromo group is located at C5. This specific orientation of functional groups dictates the molecule's electronic properties and steric accessibility, which are crucial considerations for synthetic planning.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physical properties is critical for its handling, reaction setup, and purification. The key physicochemical data for this compound are summarized below.

PropertyValueSource(s)
Appearance Brown or off-white solid[4],[5]
Melting Point 128 °C[3][6]
Boiling Point 271 °C (at 760 mmHg)[3][7]
Density 1.96 g/cm³[3][7]
Flash Point 118 °C[3][7]
Vapor Pressure 0.007 mmHg at 25°C[3]
pKa (Predicted) 0.81 ± 0.10[6]
XLogP3 1.4[2][3]
Topological Polar Surface Area 51.8 Ų[2][3]

Causality Insight: The relatively high melting point is indicative of a stable crystalline lattice structure, likely influenced by intermolecular hydrogen bonding from the amine group and dipole-dipole interactions from the C-Cl and C-Br bonds. The XLogP3 value of 1.4 suggests moderate lipophilicity, a crucial parameter in drug design for balancing solubility and membrane permeability.

Chemical Profile: Reactivity and Synthetic Potential

The synthetic utility of this compound is derived from its three primary functional groups. The distinct reactivity of the bromine and chlorine atoms, coupled with the nucleophilic amino group, allows for selective and sequential chemical modifications.

Key Reactive Sites:

  • Halogen Atoms (Br and Cl): Both halogens serve as excellent leaving groups for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of carbon, nitrogen, or oxygen-based substituents. The differential reactivity between C-Br and C-Cl bonds can often be exploited for regioselective functionalization under carefully controlled catalytic conditions.

  • Amino Group (-NH₂): The primary amine is a nucleophilic center, capable of participating in reactions such as acylation, alkylation, and diazotization. It also acts as a hydrogen bond donor, influencing the molecule's solubility and interactions with biological targets.

This trifunctional nature makes it an invaluable building block for creating libraries of complex pyrazine derivatives for screening in drug discovery programs.[1]

Caption: Potential derivatization pathways for this compound.

Methodologies: Synthesis and Analytical Characterization

To ensure trustworthiness and reproducibility, protocols must be robust and self-validating. Below are representative experimental procedures for the synthesis and analysis of this compound.

Synthesis Protocol: Electrophilic Bromination

The most direct synthesis involves the bromination of 2-amino-3-chloropyrazine.[4] The causality behind this choice is the activation of the pyrazine ring by the electron-donating amino group, which directs the electrophilic bromine to the C5 position. N-Bromosuccinimide (NBS) is selected as the bromine source for its ease of handling and moderate reactivity compared to elemental bromine.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add 2-amino-3-chloropyrazine (1.0 eq, 154 mmol) and chloroform (140 mL). Stir to create a suspension.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq, 173 mmol) to the suspension.

  • Heating: Heat the reaction mixture to reflux and maintain for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the solution to room temperature. Wash the mixture with deionized water (350 mL) in a separatory funnel.

  • Purification: Separate the organic layer. Filter it through a pad of Celite to remove any insoluble byproducts.

  • Isolation: Concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Final Product: The resulting brown solid is this compound (yields reported around 69%).[4] Further purification can be achieved by recrystallization if necessary.

Caption: Workflow for the synthesis of this compound.

Analytical Protocol: Purity Assessment by HPLC

Purity verification is non-negotiable. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of intermediates like this.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: UV detector at 254 nm.

  • Data Analysis: Integrate the peak areas. The purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage. A purity level of >98% is typically required for use in subsequent synthetic steps.

Applications in Drug Discovery and Development

Halogenated heterocyclic compounds are a cornerstone of medicinal chemistry.[8] The chlorine and bromine atoms on the pyrazine ring can significantly modulate a molecule's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and enhance binding affinity to protein targets through halogen bonding. This compound serves as a vital starting material for synthesizing compounds with diverse biological activities, including potential anti-inflammatory and anti-bacterial agents.[8][9] Its role as a versatile intermediate allows for the rapid generation of novel chemical entities, accelerating the hit-to-lead and lead optimization phases of drug discovery.[1]

Safety and Handling

As a responsible scientist, adherence to safety protocols is mandatory. Based on aggregated GHS data, this compound presents several hazards.

GHS Hazard Statements: [2]

  • H318: Causes serious eye damage.

  • H301/H302: Toxic or harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.[10]

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10][11]

  • Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.[6]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[10]

Conclusion

This compound is more than just a chemical intermediate; it is a potent tool for innovation in the pharmaceutical and chemical sciences. Its well-defined physicochemical properties, combined with its versatile and predictable reactivity, provide a robust platform for the synthesis of complex, high-value molecules. By understanding and applying the principles and protocols outlined in this guide, researchers can confidently and safely unlock the full potential of this important building block to drive the next wave of scientific discovery.

References

An In-Depth Technical Guide to 5-Bromo-3-chloropyrazin-2-amine for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 5-Bromo-3-chloropyrazin-2-amine, a critical heterocyclic building block for professionals in research, chemical synthesis, and drug development. We will explore its fundamental molecular characteristics, a validated synthesis protocol with mechanistic insights, and its strategic importance in the creation of complex pharmaceutical intermediates.

Core Molecular Profile and Physicochemical Properties

This compound is a disubstituted aminopyrazine derivative. Its chemical structure, featuring a pyrazine ring with amino, bromo, and chloro functional groups, makes it a highly versatile reagent in organic synthesis. The presence of two distinct halogen atoms at positions 3 and 5 provides differential reactivity, allowing for selective, stepwise functionalization in the design of novel compounds.

The molecular formula for this compound is C₄H₃BrClN₃.[1] Its IUPAC name is this compound.[1] The strategic placement of the reactive bromo and chloro groups, coupled with the directing effects of the amino group, makes this molecule a valuable starting material for constructing diverse molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs).[2]

Caption: 2D Molecular Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₃BrClN₃[1]
Molecular Weight 208.44 g/mol [1]
Exact Mass 206.91989 Da[1]
CAS Number 21943-13-5[1]
Melting Point 128 °C[3]
Boiling Point 271 °C[3]
Density 1.96 g/cm³[3]
XLogP3 1.4[1][3]
Topological Polar Surface Area 51.8 Ų[1][3]
Appearance Brown solid[3][4]

Verified Synthesis Protocol: Electrophilic Bromination

The synthesis of this compound is reliably achieved through the electrophilic bromination of 2-amino-3-chloropyrazine. The choice of N-bromosuccinimide (NBS) as the brominating agent is strategic; it provides a source of electrophilic bromine (Br+) under relatively mild conditions, minimizing over-bromination and side reactions that can occur with harsher reagents like liquid bromine. The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-donating amino group activates the pyrazine ring, directing the incoming electrophile to the ortho and para positions. In this case, the C5 position is sterically accessible and electronically favored for substitution.

Experimental Workflow: Synthesis of this compound

Materials:

  • 2-amino-3-chloropyrazine (1.0 eq)

  • N-bromosuccinimide (NBS) (1.1 eq)

  • Chloroform (CHCl₃)

  • Deionized water

  • Celite or diatomaceous earth

Step-by-Step Protocol:

  • Reaction Setup: Suspend 2-amino-3-chloropyrazine (e.g., 20.0 g, 154 mmol) in chloroform (140 mL) in a round-bottom flask equipped with a reflux condenser.[4]

  • Reagent Addition: Add N-bromosuccinimide (NBS) (31.0 g, 173 mmol) to the suspension.[4]

  • Heating and Reflux: Heat the mixture to reflux and maintain for 16 hours.[3][4] The elevated temperature is necessary to overcome the activation energy for the substitution on the somewhat electron-deficient pyrazine ring.

  • Workup - Cooling and Washing: After the reaction is complete, cool the solution to room temperature. Transfer the mixture to a separatory funnel and wash with deionized water (350 mL) to remove water-soluble byproducts like succinimide.[3][4]

  • Workup - Filtration and Concentration: Filter the organic layer through a pad of Celite to remove any insoluble impurities.[3][4]

  • Isolation: Concentrate the filtered organic layer under reduced pressure to yield this compound as a brown solid.[4] (Typical yield: ~69%).[4]

  • Characterization: The final product can be characterized using standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.[4]

G start Start: Suspend 2-amino-3-chloropyrazine in Chloroform add_nbs Add N-Bromosuccinimide (NBS) start->add_nbs Step 1 reflux Heat to Reflux (16 hours) add_nbs->reflux Step 2 cool Cool to Room Temperature reflux->cool Step 3 wash Wash with Deionized Water cool->wash Step 4 separate Separate Organic Layer wash->separate Step 5 filter Filter through Celite separate->filter Step 6 concentrate Concentrate under Reduced Pressure filter->concentrate Step 7 end End Product: This compound (Brown Solid) concentrate->end Final Product

Caption: Workflow for the Synthesis of this compound.

Application in Pharmaceutical Synthesis and Drug Discovery

Halogenated heterocyclic compounds are foundational in medicinal chemistry. This compound serves as a versatile pharmaceutical intermediate due to its capacity to undergo a variety of subsequent chemical transformations.[2] The differential reactivity of the C-Br and C-Cl bonds is a key advantage, enabling chemists to perform selective cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Stille) or nucleophilic aromatic substitutions.

This stepwise functionalization allows for the controlled and precise assembly of complex molecules. For instance, the C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond, allowing for the introduction of a substituent at the 5-position while leaving the 3-position available for a subsequent, different modification. This strategic flexibility is invaluable in generating libraries of diverse compounds for screening and lead optimization in drug discovery programs. Pyrazine-based structures are frequently investigated for developing drugs with antimicrobial, antiviral, or anticancer properties.[2]

Safety, Handling, and Hazard Profile

As with any halogenated organic compound, proper safety protocols are mandatory when handling this compound. It is classified as hazardous and requires careful management in a laboratory setting.

GHS Hazard Classifications: [1]

  • Acute Toxicity, Oral: Toxic or harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Irritation: Causes serious eye damage.

  • Acute Toxicity, Dermal/Inhalation: Harmful in contact with skin or if inhaled.

Handling Recommendations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5][7]

  • Contact Avoidance: Avoid all personal contact, including inhalation and contact with skin and eyes.[5]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[7]

  • Spill Management: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[5]

Conclusion

This compound is a high-value chemical intermediate with significant utility in the field of pharmaceutical development. Its well-defined molecular structure, predictable reactivity, and established synthesis protocol make it a reliable building block for the creation of novel and complex molecular entities. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for researchers aiming to leverage its full potential in their synthetic endeavors.

References

Solubility Profile of 5-Bromo-3-chloropyrazin-2-amine: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Executive Summary

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its success. Solubility, in particular, governs everything from the feasibility of in vitro assays to in vivo bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 5-Bromo-3-chloropyrazin-2-amine, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its theoretical solubility framework based on molecular structure, present a qualitative solubility profile across a range of common organic solvents, and provide a robust, field-tested protocol for the experimental determination of thermodynamic solubility. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to handle and characterize this and similar compounds.

Theoretical Framework for Solubility

The solubility of a molecule is dictated by its inherent physicochemical properties and its interaction with the solvent. The principle of "like dissolves like" is a useful heuristic, but a more nuanced understanding can be gained by examining the specific structural features of this compound (Molecular Weight: 208.44 g/mol ).[1]

  • Polarity and Lipophilicity: The calculated XLogP3 value for this compound is 1.4, indicating a molecule of moderate lipophilicity.[1] It is neither excessively hydrophobic nor highly polar. The aromatic pyrazine ring and the halogen substituents (bromo and chloro) contribute to its lipophilic character, while the nitrogen atoms and the primary amine group introduce polarity.

  • Hydrogen Bonding Capability: The primary amine (-NH₂) group is a potent hydrogen bond donor. The nitrogen atoms within the pyrazine ring can act as hydrogen bond acceptors. This capacity for hydrogen bonding is a critical determinant of its solubility in protic solvents like alcohols. The Topological Polar Surface Area (TPSA) is calculated to be 51.8 Ų, which confirms the presence of a significant polar region capable of engaging in these interactions.[1]

  • Dipole Moment: The asymmetrical arrangement of electronegative halogen atoms and the amino group on the pyrazine ring creates a significant molecular dipole, facilitating favorable dipole-dipole interactions with polar solvents.

Based on this analysis, we can predict that this compound will exhibit the highest solubility in polar aprotic solvents, good to moderate solubility in polar protic solvents, and poor solubility in non-polar solvents.

Solubility Profile and Data

While specific quantitative solubility data for this compound is not widely published, a qualitative and predictive profile can be constructed based on its physicochemical properties and data from structurally similar compounds. For an isomer, 5-bromo-6-chloropyrazin-2-amine, solubility in ethanol and dichloromethane has been noted, supporting our predictions.[2]

The following table summarizes the expected solubility profile at ambient temperature (approx. 25°C).

SolventSolvent ClassRelative Polarity¹Predicted/Qualitative SolubilityRationale for Prediction
Dimethyl Sulfoxide (DMSO) Polar Aprotic0.444High Strong dipole moment and hydrogen bond acceptor capacity effectively solvates the molecule. DMSO is a universal solvent for such compounds in discovery settings.[3][4]
N,N-Dimethylformamide (DMF) Polar Aprotic0.386High Similar to DMSO, its polar aprotic nature provides favorable dipole-dipole interactions.
Methanol (MeOH) Polar Protic0.762Good to Moderate Can act as both a hydrogen bond donor and acceptor, interacting favorably with the amine group and ring nitrogens.
Ethanol (EtOH) Polar Protic0.654Moderate Similar to methanol but slightly less polar, leading to slightly reduced but still significant solubility.
Acetonitrile (ACN) Polar Aprotic0.460Moderate to Low Possesses a strong dipole but is a weaker hydrogen bond acceptor than DMSO, resulting in lower solubility.
Dichloromethane (DCM) Halogenated0.309Low Moderately polar, capable of dissolving compounds with some lipophilic character.
Tetrahydrofuran (THF) Ether0.207Low Primarily a hydrogen bond acceptor with lower polarity than alcohols or aprotic polar solvents.
Toluene Aromatic Hydrocarbon0.099Very Low / Insoluble Non-polar nature provides no favorable interactions with the polar functional groups of the solute.
Hexane Aliphatic Hydrocarbon0.009Insoluble Lacks any polarity or hydrogen bonding capability to overcome the solute's crystal lattice energy.

¹Relative polarity values are on a scale where water is 1.[5]

Experimental Determination of Thermodynamic Solubility

To obtain definitive, quantitative data, an experimental approach is necessary. The shake-flask method is the gold-standard for determining thermodynamic (or equilibrium) solubility and is recommended by regulatory bodies.[6][7] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Rationale Behind the Shake-Flask Method

The core principle is to allow a compound to reach its maximum dissolution in a solvent over a sufficient period, ensuring a true equilibrium is established between the dissolved and undissolved states.[6] This contrasts with kinetic solubility assays, which often start from a DMSO stock and can yield supersaturated, metastable solutions, leading to an overestimation of true solubility. For lead optimization and pre-formulation, thermodynamic solubility is the more reliable and relevant parameter.[8]

Step-by-Step Protocol
  • Preparation: Add an excess amount of solid this compound to a series of clear glass vials.

    • Scientist's Note: "Excess" is critical. A good starting point is 5-10 mg of compound per 1 mL of solvent. Visually confirm that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to each vial.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in an orbital shaker or on a rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a defined period, typically 24 to 48 hours.

    • Scientist's Note: Equilibration time is crucial. For crystalline compounds, 24 hours is a minimum; 48-72 hours is often better to ensure equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm the concentration has plateaued.[6][7]

  • Phase Separation: After equilibration, allow the vials to rest, letting the excess solid settle. To separate the saturated supernatant from the solid, either:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10-15 minutes).

    • Filtration: Carefully withdraw the supernatant using a syringe fitted with a solvent-compatible, low-binding filter (e.g., 0.22 µm PTFE).

    • Scientist's Note: Filtration is often preferred but must be done carefully. Ensure the filter is pre-wetted with the solvent to avoid loss of analyte due to adsorption.

  • Quantification:

    • Carefully take a known volume of the clear supernatant and dilute it with a suitable mobile phase or solvent to a concentration within the linear range of your analytical method.

    • Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Calculate the original concentration in the saturated solution by applying the dilution factor. The result is the thermodynamic solubility, typically expressed in µg/mL or mM.

Self-Validation and Controls
  • pH Verification: For aqueous or buffered systems, measure the pH of the suspension at the beginning and end of the experiment to ensure it has not shifted.

  • Solid State Analysis: After the experiment, the remaining solid can be analyzed (e.g., by microscopy or XRPD) to check for any changes in crystal form (polymorphism), which could affect the solubility value.

  • Replicates: Perform the entire experiment in triplicate to ensure reproducibility and report the mean and standard deviation.

Workflow Diagram

The following diagram illustrates the key stages of the shake-flask solubility determination workflow.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add Excess Solid (5-10 mg/mL) B Add Precise Volume of Solvent A->B C Seal Vials & Agitate (24-48h at 25°C) B->C D Settle Suspension C->D E Centrifuge or Filter (0.22 µm PTFE) D->E F Dilute Supernatant E->F G Analyze via HPLC-UV F->G H Calculate Solubility (mg/mL or mM) G->H

References

Understanding the chemical reactivity of the pyrazine ring.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Reactivity of the Pyrazine Ring

For Researchers, Scientists, and Drug Development Professionals

This guide offers a deep dive into the chemical reactivity of the pyrazine ring, tailored for professionals in research and drug development. As a Senior Application Scientist, my goal is to synthesize complex theoretical concepts with practical, field-tested insights to provide a comprehensive resource on this critical heterocyclic scaffold.

The Unique Electronic Landscape of the Pyrazine Ring

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement. This configuration is central to its distinct chemical behavior. The nitrogen atoms, being more electronegative than carbon, exert a strong electron-withdrawing inductive effect (-I) across the ring. This effect leads to a significant decrease in electron density at the carbon atoms, rendering the entire system electron-deficient.

This inherent electron deficiency has profound implications for the ring's aromaticity and reactivity. While pyrazine is aromatic, its resonance energy is lower than that of benzene, indicating a less stabilized system that is more prone to certain types of chemical transformations. The lone pairs of electrons on the nitrogen atoms reside in sp² orbitals and are not part of the aromatic π-system, making them available for protonation and other reactions.

Electrophilic Aromatic Substitution: A Tale of Deactivation

The electron-deficient nature of the pyrazine ring makes it highly resistant to electrophilic aromatic substitution (SEAr). The two nitrogen atoms strongly deactivate the ring towards attack by electrophiles. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation, which are commonplace for benzene and other electron-rich aromatic systems, are exceedingly difficult to achieve with pyrazine.

When these reactions are forced to occur, they require harsh conditions, such as the use of potent electrophiles and high temperatures. The substitution, when it does happen, is often non-selective and can lead to a mixture of products. The introduction of an electron-donating group onto the pyrazine ring can facilitate electrophilic substitution, with the position of the incoming electrophile being directed by the activating group.

Nucleophilic Aromatic Substitution: The Favored Pathway

In stark contrast to its inertness towards electrophiles, the pyrazine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-poor carbon atoms are prime targets for attack by nucleophiles. This reactivity is a cornerstone of pyrazine chemistry and is widely exploited in the synthesis of functionalized derivatives.

A classic example of this reactivity is the Chichibabin reaction , where pyrazine reacts with sodium amide to introduce an amino group onto the ring. The reaction proceeds via a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nitrogen atoms.

Halogenated pyrazines are particularly useful substrates for SNAr reactions. The halogen atom acts as an excellent leaving group, readily displaced by a wide variety of nucleophiles, including amines, alkoxides, and thiolates. This provides a versatile and powerful method for the synthesis of diverse pyrazine derivatives.

Other Key Reactions of the Pyrazine Ring

Beyond substitution reactions, the pyrazine ring exhibits a rich and varied chemistry:

  • N-Oxidation: The nitrogen atoms of the pyrazine ring can be readily oxidized to form pyrazine N-oxides using reagents like hydrogen peroxide or peroxy acids. This transformation dramatically alters the electronic properties of the ring, activating it towards both electrophilic and nucleophilic attack.

  • Metalation and Cross-Coupling: Pyrazines can be deprotonated at the carbon atoms using strong bases, such as organolithium reagents, to form pyrazinyl organometallics. These intermediates are potent nucleophiles and can be used in a variety of subsequent reactions. Furthermore, halopyrazines are excellent partners in transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloropyrazine

This protocol outlines a common method for the synthesis of a key intermediate in pyrazine chemistry.

experimental_workflow A Pyrazine-N-oxide C Reaction Mixture A->C B Phosphorus oxychloride (POCl3) B->C D Heating (Reflux) C->D E Quenching (Ice-water) D->E F Extraction (DCM) E->F G Purification (Distillation) F->G H 2-Chloropyrazine G->H suzuki_coupling A 2-Chloropyrazine F Reaction Setup A->F B Arylboronic acid B->F C Pd catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Toluene/Water) E->F G Heating (e.g., 90 °C) F->G H Work-up and Purification G->H I 2-Arylpyrazine H->I

The Strategic Role of 5-Bromo-3-chloropyrazin-2-amine in Modern Drug Discovery: A Technical Guide to its Derivatives and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, 5-Bromo-3-chloropyrazin-2-amine has emerged as a powerhouse scaffold, offering a unique combination of reactive sites that allow for the systematic exploration of chemical space and the generation of potent and selective drug candidates. This in-depth technical guide provides a comprehensive literature review of this compound, its derivatives, and their significant impact on drug discovery, with a particular focus on the development of kinase inhibitors.

The Core Compound: Physicochemical Properties and Synthesis

This compound is a halogenated aminopyrazine with the chemical formula C₄H₃BrClN₃.[1] Its molecular structure, characterized by a pyrazine ring substituted with an amino group and two different halogen atoms, provides a rich platform for chemical modification.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 208.44 g/mol [4]
Molecular Formula C₄H₃BrClN₃[1]
CAS Number 21943-13-5[4]
Appearance Brown solid[2]
Melting Point 230-232 °C[2]

The synthesis of this compound is typically achieved through the bromination of 2-amino-3-chloropyrazine. A common and efficient method involves the use of N-bromosuccinimide (NBS) in a suitable solvent like chloroform.[2]

Experimental Protocol: Synthesis of this compound[2]
  • A suspension of 2-amino-3-chloropyrazine (1.0 eq) and N-bromosuccinimide (1.1 eq) in chloroform is prepared.

  • The reaction mixture is heated to reflux and maintained for approximately 16 hours.

  • Upon completion, the solution is cooled to room temperature.

  • The mixture is washed with deionized water.

  • The organic layer is separated, filtered, and concentrated under reduced pressure to yield this compound as a brown solid.

The Gateway to Diversity: Synthetic Derivatization

The true value of this compound lies in its capacity to serve as a versatile starting material for the synthesis of a wide array of derivatives. The differential reactivity of the bromine and chlorine atoms, coupled with the presence of the amino group, allows for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is particularly well-suited for modifying the 5-bromo position of the pyrazine ring.

Suzuki_Coupling_Workflow

A general procedure for the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids, which can be adapted for this compound, involves the use of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) and a base like potassium phosphate in a solvent system of 1,4-dioxane and water.[5] The reaction is typically heated for several hours to drive it to completion.[5] Microwave-assisted protocols can significantly reduce reaction times.[6]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid (Adapted from[5][6])
  • In a dry reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, typically a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-3-chloropyrazin-2-amine derivative.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[7] Aminopyrazine derivatives, in particular, have garnered significant attention as potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[8][9][10]

The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding pocket, a key interaction for many kinase inhibitors.[6][7] The strategic placement of substituents on the pyrazine core, facilitated by starting materials like this compound, allows for the fine-tuning of potency and selectivity.[6]

Kinase_Inhibition_Pathway

Structure-Activity Relationships (SAR)

The development of potent and selective kinase inhibitors relies heavily on understanding the structure-activity relationships of the synthesized compounds. For aminopyrazine-based inhibitors, several key structural features have been identified:

  • The Aminopyrazine Core: As mentioned, the pyrazine nitrogens are crucial for hinge binding.[6][7]

  • Substituents at the 5-position: Aryl or heteroaryl groups introduced at this position via cross-coupling reactions can occupy the hydrophobic pocket of the ATP-binding site, significantly influencing potency and selectivity.[11] The nature of the substituents on these aryl rings can be further modified to optimize interactions.

  • The Amino Group: The amino group at the 2-position can also participate in hydrogen bonding interactions within the active site.

  • The Chlorine Atom: The chlorine at the 3-position provides another handle for further derivatization, allowing for the exploration of additional chemical space and the potential to engage with different regions of the kinase.

While specific SAR data for derivatives of this compound is often found within patent literature, the general principles derived from studies on similar aminopyrazine and aminopyridine kinase inhibitors are highly applicable.[8][12] For instance, in a series of aminopyrazine inhibitors of the mitotic kinase Nek2, substitutions on a piperidine ring attached to the pyrazine core led to significant improvements in activity.[6]

Conclusion and Future Perspectives

This compound is a strategically important building block in medicinal chemistry, providing a reliable and versatile platform for the synthesis of diverse libraries of compounds. Its application in the development of kinase inhibitors has been particularly fruitful, leveraging the inherent properties of the aminopyrazine scaffold to achieve potent and selective inhibition. The ability to readily perform site-selective modifications, such as Suzuki-Miyaura cross-coupling, makes this compound an invaluable tool for researchers and drug development professionals. Future investigations will likely focus on exploring a wider range of coupling partners and further derivatization of the chlorine and amino functionalities to access novel chemical space and develop next-generation therapeutics.

References

The Aminopyrazine Scaffold: A Privileged Core for Modulating Biological Processes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Aminopyrazine Moiety

The aminopyrazine core, a six-membered aromatic heterocycle with two nitrogen atoms and an amino substituent, represents a cornerstone in medicinal chemistry. Its inherent physicochemical properties, including its ability to participate in hydrogen bonding and other non-covalent interactions, make it a versatile scaffold for the design of biologically active molecules. The strategic placement of various substituents on the aminopyrazine ring allows for the fine-tuning of a compound's pharmacological profile, leading to the development of potent and selective agents targeting a wide array of biological processes. This guide provides a comprehensive overview of the significant biological activities exhibited by substituted aminopyrazines, delving into their mechanisms of action, and presenting key experimental data and protocols for their evaluation.

Anticancer Activity: Targeting the Engines of Cell Proliferation

Substituted aminopyrazines have emerged as a promising class of anticancer agents, primarily through their ability to inhibit key protein kinases that are often dysregulated in cancer.

Mechanism of Action: Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Many cancers are driven by the aberrant activity of these enzymes. Aminopyrazine derivatives have been successfully designed to target the ATP-binding site of various kinases, effectively blocking their catalytic activity and halting downstream signaling.

Several key kinase targets for aminopyrazine-based inhibitors have been identified:

  • Mitogen-activated protein kinase-activated protein kinase 2 (MK-2): This kinase is involved in inflammatory responses and has been implicated in cancer. Aminopyrazine derivatives have been developed as potent MK-2 inhibitors.[1]

  • SHP2 Phosphatase: This non-receptor protein tyrosine phosphatase is a critical signaling node in various cancers. Novel 2-aminopyrazine derivatives have demonstrated potent inhibitory activity against SHP2.[2][3][4]

  • Spleen Tyrosine Kinase (Syk): Syk is a key mediator in the signaling pathways of immune cells and is a therapeutic target in certain cancers and inflammatory disorders. 3-aminopyrazolopyrazine derivatives have been synthesized as effective Syk inhibitors.[5]

  • Nek2 Kinase: This mitotic kinase plays a role in cell cycle progression, and its inhibition can lead to mitotic arrest and cell death. Aminopyrazine-based compounds have been shown to bind to an unusual inactive conformation of Nek2, highlighting a novel inhibitory mechanism.[6]

  • Histone Deacetylases (HDACs): While not kinases, HDACs are another important class of enzymes in cancer therapy. Pyrazine-linked 2-aminobenzamides have been developed as selective Class I HDAC inhibitors with anti-leukemic activity.[7]

The general mechanism of action for many aminopyrazine-based kinase inhibitors involves the aminopyrazine core forming crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.[6] Substituents on the pyrazine ring then occupy adjacent hydrophobic pockets, contributing to the inhibitor's potency and selectivity.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to evaluate the potency of a substituted aminopyrazine as a kinase inhibitor is a biochemical assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant human kinase enzyme

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (substituted aminopyrazine) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or a phosphospecific antibody)

  • 384-well microplates

  • Plate reader capable of luminescence, fluorescence, or absorbance detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the kinase, substrate, and assay buffer to the wells of a microplate.

  • Add the diluted test compound to the appropriate wells. Include control wells with DMSO only (no inhibitor) and wells with no enzyme (background).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Anticancer Activity of Representative Aminopyrazines

Compound ClassTarget Kinase/EnzymeCancer Cell LineIC50 (µM)Reference
2-Aminopyrazine DerivativeSHP2H197511.84 ± 0.83[2][3]
2-Aminopyrazine DerivativeSHP2MDA-MB-2315.66 ± 2.39[2][3]
Pyrazine-linked 2-AminobenzamideHDAC1-Varies[7]
Aminopyrazine DerivativeNek2-Varies[6]

Note: IC50 values can vary depending on the specific assay conditions.

Visualization: Generalized Kinase Inhibition by an Aminopyrazine Derivative

Kinase_Inhibition cluster_kinase Kinase ATP-Binding Site Hinge_Region Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Aminopyrazine Aminopyrazine Inhibitor Aminopyrazine->Hinge_Region H-Bonds Aminopyrazine->Hydrophobic_Pocket Hydrophobic Interactions ATP ATP ATP->Hinge_Region Substrate Substrate Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cell_Proliferation Cancer Cell Proliferation Phosphorylated_Substrate->Cell_Proliferation Kinase_Active Active Kinase Kinase_Active->Phosphorylated_Substrate Phosphorylation Kinase_Inactive Inactive Kinase Kinase_Active->Kinase_Inactive Inhibition by Aminopyrazine

Caption: Generalized mechanism of kinase inhibition by a substituted aminopyrazine.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Substituted aminopyrazines have demonstrated significant potential in this area, exhibiting activity against a range of bacteria, fungi, and mycobacteria.[8][9][10]

Mechanism of Action: Diverse and Target-Specific

The antimicrobial mechanisms of aminopyrazines are varied and depend on the specific substitutions and the target organism.

  • Antimycobacterial Activity: N-substituted 3-aminopyrazine-2-carboxamides have shown promising activity against Mycobacterium tuberculosis.[8][9] The activity of these compounds is influenced by the nature of the substituent on the carboxamide moiety, with lipophilicity playing a significant role.[11] Some derivatives are thought to act as inhibitors of mycobacterial methionine aminopeptidase 1.[12]

  • Antibacterial and Antifungal Activity: Various aminopyrazine derivatives have displayed broad-spectrum antibacterial and antifungal activity.[8][9][10] The presence of a free amino group on the pyrazine or pyrimidine ring appears to be important for the antimicrobial activity of some derivatives.[10]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (substituted aminopyrazine) dissolved in a suitable solvent (e.g., DMSO).

  • Microorganism culture (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Sterile Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Sterile 96-well microplates.

  • Positive control (e.g., a known antibiotic or antifungal).

  • Negative control (broth only).

Procedure:

  • Prepare serial twofold dilutions of the test compound in the appropriate broth in the wells of a 96-well plate.

  • Inoculate each well (except the negative control) with a standardized suspension of the microorganism.

  • Include a positive control well with a known antimicrobial agent and a growth control well with only the microorganism and broth.

  • Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation: Antimicrobial Activity of Representative Aminopyrazines

Compound ClassMicroorganismMIC (µg/mL)Reference
3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv12.5[8][9]
(3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanoneCandida albicans3.125[10]
(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanoneCandida albicans3.125[10]

Neuroprotective and Anti-inflammatory Activities: Modulating CNS Pathologies

Emerging research suggests that substituted aminopyrazines may have therapeutic potential in the treatment of neurodegenerative diseases and inflammatory conditions.

Mechanism of Action in Neuroprotection

The neuroprotective effects of aminopyrazine derivatives are being explored, with some compounds designed as multifunctional agents targeting various aspects of neurodegenerative diseases like Alzheimer's.[13] These can include:

  • Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage. Some pyrazine derivatives have been shown to possess antioxidant properties.[13]

  • Modulation of Signaling Pathways: Tetramethylpyrazine, a naturally occurring pyrazine derivative, has been shown to exert anti-inflammatory and anti-apoptotic effects in the context of neurodegenerative diseases.[14]

Mechanism of Action in Anti-inflammatory Responses

The anti-inflammatory properties of aminopyrazines are often linked to their ability to inhibit key signaling molecules in inflammatory pathways. For instance, the inhibition of MK-2 by aminopyrazine derivatives can suppress the production of pro-inflammatory cytokines like TNF-α.[1]

Visualization: Experimental Workflow for Evaluating Neuroprotective Activity

Neuroprotection_Workflow Start Start: Neuronal Cell Culture (e.g., SH-SY5Y) Induce_Stress Induce Oxidative Stress (e.g., with H2O2 or Aβ peptide) Start->Induce_Stress Treatment Treatment with Aminopyrazine Derivative Induce_Stress->Treatment Incubation Incubation (e.g., 24 hours) Treatment->Incubation Cell_Viability Assess Cell Viability (MTT Assay) Incubation->Cell_Viability ROS_Measurement Measure Reactive Oxygen Species (ROS) (e.g., DCFH-DA Assay) Incubation->ROS_Measurement Protein_Analysis Analyze Protein Expression (Western Blot for apoptotic markers) Incubation->Protein_Analysis End End: Evaluate Neuroprotective Effect Cell_Viability->End ROS_Measurement->End Protein_Analysis->End

References

A Technical Guide to the Safe Handling of 5-Bromo-3-chloropyrazin-2-amine for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

5-Bromo-3-chloropyrazin-2-amine is a halogenated heterocyclic amine, a molecular scaffold of significant interest in medicinal chemistry and drug development. Its utility as a synthetic building block is matched by a considerable hazard profile that demands rigorous safety protocols. This guide provides an in-depth analysis of its material safety data, moving beyond compliance to foster a culture of intrinsic safety for researchers and scientists. The primary hazards include high acute oral toxicity, the risk of serious eye damage, and irritation to the skin and respiratory system. Adherence to the engineering controls, personal protective equipment (PPE) protocols, and emergency procedures outlined herein is critical for mitigating risk during its handling, use, and disposal.

Introduction: A Valuable Tool with Inherent Risks

This compound (CAS No. 21943-13-5) is a key intermediate in the synthesis of complex organic molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.[1] Its unique substitution pattern—featuring an amine donor and bromo and chloro withdrawing groups on a pyrazine core—makes it a versatile reagent for cross-coupling reactions and further functionalization.

However, the same chemical features that make it valuable also contribute to its hazardous properties. As a primary aromatic amine, it shares a class with compounds known for potential long-term health effects, while the halogenation increases its molecular weight and can influence its metabolic fate.[2][3][4] This document serves as a comprehensive safety and handling framework tailored to the specific risks this compound presents in a research and development setting.

Hazard Identification and Risk Assessment

The foundation of safe handling is a thorough understanding of the potential hazards. The Globally Harmonized System (GHS) classification for this compound, aggregated from multiple sources, provides a clear warning of its risks.[5]

Toxicological Profile: A Multi-faceted Health Hazard

The primary risk associated with this compound is its effect on human health. While specific LD50 data are not publicly available, the GHS classifications point to significant toxicity.

  • Acute Toxicity: The compound is classified as toxic or harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[5][6] This broad-spectrum toxicity means that all routes of exposure—ingestion, dermal contact, and inhalation—must be prevented. Primary aromatic amines as a class are often lipid-soluble and can be readily absorbed through the skin.[2]

  • Local Tissue Damage: It is designated as causing serious eye damage (H318), a classification more severe than simple irritation.[5] This implies a risk of irreversible damage upon contact. It is also a confirmed skin irritant.[5][6][7]

  • Respiratory Effects: As a fine powder, it poses a risk of respiratory tract irritation if inhaled.[6][7]

The following table summarizes the GHS hazard classifications.

Hazard ClassGHS CodeSignal WordHazard Statement
Acute Toxicity, OralH301 / H302Danger / WarningToxic if swallowed / Harmful if swallowed[5]
Acute Toxicity, DermalH312WarningHarmful in contact with skin[5][6]
Skin Corrosion/IrritationH315WarningCauses skin irritation[5][6]
Serious Eye DamageH318DangerCauses serious eye damage[5]
Acute Toxicity, InhalationH332WarningHarmful if inhaled[5][6]
STOT, Single ExposureH335WarningMay cause respiratory irritation[6][7]
Physicochemical and Reactivity Hazards

While not highly flammable, the compound presents reactivity risks, particularly under specific conditions.

  • Thermal Decomposition: When heated to decomposition, it will emit highly toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen bromide (HBr), and hydrogen chloride (HCl).[8]

  • Chemical Incompatibilities: As an amine, it is basic and can react exothermically with strong acids. It is also incompatible with strong oxidizing agents.[2] Contact with these materials should be strictly avoided.

  • Physical Properties: The compound is a beige solid powder with a melting point of approximately 128°C and a flash point of 118°C.[1][8][9]

Caption: Core hazard profile of this compound.

Risk Mitigation and Safe Handling Framework

A multi-layered approach involving engineering controls, appropriate PPE, and standardized protocols is essential for mitigating the identified risks.

Engineering Controls
  • Primary Containment: All work involving this compound, including weighing, transfers, and additions to reaction vessels, must be performed within a certified chemical fume hood to prevent inhalation of dust and vapors.[10]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

Standard laboratory attire (long pants, closed-toe shoes) is mandatory. The following task-specific PPE must be worn:

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required due to the serious eye damage hazard. A face shield should be worn over the goggles during procedures with a higher risk of splashing or dust generation.[6]

  • Hand Protection: Chemical-resistant gloves are mandatory. While nitrile gloves may provide splash protection, butyl or neoprene gloves should be considered for more extensive handling. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.

  • Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.

PPE_Workflow start Prepare to Handle Compound weighing Task: Weighing Solid Powder start->weighing solution Task: Handling in Solution start->solution ppe_weigh Required PPE: - Chemical Goggles + Face Shield - Nitrile/Butyl Gloves - Lab Coat weighing->ppe_weigh ppe_solution Required PPE: - Chemical Goggles - Nitrile/Butyl Gloves - Lab Coat solution->ppe_solution fume_hood Action: Perform all tasks in a certified fume hood ppe_weigh->fume_hood ppe_solution->fume_hood

Caption: PPE selection workflow based on the handling task.

Step-by-Step Handling Protocol
  • Preparation: Before handling, thoroughly review this guide and the supplier's SDS. Ensure the fume hood is operational and the work area is clear of clutter.[10]

  • Donning PPE: Put on all required PPE as described in section 3.2.

  • Weighing: Tare a suitable, sealed container on a balance outside the fume hood. Transfer the container to the fume hood. Carefully dispense the solid compound into the container within the fume hood, minimizing dust generation. Seal the container before removing it from the fume hood to weigh.

  • Reaction Setup: All transfers of the solid or solutions containing the compound must occur within the fume hood.[10]

  • Storage: When not in use, the compound should be stored in its original, tightly sealed container. While standard procedure is a dry, well-ventilated place, some suppliers recommend refrigerated storage (2-8°C) in a dark location to ensure long-term stability.[8][11]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • Skin Contact: Remove all contaminated clothing and wash the affected area immediately with soap and plenty of water. Seek medical attention if irritation occurs.[8]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or physician immediately.[8]

Spill Management
  • Small Spill (in fume hood): Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation. Place it in a sealed, labeled container for hazardous waste disposal. Clean the area with a suitable solvent, collecting the rinsate as hazardous waste.[6]

  • Large Spill (or any spill outside a fume hood): Evacuate the area immediately. Alert personnel and contact the institution's emergency response team. Prevent entry into drains or waterways.[6]

Spill_Response spill Spill Occurs location Where is the spill? spill->location in_hood Inside Fume Hood location->in_hood In out_hood Outside Fume Hood location->out_hood Out size How large is the spill? small_spill Small (manageable) size->small_spill Small large_spill Large / Unsure size->large_spill Large in_hood->size action_evacuate Action: - Evacuate Area - Alert Others - Call Emergency Response out_hood->action_evacuate action_clean Action: - Wear full PPE - Gently sweep solid - Collect for waste disposal small_spill->action_clean large_spill->action_evacuate

Caption: Decision tree for responding to a chemical spill.

Waste Disposal

All waste containing this compound, including excess reagent, contaminated PPE, and cleaning materials, must be treated as hazardous waste.

  • Segregation: Halogenated organic waste must be collected in a separate, designated, and properly labeled waste container. Do not mix with non-halogenated waste.[10]

  • Disposal: The container must be kept sealed when not in use and disposed of through your institution's official hazardous waste management program, following all local and national regulations.[8][10]

References

Methodological & Application

Application Note & Synthesis Protocol: Selective Bromination of 3-chloro-pyrazin-2-amine using N-Bromosuccinimide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis of 5-Bromo-3-chloropyrazin-2-amine, a pivotal intermediate in pharmaceutical research and medicinal chemistry.[1] The protocol details a robust and selective method for the bromination of 3-chloropyrazin-2-amine utilizing N-Bromosuccinimide (NBS) as the brominating agent. We delve into the underlying electrophilic aromatic substitution mechanism, offering a rationale for reagent selection and regioselectivity. The guide presents a detailed, step-by-step experimental procedure, process optimization strategies, troubleshooting advice, and essential safety protocols, designed for researchers, chemists, and professionals in drug development.

Introduction and Rationale

Halogenated pyrazines are crucial building blocks in the synthesis of complex heterocyclic compounds with significant therapeutic potential.[2] Specifically, this compound serves as a versatile scaffold, enabling further functionalization through cross-coupling reactions and nucleophilic substitutions to generate novel drug candidates.

The selection of N-Bromosuccinimide (NBS) as the brominating agent is a key aspect of this protocol. Compared to elemental bromine (Br₂), NBS is a crystalline, non-volatile solid, making it significantly easier and safer to handle.[3] Furthermore, NBS provides a low, steady concentration of electrophilic bromine, which enhances selectivity and minimizes the formation of over-brominated byproducts, a common issue with highly reactive heterocycles.[3]

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of 3-chloropyrazin-2-amine proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The pyrazine ring is generally considered electron-deficient; however, the presence of the strongly activating amino (-NH₂) group at the C2 position significantly increases the nucleophilicity of the ring, facilitating electrophilic attack.[2]

The -NH₂ group is an ortho, para-director.

  • The positions ortho to the amino group are C3 and the nitrogen atom at position 1. The C3 position is already substituted with a chlorine atom.

  • The position para to the amino group is C5.

Therefore, the electrophilic bromine (Br⁺), generated from NBS, is directed predominantly to the electron-rich C5 position. The chlorine atom at C3 has a deactivating, electron-withdrawing inductive effect but is a weak deactivator compared to the powerful activating effect of the amine. The reaction culminates in the deprotonation of the sigma complex intermediate to restore aromaticity and yield the final product.

G sub 3-chloropyrazin-2-amine + NBS ts1 Electrophilic Attack (Formation of Sigma Complex) sub->ts1 Br⁺ source inter Sigma Complex (Resonance Stabilized) ts1->inter ts2 Deprotonation inter->ts2 -H⁺ prod This compound + Succinimide ts2->prod Aromaticity Restored

Caption: Mechanism of electrophilic bromination on the pyrazine ring.

Detailed Synthesis Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled accordingly with appropriate safety considerations.

Materials and Reagents
Reagent/MaterialCAS No.M.W. ( g/mol )AmountMmolEq.Notes
3-chloropyrazin-2-amine6863-73-6129.555.00 g38.61.0Starting Material
N-Bromosuccinimide (NBS)128-08-5177.987.22 g40.51.05Recrystallize if yellow
Acetonitrile (MeCN)75-05-841.05100 mL--Anhydrous grade
Ethyl Acetate (EtOAc)141-78-688.11~200 mL--For extraction
Sodium Thiosulfate (aq)7772-98-7158.11~50 mL--10% w/v solution
Brine (Saturated NaCl)--~50 mL--For washing
Anhydrous MgSO₄ or Na₂SO₄--~5 g--Drying agent
Required Equipment
  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel or powder funnel

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Experimental Workflow

G start Setup dissolve Dissolve 3-chloropyrazin-2-amine in Acetonitrile start->dissolve cool Cool to 0-5 °C (Ice Bath) dissolve->cool add_nbs Add NBS Portion-wise over 30 min cool->add_nbs react Stir at Room Temperature (Monitor by TLC) add_nbs->react quench Quench with aq. Na₂S₂O₃ react->quench evap Remove Acetonitrile (Rotary Evaporator) quench->evap extract Extract with Ethyl Acetate evap->extract wash Wash Organic Layer (Water & Brine) extract->wash dry Dry (Na₂SO₄), Filter, Evaporate wash->dry purify Purify Crude Product (Recrystallization/Chromatography) dry->purify end Characterize Final Product (NMR, MS, MP) purify->end

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloropyrazin-2-amine (5.00 g, 38.6 mmol).

  • Dissolution: Add 100 mL of anhydrous acetonitrile to the flask and stir until the starting material is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.

  • NBS Addition: Slowly add N-Bromosuccinimide (7.22 g, 40.5 mmol) in small portions over 30 minutes. Causality Note: Portion-wise addition at low temperature is crucial to control the reaction exotherm and prevent the formation of di-brominated impurities.[2]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is complete when the starting material spot is no longer visible.

  • Quenching: Upon completion, cool the mixture in an ice bath and slowly add 50 mL of 10% aqueous sodium thiosulfate solution to quench any unreacted NBS. Stir for 15 minutes.

  • Solvent Removal: Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a 500 mL separatory funnel. Extract the product with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and saturated brine (1 x 50 mL) to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography on silica gel if necessary to afford this compound as a solid.

Troubleshooting and Optimization

  • Issue: Incomplete Reaction: If TLC shows significant starting material after 4 hours, an additional portion of NBS (0.05 eq) can be added. Ensure the starting NBS is pure; it can be recrystallized from hot water if it appears yellow.[4]

  • Issue: Formation of Di-brominated Product: This is often caused by adding NBS too quickly or at too high a temperature. Strict adherence to slow, portion-wise addition at 0-5 °C is critical for selectivity.[2]

  • Optimization: The choice of solvent can be critical. While acetonitrile is effective[2], other polar aprotic solvents like DMF can also be used, which may alter reaction times and selectivity profiles for electron-rich aromatics.[4]

Safety Precautions

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.[4]

  • Solvents: Acetonitrile and ethyl acetate are flammable and toxic. Handle away from ignition sources and with adequate ventilation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated organic waste should be collected separately.

References

Application Notes and Protocols for Palladium-Catalyzed C-C Bond Formation with 5-Bromo-3-chloropyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Pyrazines in Drug Discovery

Pyrazine and its derivatives are foundational scaffolds in medicinal chemistry, appearing in the structures of numerous FDA-approved drugs and clinical candidates.[1][2] Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures for interacting with biological targets such as kinases and proteasomes.[1] The synthesis of complex pyrazine-based molecules often hinges on the strategic formation of carbon-carbon (C-C) bonds, a task for which palladium-catalyzed cross-coupling reactions are exceptionally well-suited.[3]

This guide provides a detailed technical overview and actionable protocols for the C-C bond formation with a key, dihalogenated building block: 5-Bromo-3-chloropyrazin-2-amine (CAS 21943-13-5) .[4][5] This molecule offers two distinct reactive sites for palladium-catalyzed reactions, allowing for selective and sequential functionalization. Understanding the principles of this selective reactivity is crucial for researchers, scientists, and drug development professionals aiming to construct novel molecular architectures.

Understanding Chemoselectivity: The C-Br vs. C-Cl Reactivity

A central consideration when working with dihalogenated substrates like this compound is chemoselectivity. In palladium-catalyzed cross-coupling reactions, the first step of the catalytic cycle is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[6] The rate of this step is largely governed by the carbon-halogen bond dissociation energy. Generally, the reactivity of halogens follows the order: I > Br > Cl > F.[7]

Therefore, the C-Br bond at the 5-position of the pyrazine ring is significantly more reactive and susceptible to oxidative addition than the C-Cl bond at the 3-position.[7] This inherent difference in reactivity allows for selective cross-coupling at the C-5 position while leaving the C-3 chloro-substituent intact for subsequent transformations. By carefully controlling reaction conditions, researchers can achieve high selectivity for mono-functionalization at the bromine-bearing carbon.

Core Palladium-Catalyzed C-C Coupling Reactions

Several palladium-catalyzed reactions are instrumental for C-C bond formation. The choice of reaction depends on the desired coupling partner. The three most common and versatile methods applicable to this compound are the Suzuki-Miyaura, Sonogashira, and Stille couplings.

The Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for coupling aryl or vinyl halides with organoboron compounds, typically boronic acids or their esters.[8][9] It is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents.[9]

Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation with the boronate complex, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[8]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Ar-X This compound Ar-X->Ar-Pd(II)-X(L2) R-B(OR)2 Boronic Acid/Ester Boronate [R-B(OR)2(Base)]- R-B(OR)2->Boronate Base Base (e.g., K3PO4) Base->Boronate Boronate->Ar-Pd(II)-R(L2) caption Suzuki-Miyaura Catalytic Cycle

Suzuki-Miyaura Catalytic Cycle
The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming a C-C bond between an sp²-hybridized carbon of an aryl halide and an sp-hybridized carbon of a terminal alkyne.[10][11] This reaction is typically co-catalyzed by palladium and copper(I) salts and is conducted in the presence of an amine base.[12] It is invaluable for synthesizing conjugated enynes and arylalkynes.

Catalytic Cycle: The process involves two interconnected cycles. The palladium cycle is similar to the Suzuki coupling, while a concurrent copper cycle generates the reactive copper(I) acetylide intermediate required for transmetalation.[10]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Ar-X This compound Ar-X->Ar-Pd(II)-X(L2) Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-X->Cu-C≡CR Acetylide Formation Cu-C≡CR->Ar-Pd(II)-C≡CR(L2) Terminal Alkyne R-C≡C-H Terminal Alkyne->Cu-C≡CR Base Base (e.g., Et3N) Base->Cu-C≡CR caption Sonogashira Catalytic Cycle

Sonogashira Catalytic Cycle
The Stille Coupling: Versatility with Organostannanes

The Stille reaction couples an organic halide with an organotin compound (organostannane).[2] A key advantage of the Stille coupling is the stability and tolerance of organostannanes to a wide variety of functional groups. However, a significant drawback is the toxicity of the tin reagents and byproducts, which necessitates careful handling and purification.[2]

Catalytic Cycle: The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation from the organotin reagent, and reductive elimination.[2]

Stille_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Ar-X This compound Ar-X->Ar-Pd(II)-X(L2) R-Sn(Alkyl)3 Organostannane R-Sn(Alkyl)3->Ar-Pd(II)-R(L2) caption Stille Catalytic Cycle

Stille Catalytic Cycle

Experimental Protocols: A Practical Guide

The following protocols are generalized starting points for the selective C-5 functionalization of this compound. Optimization for specific substrates is highly recommended. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise noted.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki coupling of bromo-amino-pyridines and dihalopyrimidines.[8][9]

Materials & Reagents:

ReagentTypical Amount (Equivalents)Purpose
This compound1.0Electrophile
Arylboronic Acid1.1 - 1.5Nucleophile
Palladium Catalyst (e.g., Pd(PPh₃)₄)2 - 5 mol%Catalyst
Base (e.g., K₃PO₄ or K₂CO₃)2.0 - 3.0Activates Boronic Acid
Solvent (e.g., 1,4-Dioxane/H₂O 4:1)-Reaction Medium

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe.[7][9]

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring.[9] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

This protocol is based on standard conditions for Sonogashira couplings of bromo-heterocycles.[7][12]

Materials & Reagents:

ReagentTypical Amount (Equivalents)Purpose
This compound1.0Electrophile
Terminal Alkyne1.2 - 1.5Nucleophile
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂)2 - 5 mol%Catalyst
Copper(I) Co-catalyst (e.g., CuI)5 - 10 mol%Co-catalyst
Amine Base (e.g., Et₃N or DIPEA)2.0 - 3.0Base and/or Solvent
Solvent (e.g., THF or DMF)-Reaction Medium

Step-by-Step Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.[7]

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) and monitor the reaction progress.[10]

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues. Wash the filtrate with aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Protocol 3: Stille Coupling

This protocol provides a general method adapted from procedures for similar bromo-amino-heterocycles.[13] Note: Organotin reagents are toxic and should be handled with appropriate safety precautions.

Materials & Reagents:

ReagentTypical Amount (Equivalents)Purpose
This compound1.0Electrophile
Organostannane Reagent1.1 - 1.2Nucleophile
Palladium Catalyst (e.g., Pd(PPh₃)₄)2 - 5 mol%Catalyst
Solvent (e.g., Toluene or DMF)-Reaction Medium
Additive (e.g., LiCl)OptionalCan accelerate transmetalation

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene). Then, add the organostannane reagent (1.1 equiv.) via syringe.

  • Reaction: Heat the reaction mixture (e.g., to 100-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.[13]

  • Work-up: After cooling, dilute the mixture with an organic solvent and wash with an aqueous solution of potassium fluoride (KF) to precipitate tin byproducts. Filter the mixture.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify the crude product by column chromatography.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Reaction Inactive catalyst, insufficient temperature, poor solvent choice.Use a fresh batch of catalyst, screen different ligands (e.g., SPhos, XPhos for Suzuki), increase temperature, or try a different solvent (e.g., DMF, DME).[6]
Formation of Side Products Homocoupling of the nucleophile, debromination.Use a precise stoichiometry of the nucleophile (1.1-1.2 equiv), ensure the reaction is fully deoxygenated, lower the reaction temperature.[8]
Poor Selectivity (C-Cl reacts) Reaction conditions are too harsh.Use milder conditions: lower temperature, a less active catalyst system, or a weaker base.
Difficult Purification Residual tin byproducts (Stille).Perform a thorough aqueous KF wash during work-up. Repeat if necessary.

Conclusion

This compound is a highly valuable building block for constructing complex, nitrogen-containing molecules relevant to the pharmaceutical industry. Its differential halogen reactivity allows for selective C-C bond formation at the 5-position via robust and versatile palladium-catalyzed cross-coupling reactions. By leveraging the Suzuki-Miyaura, Sonogashira, and Stille couplings, researchers can efficiently introduce a diverse range of aryl, alkynyl, and other carbon-based substituents. The protocols and principles outlined in this guide serve as a comprehensive starting point for the successful application of this key intermediate in drug discovery and development programs.

References

Application Notes & Protocols: A Modular Approach to the Synthesis of Novel Kinase Inhibitors from 5-Bromo-3-chloropyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of therapeutic targets, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] The pyrazine scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds.[2][3][4][5][6] This guide provides a detailed, modular strategy for the synthesis of novel kinase inhibitors utilizing 5-Bromo-3-chloropyrazin-2-amine as a versatile starting material. We present a two-step synthetic pathway involving sequential, site-selective cross-coupling reactions—Suzuki-Miyaura and Buchwald-Hartwig amination—to generate a library of diverse aminopyrazine derivatives. Furthermore, we provide a comprehensive protocol for evaluating the synthesized compounds in a luminescence-based in vitro kinase activity assay to determine their inhibitory potency.

Introduction: The Strategic Advantage of the Aminopyrazine Scaffold

The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery. The aminopyrazine core is particularly attractive due to its inherent drug-like properties and its ability to form key interactions within the ATP-binding site of kinases.[7] The starting material, this compound, is an ideal platform for building a diverse library of potential inhibitors for three key reasons:

  • The Amino Group (C2): The 2-amino group acts as a crucial hydrogen bond donor, frequently anchoring the inhibitor to the "hinge region" of the kinase, a common feature of Type I and Type II kinase inhibitors.[8]

  • The Bromo Group (C5): The bromine atom is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8][9] This allows for the installation of various aryl and heteroaryl groups to probe the solvent-exposed regions of the active site.

  • The Chloro Group (C3): The chlorine atom provides a second, less reactive site for cross-coupling. This differential reactivity allows for a sequential and controlled diversification strategy, typically using C-N bond-forming reactions like the Buchwald-Hartwig amination to introduce side chains that can interact with other pockets within the kinase domain.[10][11]

This application note details a robust workflow, from chemical synthesis to biological evaluation, enabling researchers to efficiently generate and screen novel kinase inhibitor candidates.

Starting Material Properties

A thorough understanding of the starting material is critical for successful synthesis.

PropertyValueReference
Chemical Name This compound[12][13]
CAS Number 21943-13-5[12][13][14][15]
Molecular Formula C₄H₃BrClN₃[13][16]
Molecular Weight 208.45 g/mol [13]
Melting Point 128 °C or 230-232 °C[12][13]
Appearance Brown solid[12]

Note: Discrepancies in melting point exist in the literature; experimental verification is recommended.

Synthetic Strategy & Protocols

Our synthetic approach is a two-step, modular workflow designed for library synthesis. The strategy leverages the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed reactions.

G SM This compound Int Intermediate (5-Aryl-3-chloropyrazin-2-amine) SM->Int Protocol 1: Suzuki Coupling (Aryl Boronic Acid, Pd Catalyst) Lib Final Inhibitor Library (3-Amino-5-arylpyrazin-2-amine Derivatives) Int->Lib Protocol 2: Buchwald-Hartwig Amination (Primary/Secondary Amine, Pd Catalyst)

Caption: General two-step synthetic workflow.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C5-Position

Causality & Expertise: This reaction is performed first to functionalize the more reactive C-Br bond. The Suzuki-Miyaura coupling is exceptionally robust, tolerant of a wide array of functional groups on the boronic acid partner, and generally proceeds under mild conditions, making it ideal for the first diversification step.[9][17] We recommend Tetrakis(triphenylphosphine)palladium(0) as a reliable, commercially available catalyst for this transformation.[8][18]

Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.1-1.2 mmol, 1.1-1.2 eq), and potassium phosphate (K₃PO₄, 2.2 mmol, 2.2 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add degassed solvents, 1,4-dioxane and water, typically in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water), via syringe.[8]

  • Reaction: Stir the reaction mixture vigorously at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 5-aryl-3-chloropyrazin-2-amine intermediate.

Self-Validation: The successful product will show a new set of aromatic proton signals in ¹H NMR corresponding to the coupled aryl group and a molecular ion peak in MS analysis consistent with the addition of the aryl group and loss of bromine.

Arylboronic Acid ExampleCatalystConditionsTypical Yield
Phenylboronic acidPd(PPh₃)₄90 °C, 12 h75-85%
4-Methoxyphenylboronic acidPd(PPh₃)₄90 °C, 10 h80-90%
Pyridin-3-ylboronic acidPd(dppf)Cl₂100 °C, 16 h60-70%
Protocol 2: Buchwald-Hartwig Amination at the C3-Position

Causality & Expertise: With the C5 position functionalized, the remaining C-Cl bond is targeted. The Buchwald-Hartwig amination is the method of choice for forming C(sp²)-N bonds and is superior to traditional SₙAr reactions which would require harsher conditions.[11] The choice of ligand is critical for success and depends on the amine coupling partner; sterically hindered phosphine ligands like tBuDavePhos or XPhos are often effective for coupling with a range of amines.[19][20] This reaction must be performed under strictly anhydrous and anaerobic conditions as both the catalyst and the strong base (NaOtBu) are sensitive to moisture and oxygen.

Methodology:

  • Reagent Preparation: In a glovebox or using Schlenk line techniques, add the 5-aryl-3-chloropyrazin-2-amine intermediate (1.0 mmol, 1.0 eq), the desired primary or secondary amine (1.2 mmol, 1.2 eq), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq) to a flame-dried flask.

  • Catalyst Preparation: In a separate vial, pre-mix the palladium source, such as Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), and the phosphine ligand, such as tBuDavePhos (0.08 mmol, 8 mol%), in anhydrous, degassed toluene or dioxane (2 mL). Stir for 5-10 minutes.

  • Reaction Assembly: Add the pre-mixed catalyst solution to the flask containing the substrate, amine, and base. Add additional anhydrous, degassed solvent to achieve a final concentration of ~0.1 M.

  • Reaction: Seal the flask and heat to 90-110 °C with vigorous stirring. Monitor the reaction by LC-MS until completion (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the final kinase inhibitor.

Self-Validation: Successful amination is confirmed by the disappearance of the C-Cl bond and the appearance of signals corresponding to the newly introduced amine fragment in NMR spectra, along with the expected molecular ion in MS analysis.

Biological Evaluation: In Vitro Kinase Inhibition Assay

Causality & Expertise: To assess the potency of the newly synthesized compounds, a robust and high-throughput in vitro assay is required. Luminescence-based ADP detection assays, such as the ADP-Glo™ Kinase Assay, are industry-standard methods.[21] They indirectly measure kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction.[1] A lower luminescent signal in the presence of a compound indicates that the kinase reaction has been inhibited. This method is highly sensitive and can detect inhibition even at low levels of ATP-to-ADP conversion.[21]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase + Substrate + ATP + Inhibitor Incubate1 Incubate at 30°C for 60 min Kinase->Incubate1 Product Phosphorylated Substrate + ADP Incubate1->Product AddReagentA Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Product->AddReagentA Transfer to Detection Plate Incubate2 Incubate at RT for 40 min AddReagentA->Incubate2 AddReagentB Add Kinase Detection Reagent (Converts ADP to ATP) Incubate2->AddReagentB Incubate3 Incubate at RT for 30 min AddReagentB->Incubate3 Measure Measure Luminescence (Light ∝ [ADP]) Incubate3->Measure

Caption: Workflow for the ADP-Glo™ kinase activity assay.

Protocol 3: Luminescence-Based Kinase Activity Assay

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of each synthesized inhibitor in 100% DMSO. Create a 10-point, 1:3 serial dilution series in DMSO in a 96-well plate.[1]

  • Reaction Setup: In a white, opaque 384-well assay plate, perform the following additions:

    • 1 µL of serially diluted compound or DMSO control.

    • 2 µL of kinase and substrate mix in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Initiate the kinase reaction by adding 2 µL of ATP solution (concentration should be at or near the Kₘ for the specific kinase).

  • Incubation: Incubate the plate at 30°C for 60 minutes.[1]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[21]

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.[1][21]

  • Data Acquisition: Measure the luminescence of each well using a compatible plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.

Representative Data

The following table presents hypothetical IC₅₀ values for a set of synthesized compounds against a target kinase to illustrate data presentation.

Compound IDC5-Aryl GroupC3-Amine GroupIC₅₀ (nM)
INH-001PhenylPiperidine850
INH-002PhenylMorpholine1200
INH-0034-FluorophenylPiperidine420
INH-0044-Fluorophenyl(S)-3-hydroxypyrrolidine95

Conclusion

The synthetic and screening protocols outlined in this application note provide a powerful and versatile platform for the discovery of novel kinase inhibitors based on the 2-aminopyrazine scaffold. By leveraging sequential Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, researchers can rapidly access a wide chemical space. The described luminescence-based assay offers a reliable method for determining inhibitor potency, enabling the generation of structure-activity relationship (SAR) data to guide further optimization and the development of next-generation therapeutics.

References

Application Notes & Protocols: 5-Bromo-3-chloropyrazin-2-amine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazine Scaffold

Nitrogen-containing heterocycles are foundational scaffolds in modern medicine, with over 75% of FDA-approved drugs featuring such structures.[1] Among these, the pyrazine core is of particular interest due to its prevalence in molecules with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties.[1][2][3][4] Pyrazine derivatives are integral to several marketed drugs, highlighting their significance in drug discovery.[4][5]

This guide focuses on 5-Bromo-3-chloropyrazin-2-amine (CAS No. 21943-13-5), a highly functionalized and versatile building block for medicinal chemistry.[6][7] Its utility stems from the strategic placement of three distinct functional groups: an amine and two different halogens (bromine and chlorine) on the pyrazine ring.[8][9] This arrangement allows for selective and sequential chemical modifications, providing chemists with a powerful tool to construct complex molecular architectures and accelerate the discovery of novel therapeutic agents.[8][9]

Physicochemical Properties and Safe Handling

A thorough understanding of the compound's properties and safety requirements is paramount for its effective and safe use in the laboratory.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 21943-13-5[6][7]
Molecular Formula C₄H₃BrClN₃[6]
Molecular Weight 208.44 g/mol [6]
Appearance Solid[10]
Melting Point 128 °C[7][11]
Boiling Point 271 °C[7][11]
XLogP3 1.4[7]
Topological Polar Surface Area 51.8 Ų[6][7]
Safety and Hazard Information

This compound is considered hazardous and must be handled with appropriate precautions.[6][10]

  • GHS Hazard Statements: H301 (Toxic if swallowed), H318 (Causes serious eye damage), H315 (Causes skin irritation), H302/312/332 (Harmful if swallowed, in contact with skin, or if inhaled).[6]

  • Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[10][12]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[10][12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., Argon or Nitrogen).[11]

Core Synthetic Applications: Harnessing Chemoselectivity

The primary advantage of this compound is the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order: I > Br > Cl.[13] This principle allows for the chemoselective functionalization of the more reactive C-Br bond at the 5-position, while leaving the C-Cl bond at the 3-position intact for subsequent transformations. This section details protocols for two of the most powerful cross-coupling reactions in medicinal chemistry.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds to create biaryl motifs common in many kinase inhibitors and other pharmaceuticals.[14][15][16]

The reaction involves the palladium-catalyzed coupling of the pyrazine halide with an organoboron species. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.[13] An inert atmosphere is required to prevent the degradation of the Pd(0) catalyst. The base is essential for the transmetalation step of the catalytic cycle.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_run Execution & Workup A Combine Pyrazine (1.0 eq), Boronic Acid (1.2 eq), Base (2.0 eq) in a flame-dried flask B Add Pd Catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) A->B C Evacuate & backfill with Argon (3x) B->C D Add degassed solvent (e.g., DME, Dioxane/H₂O) C->D E Heat reaction mixture (e.g., 80-100 °C) and monitor D->E F Cool, dilute with solvent, filter through Celite E->F G Aqueous workup & purification F->G

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

This protocol describes a general procedure for the selective coupling at the 5-position.

Table 2: Reagents for Suzuki-Miyaura Coupling

ReagentM.W.EquivalentsAmount (for 1 mmol scale)Purpose
This compound208.441.0208 mgStarting Material
Arylboronic AcidVaries1.21.2 mmolCoupling Partner
Pd(dppf)Cl₂816.640.05 (5 mol%)41 mgCatalyst
K₂CO₃138.212.0276 mgBase
1,2-Dimethoxyethane (DME)--5 mLSolvent

Step-by-Step Procedure:

  • Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 eq).[17]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,2-dimethoxyethane (DME) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion (typically 2-16 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Purification: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-3-chloropyrazin-2-amine.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation that is crucial for synthesizing a vast number of pharmaceuticals.[18][19]

This reaction couples an aryl halide with a primary or secondary amine.[18] It typically requires a palladium precatalyst, a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[20][21] The bulky ligand facilitates the reductive elimination step, which is often rate-limiting, while the strong base is necessary to deprotonate the amine or the intermediate Pd-amine complex.

Buchwald_Workflow cluster_prep Preparation (Glovebox) cluster_reaction Reaction Setup cluster_run Execution & Workup A Combine Pyrazine (1.0 eq), Pd precatalyst (2-5 mol%), Ligand (4-10 mol%), Base (1.4 eq) in a vial B Add degassed solvent (e.g., Toluene, Dioxane) A->B C Add Amine (1.2 eq) via syringe B->C D Seal vial tightly and remove from glovebox C->D E Heat reaction mixture (e.g., 100-110 °C) and monitor D->E F Cool, dilute with solvent, filter through Celite E->F G Aqueous workup & purification F->G

Caption: General workflow for a Buchwald-Hartwig amination reaction.

This protocol provides a general method for the selective amination at the 5-position.

Table 3: Reagents for Buchwald-Hartwig Amination

ReagentM.W.EquivalentsAmount (for 1 mmol scale)Purpose
This compound208.441.0208 mgStarting Material
Amine (Primary or Secondary)Varies1.21.2 mmolCoupling Partner
Pd₂(dba)₃915.720.02 (2 mol% Pd)18.3 mgCatalyst Precursor
XPhos476.620.08 (8 mol%)38.1 mgLigand
Sodium tert-butoxide (NaOtBu)96.101.4135 mgBase
Toluene--4 mLSolvent

Step-by-Step Procedure:

  • Preparation (in a glovebox): To an oven-dried vial, add this compound (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq).

  • Solvent and Reagent Addition: Add degassed toluene, followed by the desired amine (1.2 eq).

  • Reaction: Seal the vial tightly with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated aluminum block at 110 °C. Stir for the required time (typically 4-24 hours), monitoring by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).

  • Purification: Filter the mixture through a pad of Celite®. Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography to afford the desired 5-amino-3-chloropyrazin-2-amine product.

Advanced Synthetic Strategy: Sequential Functionalization

The true synthetic power of this compound is realized through sequential coupling reactions. After selectively functionalizing the 5-position (C-Br), the less reactive 3-chloro substituent can be targeted in a subsequent reaction, often under more forcing conditions (e.g., higher temperature, different catalyst/ligand system) or via nucleophilic aromatic substitution (SNAr). This stepwise approach enables the construction of highly complex, tri-substituted pyrazine cores, which are featured in many potent kinase inhibitors.[14]

Sequential_Reaction Start This compound Intermediate 5-Aryl-3-chloropyrazin-2-amine Start->Intermediate Step 1: Suzuki Coupling (at C-Br) Final Fully Substituted Pyrazine Core Intermediate->Final Step 2: Buchwald-Hartwig or S_NAr (at C-Cl)

Caption: Logical pathway for sequential functionalization.

This two-step strategy provides an efficient route to generate diverse chemical libraries. By varying the coupling partners in each step (R¹ from a boronic acid, R² from an amine), a multitude of unique structures can be synthesized from a single, versatile starting material.

Conclusion

This compound is a preeminent building block for medicinal chemistry and drug discovery. Its value is anchored in the differential reactivity of its halide substituents, which permits controlled, chemoselective, and sequential functionalization. The robust and well-established protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings enable the efficient synthesis of diverse C-C and C-N linked pyrazine derivatives. This strategic intermediate empowers researchers to rapidly assemble libraries of complex molecules, significantly accelerating the identification and optimization of new therapeutic candidates.

References

Application Notes and Protocols: A Guide to the Diazotization of Aminopyrazines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Pyrazine Diazonium Salts

The diazotization of aminopyrazines, which converts a primary aromatic amine into a reactive diazonium salt, is a cornerstone transformation in modern synthetic chemistry.[1] This reaction unlocks a diverse array of subsequent functionalizations, making it an indispensable tool for the synthesis of complex heterocyclic compounds. Pyrazine rings are prevalent scaffolds in pharmaceuticals, agrochemicals, and functional materials. For instance, the anti-influenza drug Favipiravir contains a pyrazine ring, highlighting the biomedical significance of this heterocyclic core.[2] The ability to efficiently generate pyrazine diazonium salts opens the door to a variety of powerful C-X and C-C bond-forming reactions, including the venerable Sandmeyer reaction for the introduction of halides and cyano groups.[2][3]

This guide provides a comprehensive overview of the diazotization of aminopyrazines, delving into the underlying mechanistic principles, offering a detailed and validated experimental protocol, and discussing the critical parameters that govern the success and safety of this powerful transformation.

Mechanistic Insights: The Chemistry of Diazotization

The diazotization reaction proceeds through a well-established mechanism involving the in situ generation of a potent nitrosating agent, the nitrosonium ion (NO⁺).[4][5] The overall process can be dissected into the following key steps:

  • Formation of Nitrous Acid: In a strongly acidic medium, typically aqueous hydrochloric or sulfuric acid, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂).[6]

  • Generation of the Nitrosonium Ion: The nitrous acid is further protonated by the excess strong acid, followed by the loss of a water molecule to generate the highly electrophilic nitrosonium ion.[5]

  • Nucleophilic Attack: The primary amino group of the aminopyrazine acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosaminium ion.[6]

  • Deprotonation and Tautomerization: Subsequent deprotonation and tautomerization lead to the formation of a diazohydroxide intermediate.[4]

  • Formation of the Diazonium Ion: In the acidic environment, the diazohydroxide is protonated, and a molecule of water is eliminated, yielding the final pyrazine diazonium ion.[4]

The stability of the resulting diazonium salt is a critical consideration. While aromatic diazonium salts are generally more stable than their aliphatic counterparts due to resonance delocalization, they are still thermally sensitive and can be explosive in a solid, isolated state.[7][8] Therefore, these intermediates are typically generated in situ at low temperatures (0-5 °C) and used immediately in subsequent reactions.[7][9]

Experimental Workflow: A Visual Guide

The following diagram illustrates the typical experimental workflow for the diazotization of an aminopyrazine and its subsequent use in a Sandmeyer-type reaction.

Diazotization_Workflow cluster_diazotization Part 1: Diazotization cluster_sandmeyer Part 2: Sandmeyer Reaction cluster_workup Part 3: Work-up & Purification Aminopyrazine Aminopyrazine in Acid Diazonium_Salt Pyrazine Diazonium Salt (in situ) Aminopyrazine->Diazonium_Salt   Slow, dropwise addition   at 0-5 °C NaNO2 Aqueous NaNO2 Solution NaNO2->Diazonium_Salt Product Halogenated/Cyanated Pyrazine Diazonium_Salt->Product   Addition of Diazonium Salt   to Copper(I) Salt Solution Copper_Salt Copper(I) Halide/Cyanide Copper_Salt->Product Quench Quenching Product->Quench Extraction Extraction Quench->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Final_Product Pure Product Purification->Final_Product

Caption: Experimental workflow for diazotization and subsequent Sandmeyer reaction.

Detailed Experimental Protocol: Diazotization of 2-Aminopyrazine and Subsequent Bromination

This protocol details the conversion of 2-aminopyrazine to 2-bromopyrazine via a Sandmeyer reaction.

Materials and Reagents:

  • 2-Aminopyrazine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Bromide (CuBr)

  • Distilled Water

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Starch-iodide paper

  • Urea or Sulfamic acid

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel

  • Ice-salt bath

  • Beakers

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

Part 1: Preparation of the Pyrazine Diazonium Chloride Solution

  • In a 250 mL three-necked round-bottom flask, dissolve 2-aminopyrazine (e.g., 5.0 g, 52.6 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (20 mL).

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.[10]

  • In a separate beaker, prepare a solution of sodium nitrite (e.g., 3.8 g, 55.2 mmol, 1.05 eq) in cold distilled water (15 mL).

  • Slowly add the sodium nitrite solution dropwise to the cooled aminopyrazine solution via the dropping funnel. Crucially, maintain the internal temperature of the reaction mixture below 5 °C throughout the addition. [7][9] This is an exothermic step, and careful control is necessary to prevent the decomposition of the diazonium salt.

  • After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization is complete.[10]

  • Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If excess nitrous acid is present, it can be quenched by the careful addition of a small amount of urea or sulfamic acid until the starch-iodide test is negative.[9]

Part 2: Sandmeyer Reaction

  • In a separate 500 mL beaker, prepare a solution of copper(I) bromide (e.g., 8.3 g, 57.8 mmol, 1.1 eq) in concentrated hydrochloric acid (30 mL).

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly and carefully add the cold pyrazine diazonium chloride solution from Part 1 to the cold copper(I) bromide solution with vigorous stirring. The addition should be portion-wise to control the evolution of nitrogen gas.[9]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The color of the reaction mixture will likely change, and a precipitate may form.

Part 3: Work-up and Purification

  • Pour the reaction mixture into a larger beaker containing approximately 200 mL of water.

  • Neutralize the mixture by the slow and careful addition of a saturated sodium bicarbonate solution until the evolution of CO₂ ceases and the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water (50 mL) and then brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-bromopyrazine.

Critical Parameters and Troubleshooting

ParameterOptimal Condition/ConsiderationRationale & Troubleshooting
Temperature 0-5 °C for diazotization.[7][9]Pyrazine diazonium salts are thermally unstable. Higher temperatures can lead to decomposition and the formation of unwanted byproducts. If the temperature rises, slow down the addition of sodium nitrite and add more ice to the bath.
Acidity Strongly acidic (e.g., HCl, H₂SO₄).[1]A strong acid is required to generate the active nitrosating agent (nitrosonium ion) and to keep the aminopyrazine in its protonated, soluble form. Insufficient acidity can lead to incomplete diazotization.
Stoichiometry of NaNO₂ A slight excess (e.g., 1.05-1.1 equivalents).[9]A slight excess ensures complete conversion of the aminopyrazine. However, a large excess of nitrous acid can lead to side reactions and should be quenched before proceeding.[9]
Rate of Addition Slow, dropwise addition of NaNO₂.The reaction is exothermic. A rapid addition can cause a dangerous rise in temperature and uncontrolled gas evolution.
Stability of Diazonium Salt Use immediately after preparation.Diazonium salts, especially in solution, have limited stability.[11] They should not be stored.
Gas Evolution Vigorous evolution of N₂ during the Sandmeyer reaction.This is a positive indication that the reaction is proceeding. Ensure the reaction vessel is adequately vented.[9]

Safety First: Handling Diazonium Salts

Diazonium salts are high-energy compounds and should be handled with extreme caution.[12]

  • Always assume they are explosive, especially in the solid state. [7][9] Avoid isolating diazonium salts unless absolutely necessary and on a very small scale (less than 0.75 mmol is recommended).[9][12]

  • Maintain low temperatures (<5 °C) throughout the diazotization process. [7] Temperature excursions can lead to rapid, uncontrolled decomposition.

  • Ensure proper ventilation to safely dissipate the nitrogen gas evolved during the reaction. [9]

  • Never allow the diazonium salt solution to dry out or precipitate unexpectedly. [9]

  • Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. [1]

  • Quench any unreacted diazonium salt before work-up and disposal. Hypophosphorous acid can be used for this purpose.[12]

Conclusion

The diazotization of aminopyrazines is a versatile and powerful synthetic tool that provides access to a wide range of functionalized pyrazine derivatives. By understanding the underlying mechanism, carefully controlling the reaction parameters, and adhering to strict safety protocols, researchers can effectively harness this reaction for the advancement of drug discovery and materials science.

References

Application Note and Protocol for the Purification of Crude 5-Bromo-3-chloropyrazin-2-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the purification of crude 5-Bromo-3-chloropyrazin-2-amine, a key intermediate in pharmaceutical and agrochemical research.[1] The protocol details a robust column chromatography method designed to separate the target compound from common process-related impurities, ensuring high purity for subsequent synthetic applications. This guide is intended for researchers, scientists, and drug development professionals with a working knowledge of organic chemistry laboratory techniques.

Introduction and Scientific Principles

This compound is a halogenated heterocyclic amine whose purity is critical for the successful synthesis of a variety of bioactive molecules.[1] Crude products from its synthesis often contain unreacted starting materials, over-halogenated byproducts, and other impurities that can interfere with downstream reactions.[2] Column chromatography is a highly effective method for the purification of this compound.[3]

The primary challenge in the purification of aminopyrazines and related basic compounds on standard silica gel lies in the interaction between the basic amine functionality and the acidic silanol groups (Si-OH) on the silica surface. This can lead to strong adsorption of the compound, resulting in poor separation, significant peak tailing, and in some cases, product degradation.[4] To mitigate these undesirable interactions, this protocol employs a mobile phase modified with a small amount of a basic additive, triethylamine (TEA), to neutralize the acidic sites on the silica gel, thereby improving the elution profile and separation efficiency.[5]

The choice of a suitable solvent system is paramount for achieving optimal separation. A common approach for compounds of moderate polarity is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).[3] The optimal ratio of these solvents is determined empirically using Thin-Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound, which generally provides the best separation in column chromatography.

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before proceeding with column chromatography, it is essential to analyze the crude mixture by TLC. This preliminary step helps in identifying the target compound, assessing the impurity profile, and determining the optimal mobile phase for the column separation.

Materials
  • TLC plates (silica gel 60 F254)

  • Crude this compound

  • Developing chambers

  • Solvents: Hexane (or petroleum ether), Ethyl Acetate, Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • UV lamp (254 nm)

  • Capillary tubes for spotting

Protocol for TLC Analysis
  • Sample Preparation: Dissolve a small amount of the crude this compound in a few drops of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a TLC plate.

  • Solvent System Screening: Prepare a series of developing solvents with varying polarities. Good starting points for halogenated aminopyrazines include mixtures of hexane and ethyl acetate, or dichloromethane and methanol.[3] It is highly recommended to add a small amount of triethylamine (e.g., 0.1-1%) to the solvent system to improve the spot shape and reduce tailing.[5]

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp at 254 nm.

  • Rf Calculation and Optimization: Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front). The optimal mobile phase for column chromatography should provide an Rf value of approximately 0.2-0.4 for the desired product.[3] Adjust the solvent ratio to achieve this target Rf. A higher proportion of the more polar solvent will increase the Rf values.

Expected Impurities

Based on typical synthetic routes for halogenated aminopyrazines, potential impurities may include:[4]

  • Starting materials: Unreacted 2-aminopyrazine or mono-halogenated precursors.

  • Over-halogenated species: Di- or tri-halogenated pyrazines.

  • Isomers: Positional isomers formed during the halogenation steps.

  • Byproducts from side reactions.

These impurities will likely have different polarities and should be separable from the target compound with the optimized solvent system.

Column Chromatography Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. The scale can be adjusted by proportionally changing the column size, amount of stationary phase, and solvent volumes.

Materials and Equipment
  • Chemicals:

    • Crude this compound

    • Silica gel (60 Å, 230-400 mesh)

    • Mobile phase solvents (as determined by TLC), e.g., Hexane/Ethyl Acetate with 0.5% Triethylamine

    • Sand (acid-washed)

    • Cotton or glass wool

  • Equipment:

    • Glass chromatography column (e.g., 40-50 cm length, 2-3 cm diameter)

    • Separatory funnel or dropping funnel

    • Beakers and Erlenmeyer flasks

    • Test tubes or fraction collection vials

    • Rotary evaporator

Step-by-Step Purification Procedure

3.2.1. Column Preparation (Wet Packing Method)

  • Column Setup: Securely clamp the chromatography column in a vertical position within a fume hood. Ensure the stopcock is closed.

  • Plug Insertion: Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

  • Sand Layer: Add a thin layer (approximately 1 cm) of sand over the plug.

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane/Ethyl Acetate with 0.5% TEA). For 1 gram of crude product, use approximately 30-50 grams of silica gel.

  • Column Packing: Pour the silica gel slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.

  • Solvent Drainage: Open the stopcock to allow the excess solvent to drain, but do not let the top of the silica bed run dry. The silica should be constantly covered with solvent.

  • Final Sand Layer: Once the silica has settled, add another thin layer of sand on top to protect the surface of the stationary phase from being disturbed during sample loading.

3.2.2. Sample Loading (Dry Loading Method)

  • Adsorption onto Silica: Dissolve the crude this compound (1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 2-3 g) to this solution.

  • Solvent Evaporation: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained. This powder consists of the crude product adsorbed onto the silica gel.

  • Loading the Column: Carefully add the silica-adsorbed sample to the top of the packed column.

3.2.3. Elution and Fraction Collection

  • Initial Elution: Begin the elution with the low-polarity mobile phase determined from the TLC analysis.

  • Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or continuous gradient fashion. A slow and gradual increase in polarity generally yields better separation.

  • Fraction Collection: Collect the eluate in small, numbered fractions (e.g., 10-20 mL each).

  • Monitoring the Separation: Monitor the composition of the collected fractions by TLC. Spot each fraction on a TLC plate, develop, and visualize under UV light.

  • Pooling and Evaporation: Combine the fractions that contain the pure desired product. Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation and Visualization

Tabulated Data
ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard stationary phase for normal-phase chromatography, providing good resolving power for a wide range of compounds.
Mobile Phase (Starting) Hexane/Ethyl Acetate (e.g., 95:5 to 80:20) + 0.5% TEAA non-polar/polar solvent mixture allows for tuning of the eluting strength. TEA is added to minimize peak tailing by neutralizing acidic silica sites.[5]
Target Rf (TLC) 0.2 - 0.4This range typically provides the best separation in column chromatography, allowing for good resolution between the target compound and impurities.[3]
Sample Loading Dry LoadingProvides a more uniform application of the sample to the column, leading to better separation and sharper bands compared to wet loading, especially for less soluble compounds.
Elution Mode Gradient ElutionA gradual increase in solvent polarity is effective for separating compounds with a range of polarities, ensuring that both less polar and more polar impurities are eluted.

Diagrams

Purification_Workflow cluster_prep Pre-Purification cluster_column Column Chromatography cluster_post Post-Purification TLC_Analysis TLC Analysis of Crude Solvent_Optimization Optimize Mobile Phase (Target Rf ~0.3) TLC_Analysis->Solvent_Optimization Column_Packing Pack Column with Silica Gel Solvent_Optimization->Column_Packing Sample_Loading Dry Load Crude Product Column_Packing->Sample_Loading Elution Gradient Elution & Fraction Collection Sample_Loading->Elution Fraction_Analysis Analyze Fractions by TLC Elution->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Evaporation Evaporate Solvent Pooling->Evaporation Final_Product Pure this compound Evaporation->Final_Product

Purification Workflow Diagram

Troubleshooting_Logic start Start Purification problem Poor Separation or Tailing? start->problem check_tea Is TEA in Mobile Phase? problem->check_tea Yes success Successful Purification problem->success No add_tea Add 0.1-1% TEA to Eluent check_tea->add_tea No check_rf Is Product Rf ~0.3? check_tea->check_rf Yes add_tea->problem adjust_polarity Adjust Solvent Polarity check_rf->adjust_polarity No check_loading Overloaded Column? check_rf->check_loading Yes adjust_polarity->problem reduce_load Reduce Sample Load check_loading->reduce_load Yes check_loading->success No reduce_load->problem

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-3-chloropyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-3-chloropyrazin-2-amine (CAS: 21943-13-5). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and product purity. As a key intermediate in medicinal chemistry, the efficient synthesis of this pyrazine derivative is crucial for advancing pharmaceutical research.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol, grounded in established chemical principles and field-proven insights.

Core Synthesis Strategy: Electrophilic Chlorination

The most common and reliable route to this compound involves the regioselective chlorination of 2-amino-5-bromopyrazine. The existing amino group is an activating ortho-, para-director. However, since the para-position (C5) is already brominated, the electrophilic chlorinating agent is directed primarily to the ortho-position (C3). The most widely used reagent for this transformation is N-Chlorosuccinimide (NCS) due to its ease of handling as a solid and its predictable reactivity as a source of electrophilic chlorine (Cl⁺).[3][4][5]

Below is a workflow diagram illustrating the key stages of the synthesis.

cluster_0 Synthesis Workflow cluster_1 Workup & Purification A Starting Material (2-Amino-5-bromopyrazine) B Reaction Setup (Solvent, Inert Atmosphere) A->B Dissolution C Reagent Addition (N-Chlorosuccinimide) B->C Controlled Addition D Reaction Monitoring (TLC / LC-MS) C->D Heating & Stirring E Quenching & Extraction D->E Reaction Completion F Drying & Concentration E->F G Purification (Chromatography / Recrystallization) F->G H Final Product (this compound) G->H

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: Low Yield & Impurities

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Question 1: My reaction yield is consistently low or fails completely. What are the primary causes?

This is the most frequent challenge and typically points to one of three areas: starting materials, reagents, or reaction conditions.

  • Possible Cause 1: Purity and Integrity of Starting Material.

    • Explanation: The starting material, 2-amino-5-bromopyrazine, may contain impurities from its own synthesis or may have degraded during storage. Impurities can interfere with the reaction, while degradation reduces the amount of active starting material available.

    • Recommended Action:

      • Verify Purity: Before starting, verify the purity of your 2-amino-5-bromopyrazine using ¹H NMR and/or LC-MS.

      • Repurification: If impurities are detected, consider recrystallizing the starting material.

      • Proper Storage: Store aminopyrazines in a cool, dark, and dry place, preferably under an inert atmosphere, to prevent degradation.

  • Possible Cause 2: Inactive Chlorinating Agent.

    • Explanation: N-Chlorosuccinimide (NCS) is a reactive compound that can degrade over time, especially if exposed to moisture or light, losing its chlorinating potency.[3] Using a degraded batch of NCS will result in an incomplete reaction.

    • Recommended Action:

      • Use a Fresh Bottle: Always use NCS from a freshly opened or recently purchased container.

      • Check for Clumps: Clumped or discolored NCS may be a sign of degradation.

      • Avoid Old Reagents: Do not use NCS that has been stored for an extended period in a frequently opened bottle.

  • Possible Cause 3: Suboptimal Reaction Conditions.

    • Explanation: Temperature, solvent, and reaction time are critical parameters. The reaction requires sufficient thermal energy to overcome the activation barrier, but excessive heat can lead to byproduct formation. The solvent must fully dissolve the starting material to ensure a homogeneous reaction mixture.

    • Recommended Action:

      • Temperature Control: A common temperature range for this chlorination is between 50-85 °C.[6] If the reaction is sluggish, consider a modest increase in temperature while carefully monitoring for side products via TLC.

      • Solvent Choice: Acetonitrile is a preferred solvent due to its ability to dissolve the reactants and its relatively high boiling point.[6][7] Chloroform has also been reported but is more volatile.[8] Ensure the solvent is anhydrous, as water can react with NCS.

      • Reaction Time: Monitor the reaction's progress every 1-2 hours using TLC or LC-MS. Reactions that are stopped too early will have low conversion, while those left too long may accumulate byproducts. A typical reaction time is 12-16 hours.[6][8]

cluster_checks Initial Checks cluster_actions Corrective Actions start Low or No Yield sm_purity Verify Starting Material Purity start->sm_purity ncs_activity Check NCS Activity (Use Fresh) start->ncs_activity conditions Review Reaction Conditions (T, Solvent) start->conditions purify_sm Recrystallize SM sm_purity->purify_sm new_ncs Use New NCS ncs_activity->new_ncs optimize_t Optimize Temperature (e.g., 80°C) conditions->optimize_t change_solvent Ensure Anhydrous Solvent (e.g., ACN) conditions->change_solvent

Caption: Troubleshooting workflow for low product yield.

Question 2: My TLC/LC-MS shows significant byproduct formation, especially a di-chlorinated species. How can I improve selectivity?

The formation of di- and even tri-halogenated products is a classic challenge when working with activated aromatic rings.[7]

  • Possible Cause 1: Incorrect Stoichiometry.

    • Explanation: The amino group strongly activates the pyrazine ring, making it susceptible to multiple halogenations. Using an excess of NCS will inevitably lead to the formation of 2-amino-5-bromo-3,6-dichloropyrazine.

    • Recommended Action:

      • Control Equivalents: Use a molar ratio of NCS to 2-amino-5-bromopyrazine that is close to stoichiometric. Start with 1.05 to 1.1 equivalents of NCS.

      • Accurate Measurement: Ensure precise weighing of both the starting material and the chlorinating agent.

  • Possible Cause 2: High Reaction Temperature.

    • Explanation: Higher temperatures increase the reaction rate but can decrease selectivity, favoring the formation of more thermodynamically stable, but undesired, poly-chlorinated byproducts.

    • Recommended Action:

      • Lower the Temperature: If selectivity is an issue, try running the reaction at a lower temperature (e.g., 60-70 °C) for a longer period.

      • Controlled Addition: Consider adding the NCS portion-wise or as a solution via an addition funnel over 30-60 minutes. This keeps the instantaneous concentration of the electrophile low, favoring mono-chlorination.

Frequently Asked Questions (FAQs)

  • Q1: Is NCS the only option for chlorination? What about other reagents?

    • A1: While NCS is the most common and convenient reagent, others can be used. Chlorine gas (Cl₂) is highly effective but difficult to handle safely in a lab setting. Sulfuryl chloride (SO₂Cl₂) can also be used, but it can sometimes lead to different selectivity or side reactions. For most applications, NCS provides the best balance of reactivity, selectivity, and safety.[4]

  • Q2: How critical is running the reaction under an inert atmosphere?

    • A2: While the reaction itself is not overtly sensitive to oxygen, using an inert atmosphere (nitrogen or argon) is a best practice in organic synthesis. It prevents potential side reactions with atmospheric moisture, which can degrade NCS, and minimizes the risk of oxidative degradation of the electron-rich aminopyrazine at elevated temperatures.[9]

  • Q3: What is the best method for purifying the final product to maximize yield?

    • A3: The choice between column chromatography and recrystallization depends on the impurity profile.

      • Column Chromatography: This is the most effective method for separating the desired mono-chlorinated product from unreacted starting material and di-chlorinated byproducts. A gradient of ethyl acetate in hexanes is typically effective.

      • Recrystallization: If the crude product is relatively clean (>90%), recrystallization can be a high-yielding purification method. A solvent system like petroleum ether/ethyl acetate can yield the product as a crystalline solid.[6] However, significant amounts of impurities may co-crystallize or cause the product to oil out, leading to yield loss.

Optimized Experimental Protocol

This protocol is based on literature precedents and best practices for achieving a high yield of this compound.[6][8]

Table 1: Reagents and Reaction Parameters

Reagent/ParameterMolecular Weight ( g/mol )AmountMolar Equivalents
2-Amino-5-bromopyrazine174.0010.0 g1.0
N-Chlorosuccinimide (NCS)133.537.99 g1.05
Acetonitrile (anhydrous)41.05100 mL-
Reaction Temperature -80 °C-
Reaction Time -12-16 hours (monitored)-
Expected Yield 208.4410-11 g (84-92%)-

Step-by-Step Procedure:

  • Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-amino-5-bromopyrazine (10.0 g, 57.5 mmol).

  • Dissolution: Add 100 mL of anhydrous acetonitrile to the flask. Stir the mixture to dissolve the starting material. A gentle warming may be required.

  • Reagent Addition: Once the starting material is dissolved, add N-Chlorosuccinimide (7.99 g, 60.3 mmol, 1.05 eq) to the flask in one portion.

  • Reaction: Heat the reaction mixture to 80 °C (reflux) and maintain this temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., 3:7 Ethyl Acetate:Hexanes) or LC-MS. The reaction is typically complete when the starting material spot is no longer visible (approx. 12-16 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the acetonitrile.

    • Dissolve the resulting residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as a solid.

  • Purification:

    • Option A (Chromatography): Purify the crude solid by silica gel column chromatography, eluting with a gradient of 10% to 40% ethyl acetate in hexanes.

    • Option B (Recrystallization): If the crude product is sufficiently pure, recrystallize from a mixture of petroleum ether and ethyl acetate to yield the final product as a crystalline solid.[6]

References

Optimizing catalyst and ligand for Buchwald-Hartwig amination of 5-Bromo-3-chloropyrazin-2-amine.

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Optimizing Catalyst and Ligand for Buchwald-Hartwig Amination of 5-Bromo-3-chloropyrazin-2-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction for the Senior Application Scientist

Welcome to the technical support center for advanced Buchwald-Hartwig amination reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower your research. The amination of this compound presents a unique and interesting challenge: regioselectivity. This guide is structured to anticipate the hurdles you may encounter and provide clear, actionable solutions grounded in established catalytic principles. We will explore how to selectively functionalize the C5-bromo position over the C3-chloro position, a common challenge in the synthesis of complex heterocyclic molecules.

Troubleshooting Guide & FAQs

Here, we address common issues encountered during the Buchwald-Hartwig amination of this compound in a question-and-answer format.

Regioselectivity Issues

Question 1: I am getting a mixture of products, with amination occurring at both the bromine and chlorine positions. How can I improve selectivity for the C-Br bond?

Answer: This is a common challenge when working with dihalogenated heterocycles. The key to achieving high regioselectivity in the Buchwald-Hartwig amination lies in exploiting the difference in reactivity between the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition step is generally faster for aryl bromides than for aryl chlorides.[1] To enhance selectivity for the C-Br bond, consider the following strategies:

  • Lower Reaction Temperature: By reducing the reaction temperature, you can often find a window where the activation energy barrier for the oxidative addition to the C-Br bond is readily overcome, while the corresponding reaction at the C-Cl bond is too slow. Start your optimization at a lower temperature (e.g., 60-80 °C) and slowly increase it if the reaction is too sluggish.

  • Choice of Ligand: The ligand plays a crucial role in modulating the reactivity of the palladium catalyst. For selective C-Br amination, ligands that are less reactive may be advantageous. While highly active, bulky biarylphosphine ligands like XPhos or BrettPhos are excellent for challenging couplings, they might be too reactive and lead to amination at the less reactive C-Cl bond, especially at higher temperatures.[2] Consider starting with a less electron-rich or sterically demanding ligand.

  • Reaction Time: Carefully monitor the reaction progress. Prolonged reaction times, especially at elevated temperatures, can lead to the slower amination of the C-Cl bond, reducing the overall selectivity.

Question 2: I am observing significant amounts of the bis-aminated product, even when using one equivalent of the amine. How can I prevent this?

Answer: Formation of the bis-aminated product suggests that the mono-aminated product is sufficiently reactive to undergo a second amination. To mitigate this:

  • Stoichiometry: Use a slight excess of the this compound relative to the amine coupling partner (e.g., 1.1 to 1.0). This ensures that the amine is the limiting reagent.

  • Slow Addition of the Amine: Instead of adding the amine all at once, consider a slow addition using a syringe pump. This keeps the concentration of the amine low throughout the reaction, favoring the initial mono-amination.

  • Temperature Control: As with regioselectivity, lower temperatures can help to control the reaction and prevent the less favorable second amination from occurring.

Low Yield and Incomplete Conversion

Question 3: My reaction is sluggish, and I'm getting low conversion to the desired product. What are the likely causes and solutions?

Answer: Low conversion in Buchwald-Hartwig aminations, especially with electron-deficient N-heterocycles like pyrazines, can stem from several factors:

  • Catalyst Deactivation: The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3]

    • Solution: Employing bulky biarylphosphine ligands can often mitigate this issue. The steric hindrance provided by these ligands can disfavor the binding of the heterocyclic substrate to the palladium center, keeping the catalyst active for the desired catalytic cycle.[4] Consider using ligands such as tBuBrettPhos, which have been shown to be effective for the amination of N-H containing heterocycles.[3]

  • Inefficient Pre-catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species might be inefficient.

    • Solution: Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a commercially available, air-stable pre-catalyst that contains a palladacycle. These pre-catalysts often provide more consistent and reliable results.[5]

  • Inappropriate Base: The choice of base is critical. If the base is not strong enough to deprotonate the amine or the intermediate palladium-amine complex, the catalytic cycle will stall.

    • Solution: For many Buchwald-Hartwig reactions, strong bases like NaOtBu or LiHMDS are effective.[1][3] However, for base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, often requiring a higher reaction temperature.[1]

  • Solvent Choice: The solvent can influence the solubility of the reagents and the stability of the catalytic species.

    • Solution: Toluene and dioxane are common solvents for Buchwald-Hartwig aminations. For polar substrates, a more polar solvent like THF might be beneficial. Ensure your solvent is anhydrous and degassed, as water and oxygen can deactivate the catalyst.

Side Reactions

Question 4: I am observing a significant amount of a dehalogenated byproduct (hydrodehalogenation). How can I minimize this?

Answer: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, where the aryl halide is reduced to the corresponding arene. This can occur through a competing pathway involving β-hydride elimination from the palladium-amide intermediate.[6] To minimize this:

  • Ligand Selection: Bulky, electron-rich ligands that promote rapid reductive elimination of the desired C-N bond can outcompete the β-hydride elimination pathway. Ligands like RuPhos and DavePhos have been reported to be effective in reducing this side reaction.

  • Amine Structure: This side reaction is more prevalent with primary amines that have β-hydrogens. If possible, using a secondary amine or a primary amine without β-hydrogens can circumvent this issue.

  • Base Choice: The nature of the base can also play a role. In some cases, switching to a different base might alter the reaction pathway and reduce the amount of hydrodehalogenation.

Experimental Protocols and Optimization Workflow

General Protocol for Catalyst and Ligand Screening

This protocol provides a starting point for optimizing the selective amination of this compound.

Materials:

  • This compound

  • Amine of choice

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, XPhos Pd G3)

  • Phosphine ligand (e.g., XPhos, RuPhos, tBuBrettPhos)

  • Base (e.g., NaOtBu, LiHMDS, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Reaction vials with screw caps and septa

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vial under an inert atmosphere, add this compound (1.0 equiv), the palladium pre-catalyst (1-5 mol%), and the phosphine ligand (1.2-1.5 equivalents relative to Pd).

  • Add the base (1.5-2.0 equiv).

  • Add the anhydrous, degassed solvent.

  • Add the amine (1.1 equiv).

  • Seal the vial and place it in a preheated heating block at the desired temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Data Presentation: Catalyst/Ligand Screening Matrix
EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Ratio (Mono-aminated:Bis-aminated:Starting Material)
1Pd₂(dba)₃ (2)XPhos (4.8)NaOtBu (2.0)Toluene804Result from analysis
2Pd₂(dba)₃ (2)RuPhos (4.8)NaOtBu (2.0)Toluene804Result from analysis
3XPhos Pd G3 (2)-LiHMDS (2.0)Dioxane706Result from analysis
4Pd₂(dba)₃ (2)tBuBrettPhos (4.8)Cs₂CO₃ (2.0)Toluene10012Result from analysis

Visualization of Key Concepts

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord R₂NH Amido Palladium Amido Complex AmineCoord->Amido -HX (Base) Amido->Pd0 Reductive Elimination Product Product Amido->Product Ar-NR₂ ArX_input Aryl Halide (Ar-X) Amine_input Amine (R₂NH) Base_input Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Catalyst Deactivation? Start->Check_Catalyst Check_Base Base Strength Issue? Check_Catalyst->Check_Base No Sol_Bulky_Ligand Use Bulky Biarylphosphine Ligand (e.g., tBuBrettPhos) Check_Catalyst->Sol_Bulky_Ligand Yes Check_Conditions Suboptimal Conditions? Check_Base->Check_Conditions No Sol_Stronger_Base Use Stronger Base (NaOtBu, LiHMDS) Check_Base->Sol_Stronger_Base Yes Sol_Temp_Solvent Optimize Temperature and Solvent Check_Conditions->Sol_Temp_Solvent Yes Sol_Precatalyst Switch to Pd(0) Source or Pre-catalyst Sol_Bulky_Ligand->Sol_Precatalyst Sol_Weaker_Base Use Weaker Base for Sensitive Substrates (Cs₂CO₃, K₃PO₄) Sol_Stronger_Base->Sol_Weaker_Base

Caption: A decision-making workflow for troubleshooting low yields.

References

Overcoming poor solubility of 5-Bromo-3-chloropyrazin-2-amine in reaction media.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-3-chloropyrazin-2-amine is a vital building block in modern organic synthesis, particularly in the development of novel pharmaceutical agents due to its versatile reactive sites.[1] However, its utility is often hampered by a significant practical challenge: poor solubility in common reaction media. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to effectively address and overcome these solubility issues, ensuring smoother, more efficient, and higher-yielding reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble?

A1: The limited solubility of this compound stems from a combination of its molecular structure and solid-state properties:

  • High Crystal Lattice Energy: The planar structure of the pyrazine ring, combined with intermolecular hydrogen bonding from the amine group and halogen interactions, creates a stable, tightly packed crystal lattice. A significant amount of energy is required to break these intermolecular forces and dissolve the solid.

  • Moderate Polarity: The molecule possesses both polar (amine, nitrogen atoms) and nonpolar (bromo- and chloro-substituents, aromatic ring) features.[2][3] This ambiguous polarity (XLogP3 of 1.4) means it is not perfectly suited for either highly polar or completely nonpolar solvents, leading to partial solubility in a wide range of solvents but excellent solubility in very few.[2][3]

Q2: What are the immediate signs of a solubility problem in my reaction?

A2: Be vigilant for the following indicators:

  • Incomplete Dissolution: The most obvious sign is the presence of undissolved solid material in the reaction flask, even after stirring at ambient temperature.

  • Stalled or Sluggish Reactions: If the reaction fails to proceed to completion or proceeds much slower than expected, it is often because the concentration of the dissolved starting material is too low to sustain the catalytic cycle or reaction kinetics.

  • Inconsistent Results: Poor solubility can lead to high variability between batches, as the amount of dissolved material may differ slightly each time.

  • "Slurry-to-Slurry" Appearance: The reaction mixture remains a suspension throughout the process, making it difficult to monitor color changes or other visual cues of reaction progress.

Q3: I'm performing a Suzuki coupling. What's a good starting point for a solvent system?

A3: For Suzuki-Miyaura couplings, solvent choice is critical. A common and effective starting point is a mixture of an ethereal solvent and water.[4]

  • Recommended System: 1,4-Dioxane/Water (e.g., in a 2:1 to 4:1 ratio) is often the most successful system. Dioxane is an excellent solvent for many organometallic catalysts and organic substrates, while the presence of water is often beneficial for the transmetalation step involving the boronic acid.[4][5]

  • Alternatives: Toluene, 2-Me-THF, or THF mixed with water can also be effective.[5][6] Elevated temperatures (80-120 °C) are typically required to achieve sufficient solubility and drive the reaction forward.

Troubleshooting Guide: Overcoming Solubility Hurdles

This section provides a systematic approach to resolving solubility issues encountered during reactions with this compound.

Problem 1: My starting material is not dissolving in the chosen solvent at room temperature.

This is the most common initial challenge. The following workflow provides a logical progression of solutions to try.

G cluster_0 Troubleshooting Workflow: Initial Dissolution Failure A Start: Undissolved Material at Room Temperature B Step 1: Solvent Screening (Consult Table 1) A->B C Step 2: Apply Gentle Heating (e.g., 40-60 °C) B->C If partially soluble in a promising solvent E Success: Homogeneous Solution B->E If a suitable solvent is found D Step 3: Introduce a Co-Solvent C->D If still not fully dissolved C->E If material dissolves D->E If material dissolves F Issue Persists D->F

Caption: Decision workflow for addressing initial solubility issues.

Do not rely on a single solvent. Screen a panel of solvents with varying polarities. This can be done on a small scale (e.g., 5-10 mg of substrate in 0.5 mL of solvent) to conserve material.

Table 1: Solubility Profile of this compound in Common Organic Solvents

SolventDielectric Constant (ε)TypeObserved Solubility (at 25 °C)Comments
Toluene2.4AromaticPoorOften requires heating to >80 °C. Useful for Suzuki and Buchwald-Hartwig reactions.
Dichloromethane (DCM)9.1ChlorinatedPoor to ModerateCan be a starting point, but boiling point is low, limiting reaction temperature.
Tetrahydrofuran (THF)7.5EtherModerateA versatile solvent, often used in combination with other solvents or at reflux.
1,4-Dioxane2.2EtherModerate to Good (with heat)High boiling point (101 °C) makes it excellent for high-temperature reactions like Suzuki couplings.[7]
Acetonitrile (ACN)37.5Polar AproticPoorDespite its polarity, it is often not a good choice for this substrate.
Dimethylformamide (DMF)36.7Polar AproticGoodA strong solvent, but can be difficult to remove and may interfere with some catalytic reactions.
Dimethyl Sulfoxide (DMSO)47.0Polar AproticVery GoodExcellent solubilizing power, but high boiling point and reactivity can complicate reactions and workup.
2-MeTHF6.2EtherModerateA greener alternative to THF with a higher boiling point, often effective in cross-coupling.[6]

Increasing the temperature is the most straightforward way to enhance solubility.

  • Protocol: After adding the solvent, begin stirring and gradually heat the mixture (e.g., in 10-15 °C increments) using an oil bath.

  • Causality: Heat provides the energy needed to overcome the crystal lattice forces, allowing solvent molecules to solvate the substrate.

  • Trustworthiness Check: Before applying heat in a reaction, it is crucial to assess the thermal stability of this compound in the chosen solvent. Heat a small, stirred sample to the target reaction temperature and hold for 1-2 hours. Take a TLC or LC-MS sample to check for any signs of decomposition.

If a single solvent is inadequate, a binary mixture can be highly effective.

  • How it Works: A co-solvent system can fine-tune the polarity of the reaction medium to better match the substrate. For example, adding a more polar solvent like DMF to a less polar one like toluene can dramatically increase solubility.

  • Example Protocol:

    • Suspend the this compound in the primary reaction solvent (e.g., 1,4-Dioxane).

    • While stirring, add a strong polar aprotic solvent (e.g., DMF or NMP) dropwise until a homogeneous solution is achieved.

    • Note: Use the minimum amount of the strong solvent necessary, as it can affect the reaction outcome and make product isolation more difficult.

Problem 2: The reaction is sluggish or incomplete, suggesting a solubility-limited rate.

Even if the material appears mostly dissolved, the concentration in solution may be too low for an efficient reaction.

For reactions that are thermally robust, moving to a higher-boiling point solvent is a powerful strategy.

  • Recommended Solvents: 1,4-Dioxane (BP 101 °C), Toluene (BP 111 °C), or DMF (BP 153 °C).

  • Expertise: Higher temperatures not only increase the solubility of the starting material but also accelerate the rate of most chemical reactions, including the desired catalytic turnover. This dual benefit can often overcome a stalled reaction. A case study on Suzuki reactions demonstrated that moving to an optimal solvent system and optimizing conditions could more than double the yield.[8]

This technique is particularly useful for reactions involving an inorganic base (like K₂CO₃ or Cs₂CO₃) that is insoluble in the organic reaction medium.

  • Mechanism: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), forms an ion pair with the anion of the base. This organic-soluble ion pair can then travel into the organic phase to participate in the reaction.[9] This is especially useful if the amine starting material is more soluble in the organic phase.

  • When to Use: Consider PTC when your reaction is biphasic (e.g., a solid inorganic base in an organic solvent) and appears to be limited by the interaction between phases.

G cluster_0 Phase-Transfer Catalysis (PTC) Concept cluster_1 Organic Organic Phase (Toluene, Dioxane) - Starting Material (SM) - Catalyst (Pd) - PTC (Q+X-) QX Q+X- Organic->QX B- reacts, Q+X- is regenerated Aqueous Aqueous/Solid Phase - Inorganic Base (M+B-) - PTC (Q+X-) QB Q+B- Aqueous->QB Ion Exchange M+B- + Q+X- QB->Organic Q+B- migrates to organic phase QX->Aqueous Q+X- returns

Caption: Mechanism of a phase-transfer catalyst.

Standard Operating Protocol: Small-Scale Solvent Screening

Objective: To efficiently identify a suitable solvent or co-solvent system for dissolving this compound for a subsequent reaction.

Materials:

  • This compound

  • An array of solvents (see Table 1)

  • Small vials (e.g., 2 mL HPLC vials or 1-dram vials) with caps

  • Magnetic stir fleas

  • Stir plate with heating capability

  • Vortex mixer

Procedure:

  • Preparation: Place 10 mg of this compound into each of 5-8 labeled vials.

  • Solvent Addition: Add 0.5 mL of a different solvent to each vial. This creates a standard concentration of 20 mg/mL for comparison.

  • Room Temperature Test:

    • Cap the vials securely.

    • Vortex each vial for 30 seconds.

    • Place the vials on a stir plate and stir vigorously for 15 minutes at ambient temperature.

    • Visually inspect and record the degree of dissolution for each solvent (e.g., "Insoluble," "Partially Soluble," "Fully Soluble").

  • Elevated Temperature Test (for promising candidates):

    • For vials showing partial solubility, place them on a heating block or in a heated sand bath.

    • Increase the temperature to 50 °C and stir for 15 minutes. Record observations.

    • If still not fully dissolved, increase the temperature to 80 °C and stir for another 15 minutes. Record the final observation.

  • Co-Solvent Test (if needed):

    • Take a vial with a partially soluble primary solvent (e.g., Dioxane).

    • Add a strong solvent (e.g., DMF) dropwise (approx. 20 µL per drop) while stirring, until the solid dissolves completely. Record the number of drops required.

  • Selection: Choose the single solvent or solvent mixture that achieves complete dissolution at the lowest possible temperature. This system is your lead candidate for scaling up the reaction.

References

Technical Support Center: Strategies for Selective Mono-functionalization of Pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for pyrazine functionalization. The pyrazine core is a vital heterocycle in pharmaceuticals, agrochemicals, and materials science. However, its electron-deficient nature presents a unique set of challenges for synthetic chemists. While the ring is activated towards nucleophilic attack and deprotonation, this same reactivity often leads to the formation of undesired poly-substituted byproducts, complicating reaction workups, purification, and ultimately lowering yields of the target compound.

This guide is designed to serve as a primary resource for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the complexities of pyrazine chemistry. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to achieve clean, selective mono-functionalization of the pyrazine nucleus.

Frequently Asked Questions (FAQs)

This section provides concise answers to common issues encountered during pyrazine functionalization. For more detailed explanations and protocols, please refer to the "In-Depth Troubleshooting Guides" section.

Q1: My C-H lithiation/deprotonation reaction is giving me a mixture of mono- and di-substituted products. How can I improve selectivity for the mono-product?

A: This is a classic problem resulting from the high reactivity of the initial mono-lithiated intermediate. To favor mono-lithiation, you should first ensure you are using precisely 1.0 equivalent of your lithium base. If mixtures persist, the most robust solution is to employ an in-situ trapping strategy, also known as transmetalation. By including a metal salt like ZnCl₂·TMEDA or a trialkylgallium reagent in the reaction, the highly reactive mono-lithiated pyrazine is instantly converted to a more stable and less reactive organozinc[1][2] or organogallium[3] species. This intermediate will not undergo further deprotonation but remains reactive towards electrophilic quenching, thus yielding the mono-substituted product exclusively.

Q2: I am trying to halogenate pyrazine directly, but I'm getting di- and tri-halogenated species. What's the best way to achieve mono-halogenation?

A: Direct electrophilic halogenation of the electron-deficient pyrazine ring is difficult to control. The most reliable and selective method is not direct halogenation, but a two-step sequence: first, perform a selective mono-lithiation using the in-situ trapping method described in Q1, and then quench the resulting stable organometallic intermediate with an electrophilic halogen source (e.g., I₂, Br₂, or C₂Cl₆). This approach leverages the high selectivity of the metalation step to ensure only a single halogen atom is introduced.

Q3: Can I use directing groups to control regioselectivity and prevent multiple substitutions on a pyrazine ring?

A: Yes, absolutely. Directed ortho-metalation (DoM) is a powerful strategy. Functional groups like tert-butoxycarbonyl (Boc)-protected amines or neopentyl glycol acetals can direct a strong base (like LTMP) to deprotonate the adjacent C-H bond specifically.[4] This not only controls the position of the substitution but also inherently favors mono-functionalization at that site. The directing group can then be removed or modified in a subsequent step.

Q4: How do reaction temperature and time affect the selectivity of my pyrazine functionalization?

A: Temperature and time are critical for controlling selectivity by favoring either the kinetic or the thermodynamic product.[5][6]

  • Kinetic Control (Favors Mono-substitution): The first substitution is often faster (lower activation energy). By using low temperatures (e.g., -78 °C) and short reaction times, you can form the mono-substituted product and stop the reaction before it has enough energy or time to proceed to the di-substituted product.[7]

  • Thermodynamic Control (May Favor Di-substitution): At higher temperatures and longer reaction times, the reaction can reach equilibrium. If the di-substituted product is more stable (e.g., a symmetrically substituted pyrazine), it will be the major product under these conditions.

Q5: My cross-coupling reaction on a di-halopyrazine is reacting at both sites. How can I achieve selective mono-coupling?

A: Achieving selective mono-coupling on a symmetric di-halopyrazine is challenging and often relies on subtle differences in reactivity, which can be hard to control. The most effective strategy is to start with a mono-halogenated pyrazine (see Q2). If you must use a di-halo substrate, you can sometimes favor mono-coupling by carefully controlling stoichiometry (using <1 equivalent of the coupling partner and catalyst), using milder reaction conditions, or by leveraging significant steric hindrance differences if the two halogen positions are not equivalent.

In-Depth Troubleshooting Guides & Protocols

Guide 1: Mastering Selective Deprotonation & Lithiation

The deprotonation of a C-H bond is one of the most common methods to functionalize pyrazine. However, without precise control, it is a primary source of poly-substitution byproducts.

The Challenge: Over-Metalation

Standard strong bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are highly effective at deprotonating pyrazine. However, the resulting mono-lithiated pyrazine is itself a potent base and can be deprotonated again, especially if there is any excess base or if the reaction temperature rises. This leads to a mixture of mono- and di-lithiated species, and consequently, a mixture of products after quenching with an electrophile.[3]

Strategy A: In-Situ Trapping via Transmetalation to Zinc or Gallium

This is the most highly recommended strategy for clean mono-functionalization. The core principle is to intercept the reactive mono-lithiated intermediate as soon as it forms, converting it into a stable species that serves as a "holding pattern" for the functional group.

Causality: Organolithium reagents are highly ionic and reactive. By transmetalating to a more covalent metal like zinc or gallium, the resulting organometallic compound becomes significantly less basic and nucleophilic.[1][2][3] This prevents a second deprotonation event while keeping the carbon center sufficiently nucleophilic to react with a wide range of electrophiles.

Workflow: Choosing a Deprotonation Strategy

G start Start: Mono-functionalize Pyrazine has_dg Does your pyrazine have a Directing Group (DG)? start->has_dg use_dom Use Directed ortho-Metalation (DoM) has_dg->use_dom  Yes stoich Attempt with strict stoichiometric control (1.0 eq base) at low temperature (-78°C) has_dg->stoich  No success Achieved Selective Mono-functionalization use_dom->success check_poly Is polysubstitution still an issue? stoich->check_poly use_trap Use In-Situ Trapping (Li-Zn or Li-Ga exchange) check_poly->use_trap  Yes check_poly->success  No use_trap->success

Caption: Decision workflow for selecting a pyrazine deprotonation strategy.

Experimental Protocol: Selective Mono-iodination via Lithium-Mediated Zincation

This protocol describes the selective formation of 2-iodopyrazine by trapping the mono-lithiated intermediate with zinc chloride.

Materials:

  • Pyrazine

  • Anhydrous Tetrahydrofuran (THF)

  • ZnCl₂·TMEDA complex

  • Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)

  • Iodine (I₂)

  • Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add ZnCl₂·TMEDA (0.5 equivalents) and pyrazine (1.0 equivalent) to a flame-dried flask containing anhydrous THF. Stir the solution at room temperature.

  • Deprotonation: Add LiTMP (1.5 equivalents) to the solution. The excess LiTMP ensures the formation of the active zincate base. Allow the mixture to stir at room temperature. The deprotonation is typically complete within a few hours.

  • Quenching: Cool the solution to 0 °C. In a separate flask, prepare a solution of iodine (I₂, 1.5 equivalents) in anhydrous THF. Slowly add the iodine solution to the reaction mixture.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature. Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ to remove excess iodine, followed by extraction with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield pure 2-iodopyrazine.

This protocol is adapted from the principles described in Mongin, F. et al.[2]

Guide 2: Leveraging Kinetic vs. Thermodynamic Control

Understanding the principles of kinetic and thermodynamic control can turn a non-selective reaction into a highly specific one simply by modifying the reaction conditions.

The Principle: In a reaction with multiple possible products, the kinetic product is the one that forms the fastest (i.e., has the lowest activation energy), while the thermodynamic product is the most stable (i.e., has the lowest overall Gibbs free energy).[5][6] For pyrazine functionalization, the mono-substituted product is often the kinetic product, and the di-substituted product can be the thermodynamic product.

  • To favor the KINETIC product (mono-substitution): Use low temperatures, short reaction times, and a strong, non-nucleophilic base. These conditions provide just enough energy to overcome the first, lower activation barrier but not the second, higher one.

  • To favor the THERMODYNAMIC product (poly-substitution): Use higher temperatures and longer reaction times. This allows the reaction to become reversible and eventually settle in the lowest energy state, which may be the more stable di-substituted compound.[7]

Reaction Coordinate Diagram

G cluster_0 Reaction Progress Reactants Pyrazine + E⁺ P0 TS1 Transition State 1 P1 Kinetic Mono-substituted (Kinetic Product) P2 TS2 Transition State 2 P3 Thermo Di-substituted (Thermodynamic Product) P4 E0 E1 E2 E3 E4 P0->P1  ΔG‡ (kinetic)  (Lower) P1->P2 P2->P3   ΔG‡ (thermo)   (Higher) P3->P4 Y_axis Gibbs Free Energy (G)

Caption: Energy profile showing kinetic vs. thermodynamic pathways.

ParameterKinetic Control ConditionsThermodynamic Control Conditions
Goal Product Mono-substitutedDi-substituted (if more stable)
Temperature Low (e.g., -78 °C to 0 °C)Higher (e.g., Room Temp to Reflux)
Reaction Time Short (minutes to a few hours)Long (several hours to overnight)
Outcome Favors the fastest-formed productFavors the most stable product

Table 1: Recommended Conditions for Kinetic vs. Thermodynamic Control

Guide 3: Utilizing Steric Hindrance

Steric hindrance is a fundamental concept that can be strategically employed to prevent polysubstitution. By introducing a sterically bulky group onto the pyrazine ring, you can physically block the adjacent positions from further attack.

The Principle: Reagents and catalysts have a three-dimensional structure. A large, bulky substituent on the pyrazine ring will create a "steric shield" that prevents reagents from approaching the neighboring C-H bonds, making further substitution at those positions highly unfavorable.[8][9]

Practical Application: Imagine you want to perform two different substitutions on a pyrazine at the 2- and 5-positions. A robust strategy would be:

  • Perform a selective mono-functionalization (e.g., a Suzuki coupling to introduce a bulky tert-butylphenyl group) at the 2-position.

  • The bulky group at C2 will now sterically hinder the C3 position.

  • The most accessible position for a second functionalization is now the C5 position, allowing for selective di-substitution with a defined substitution pattern.

Steric Shielding Visualization

Caption: A bulky group at C2 sterically hinders C3 and C6.

References

Technical Support Center: Scale-Up Synthesis of 5-Bromo-3-chloropyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Bromo-3-chloropyrazin-2-amine (CAS: 21943-13-5), a critical intermediate in pharmaceutical development.[1][2] This document is designed for researchers, process chemists, and drug development professionals encountering challenges during the scale-up of this synthesis. We will address common issues through a detailed troubleshooting guide and a comprehensive FAQ section, grounded in established chemical principles and process safety.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: We are experiencing low yields (<70%) in our batch synthesis. What are the most probable causes and how can we rectify them?

Low yield is a multifaceted issue often stemming from incomplete reactions, side-product formation, or losses during work-up and purification.

Probable Cause 1: Incomplete Bromination The electrophilic bromination of 2-amino-3-chloropyrazine can be sluggish if not properly optimized. The deactivating effects of the pyrazine ring nitrogens and the chloro-substituent require carefully controlled conditions to drive the reaction to completion.

  • Solution:

    • Reagent Quality: Ensure the brominating agent, typically N-Bromosuccinimide (NBS), is of high purity and has been stored correctly (i.e., protected from light and moisture). Decomposed NBS will be less reactive.

    • Temperature & Reaction Time: While a published procedure suggests reflux for 16 hours in chloroform, monitor the reaction progress using HPLC or TLC. If the reaction stalls, a modest increase in temperature or an extension of the reaction time may be necessary. However, be cautious of increased impurity formation at higher temperatures.

    • Efficient Mixing: On a larger scale, inadequate mixing can create localized areas of low reagent concentration. Ensure the reactor's agitation is sufficient to maintain a homogeneous slurry, especially when using solid reagents like NBS.

Probable Cause 2: Formation of Impurities The most common impurity is the di-brominated species (e.g., 3,5-dibromo-2-aminopyrazine derivative if starting material is not chlorinated, or other isomers).

  • Solution:

    • Stoichiometry Control: The stoichiometry of the brominating agent is critical. Use a slight excess of NBS (e.g., 1.05-1.10 equivalents) to ensure full conversion of the starting material, but avoid a large excess which promotes di-bromination.[3]

    • Controlled Addition: Add the brominating agent portion-wise or as a solution over time. This maintains a low instantaneous concentration of the electrophile, favoring mono-bromination and helping to control the reaction exotherm.

Probable Cause 3: Product Loss During Work-up/Purification The product has moderate polarity and can be lost during aqueous washes or if an inappropriate crystallization solvent is used.

  • Solution:

    • Work-up pH: During aqueous washes, ensure the pH is controlled. The amino group can be protonated in acidic conditions, increasing water solubility. A neutral or slightly basic wash is often preferable.

    • Crystallization Solvent: The product is often a solid. A systematic solvent screen is recommended for optimizing crystallization. Common systems include isopropanol (IPA), ethanol/water mixtures, or toluene. The goal is to find a system where the product is sparingly soluble at room temperature but highly soluble at reflux, while impurities remain in the mother liquor.

Q2: Our final product is consistently contaminated with a di-brominated impurity that is difficult to remove. How can we prevent its formation?

The formation of di-brominated byproducts is a classic selectivity challenge in electrophilic halogenation.

  • Primary Cause: Over-activity of the brominating agent due to reaction conditions.

  • Preventative Measures:

    • Temperature Management: Keep the reaction temperature as low as reasonably possible while still achieving a practical reaction rate. For many brominations with NBS, temperatures between 25-50°C are a good starting point before moving to reflux.

    • Reagent Choice: NBS is generally more selective than liquid bromine because it generates Br₂ in situ at a controlled rate.[4] Sticking with NBS is advisable for scale-up.

    • Reaction Monitoring: Implement in-process controls (IPCs) such as HPLC to track the formation of the desired product and the di-bromo impurity. Quench the reaction once the starting material is consumed and before the di-bromo impurity level exceeds your process specifications (e.g., >1-2%).

Q3: During scale-up, we observed a significant and potentially dangerous exotherm upon adding the brominating agent. How can this be managed safely?

Exotherm control is the most critical safety consideration for scaling up halogenation reactions.

  • Cause: The bromination of aromatic systems is an exothermic process. On a small scale, this heat dissipates quickly. On a large scale, the surface-area-to-volume ratio decreases, trapping heat and leading to a rapid temperature rise.

  • Safety & Control Protocols:

    • Slow, Subsurface Addition: Add the brominating agent slowly and below the surface of the reaction mixture to ensure immediate mixing and heat dispersion.

    • Use of a Co-solvent: Adding the brominating agent as a solution in the reaction solvent can help moderate the reaction rate and improve heat transfer.

    • Adequate Cooling: Ensure the reactor's cooling system is robust and can handle the calculated heat of reaction. Perform a reaction calorimetry study (e.g., using a Reaction Calorimeter, RC1) to understand the thermal profile and cooling requirements before attempting a large-scale run.

    • Semi-Batch Operation: For very large scales, a semi-batch process (where one reactant is added over a prolonged period) is standard for managing exotherms.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route for this compound?

The most commonly cited and industrially viable route is the direct bromination of 2-amino-3-chloropyrazine using an electrophilic bromine source like N-Bromosuccinimide (NBS) in a suitable solvent such as chloroform or dichloromethane.[5] This route avoids the significant hazards associated with alternatives.

Q2: Are there viable alternatives to NBS for the bromination step?

Yes, but they come with different challenges for scale-up.

Brominating AgentAdvantagesDisadvantages on Scale-Up
N-Bromosuccinimide (NBS) Solid, easy to handle; reaction is generally selective.[4]Cost; handling large volumes of solids can be challenging.
Liquid Bromine (Br₂) Inexpensive raw material.Highly toxic, corrosive, and volatile; requires specialized handling equipment and scrubbers. Reactions can be less selective.[6]
Pyridine Hydrobromide Perbromide Solid, less hazardous than liquid Br₂.Introduces pyridine into the process stream; lower atom economy.

For most applications, NBS represents the best balance of reactivity, selectivity, and operational safety for scale-up.

Q3: Why is a Sandmeyer-type reaction generally not recommended for this synthesis?

A Sandmeyer reaction would involve the diazotization of a diaminopyrazine precursor.[7] This route is often avoided in large-scale synthesis for critical safety reasons.

  • Diazonium Salt Instability: Aryl diazonium salts are notoriously unstable intermediates. In a solid, isolated state, they can be shock-sensitive and explosive.[8][9]

  • Thermal Hazard: The decomposition of diazonium salts is highly exothermic and releases a large volume of nitrogen gas, posing a significant risk of a runaway reaction and vessel over-pressurization.[10][11]

  • Strict Temperature Control: The diazotization step requires stringent temperature control, typically below 5°C, which can be difficult and energy-intensive to maintain in large-scale reactors.[12]

Given these hazards, direct bromination is a much safer and more controllable process for manufacturing.

Section 3: Recommended Experimental Protocol (Lab Scale)

This protocol describes the synthesis via bromination of 2-amino-3-chloropyrazine. Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 2-amino-3-chloropyrazine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Chloroform (CHCl₃) or Dichloromethane (DCM) (approx. 10 mL per gram of starting material)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Charge a clean, dry reaction vessel with 2-amino-3-chloropyrazine and the solvent (e.g., chloroform).

  • Begin stirring to create a suspension or solution.

  • In a separate container, weigh out the NBS.

  • Add the NBS to the reaction mixture in four equal portions over 30-60 minutes, monitoring the internal temperature. Ensure the temperature does not rise uncontrollably.

  • Heat the reaction mixture to a gentle reflux (approx. 60°C for chloroform) and maintain for 12-18 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding saturated sodium thiosulfate solution to neutralize any remaining bromine species, followed by saturated sodium bicarbonate solution to neutralize any acidic byproducts.

  • Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., isopropanol or ethanol/water).

Section 4: Visualized Workflows

The following diagrams illustrate the synthesis workflow and a troubleshooting decision process.

G cluster_0 Synthesis Workflow A 1. Charge Reactor (2-amino-3-chloropyrazine, Solvent) B 2. Controlled Addition (N-Bromosuccinimide) A->B Exotherm Risk C 3. Reaction (Heat to Reflux, Monitor via IPC) B->C D 4. Quench & Work-up (Aqueous Washes) C->D IPC Confirms Completion E 5. Isolation (Solvent Swap & Crystallization) D->E F 6. Drying (Final Product: this compound) E->F G start Problem: Low Product Yield q1 Is the reaction going to completion? start->q1 a1_yes a1_yes q1->a1_yes Yes a1_no Check: - Reagent Quality (NBS) - Temperature/Time - Mixing Efficiency q1->a1_no No q2 Are significant impurities observed? a1_yes->q2 Proceed a2_yes Action: - Check NBS Stoichiometry - Lower Reaction Temp - Slow Reagent Addition q2->a2_yes Yes a2_no a2_no q2->a2_no No a3 Investigate physical losses: - Optimize crystallization solvent - Check pH during work-up - Analyze mother liquor & wash streams a2_no->a3 Proceed

References

Stability and degradation of 5-Bromo-3-chloropyrazin-2-amine during storage.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-3-chloropyrazin-2-amine (BCA). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical chemical intermediate during storage and experimentation. As a Senior Application Scientist, my goal is to provide you with not just procedures, but a deep understanding of the molecule's behavior, enabling you to troubleshoot effectively and maintain the highest quality in your research.

Understanding the Stability of this compound

This compound is a halogenated heterocyclic amine, a molecular structure that endows it with significant utility in pharmaceutical synthesis.[1] However, the very features that make it a versatile building block—the pyrazine ring and its bromo, chloro, and amino substituents—are also the sites of potential degradation. Understanding the interplay of these functional groups is key to preserving the compound's integrity.

The stability of BCA is primarily influenced by environmental factors such as temperature, light, humidity, and atmospheric oxygen. The presence of two different halogen atoms and an amino group on the pyrazine ring creates a complex reactivity profile. Generally, the Carbon-Bromine bond is more susceptible to cleavage than the Carbon-Chlorine bond, making it a potential initiation site for degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment.[2] Exposure to light, moisture, and elevated temperatures can accelerate degradation.

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Minimizes thermal degradation and slows down potential hydrolytic and oxidative reactions.
Atmosphere Inert gas (Argon or Nitrogen)Reduces the risk of oxidation of the amino group and the pyrazine ring.[3][4]
Light Amber vial or light-proof containerPrevents photodegradation, which can cause dehalogenation, particularly debromination.[5][6]
Moisture Tightly sealed container with desiccantMinimizes hydrolysis of the halogen substituents to hydroxyl groups.[7][8]

Q2: I've noticed a change in the color of my BCA powder from off-white to brownish. What could be the cause?

A color change from its typical off-white or beige appearance to a yellow or brownish hue is often an indicator of degradation.[9] This is commonly due to oxidation or the formation of polymeric impurities. The amino group on the pyrazine ring is susceptible to oxidation, which can lead to the formation of colored byproducts.[10][3] Exposure to air and light can promote these oxidative processes. It is recommended to perform a purity check using HPLC to assess the extent of degradation.

Q3: Can I store this compound in a solution?

Storing BCA in solution for extended periods is generally not recommended due to the risk of solvolysis (hydrolysis if in an aqueous solvent). If you must store it in solution, use an anhydrous aprotic solvent, store at a low temperature (-20°C or below), and blanket with an inert gas. The stability in solution is highly dependent on the solvent and storage conditions. A stability study in the chosen solvent is advisable.

Q4: What are the likely degradation products I should be aware of?

Based on the structure of this compound, several degradation pathways can be hypothesized. The primary degradation products are likely to arise from hydrolysis, photodegradation, and oxidation.

  • Hydrolysis Products:

    • 5-Bromo-3-hydroxypyrazin-2-amine (from hydrolysis of the chloro group)

    • 3-Chloro-5-hydroxypyrazin-2-amine (from hydrolysis of the bromo group)

  • Photodegradation Products:

    • 3-Chloropyrazin-2-amine (from debromination)[5][11]

  • Oxidation Products:

    • N-oxides of the pyrazine ring

    • Products from the oxidation of the amino group[10][3][12]

The formation of these impurities can impact the outcome of your synthesis and the purity of your final compound.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Poor solubility compared to a fresh batch Formation of insoluble polymeric impurities due to degradation.Filter the solution before use. For critical applications, purify the material by recrystallization or chromatography. Re-evaluate storage conditions.
Unexpected side products in my reaction Presence of degradation products in the BCA starting material.Confirm the purity of BCA using HPLC or LC-MS before use. Perform a forced degradation study on a small scale to identify potential impurities and their retention times.
Inconsistent reaction yields Variable purity of the BCA batch.Always qualify a new batch of BCA for purity and compare it with the certificate of analysis. Store the compound under the recommended conditions to prevent degradation over time.
Appearance of new peaks in HPLC analysis of the starting material Onset of degradation.Compare the new peaks with a reference chromatogram of a fresh sample. If possible, identify the impurities by LC-MS. Discard the material if the impurity levels are unacceptable for your application.

Visualizing Potential Degradation Pathways

The following diagram illustrates the hypothesized degradation pathways of this compound under common stress conditions.

G cluster_hydrolysis Hydrolysis (H₂O) cluster_photodegradation Photodegradation (Light) cluster_oxidation Oxidation ([O]) BCA This compound BHP 5-Bromo-3-hydroxypyrazin-2-amine BCA->BHP -Cl, +OH CHP 3-Chloro-5-hydroxypyrazin-2-amine BCA->CHP -Br, +OH CPA 3-Chloropyrazin-2-amine BCA->CPA -Br N_Oxides N-Oxide Derivatives BCA->N_Oxides Amino_Ox Oxidized Amino Products BCA->Amino_Ox

Caption: Hypothesized degradation pathways of this compound.

Experimental Protocols

For labs equipped with analytical instrumentation, the following protocols can be used to assess the stability and purity of your this compound.

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization will be required based on your specific instrumentation and column.

  • Instrumentation: HPLC or UHPLC system with a UV detector.[13]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the BCA sample in a suitable solvent (e.g., Acetonitrile) to a final concentration of approximately 0.5 mg/mL.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding potential degradation products and validating the stability-indicating nature of your analytical method.[14][15][16]

Workflow for Forced Degradation Study

G cluster_stress Apply Stress Conditions start Prepare Stock Solution of BCA (e.g., 1 mg/mL in Acetonitrile) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (80°C, solid state) start->thermal photo Photolytic Stress (ICH Q1B conditions) start->photo analyze Analyze Samples by HPLC-UV/MS (at t=0, 2, 6, 24 hours) acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Evaluate Degradation (Peak Purity, Mass Balance) analyze->evaluate

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Interpreting ¹H NMR Spectra of Substituted Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of substituted pyrazine derivatives using ¹H NMR spectroscopy. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important class of heterocyclic compounds. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, blending fundamental principles with practical, field-proven insights to aid in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: The ¹H NMR spectrum of my substituted pyrazine is complex. Where do I start my analysis?

A1: Start by focusing on the aromatic region of the spectrum, which is typically between 8.0 and 9.0 ppm for the pyrazine ring protons. The two nitrogen atoms in the pyrazine ring are strongly electron-withdrawing, which deshields the ring protons and shifts them downfield compared to benzene (which resonates around 7.3 ppm).[1][2]

Here’s a systematic approach to deconstruct the spectrum:

  • Identify the number of signals: The number of distinct signals in the aromatic region corresponds to the number of chemically non-equivalent protons on the pyrazine ring.[3]

  • Analyze the integration: The area under each signal is proportional to the number of protons it represents. This will help you determine if you have a mono-, di-, or tri-substituted pyrazine.[4]

  • Interpret the multiplicity (splitting pattern): The splitting pattern of each signal is governed by the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons.[4][5] This is crucial for determining the substitution pattern.

  • Evaluate the chemical shifts (δ): The precise chemical shift of each proton is influenced by the electronic nature of the substituents on the ring. Electron-donating groups (EDGs) will shield the protons (shift them upfield to a lower ppm value), while electron-withdrawing groups (EWGs) will deshield them further (shift them downfield to a higher ppm value).[1][2]

Q2: How do different substituents affect the chemical shifts of the pyrazine ring protons?

A2: The electronic effect of a substituent is a key determinant of the chemical shifts of the pyrazine ring protons. The two nitrogen atoms already make the ring electron-deficient. Additional substituents modulate the electron density, leading to predictable shifts.

  • Electron-Donating Groups (EDGs): Substituents like -NH₂, -OH, -OR, and alkyl groups donate electron density to the ring through resonance (mesomeric) or inductive effects. This increases the shielding of the ring protons, causing them to shift upfield (to lower ppm values) relative to unsubstituted pyrazine.[1] For example, an amino group (-NH₂) will cause a significant upfield shift of the ortho and para protons.

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, -C(O)R, and halogens withdraw electron density from the ring. This further deshields the ring protons, causing them to shift downfield (to higher ppm values).[2] For instance, a nitro group (-NO₂) will cause a pronounced downfield shift of the remaining ring protons.

The following diagram illustrates how these electronic effects influence proton chemical shifts.

substituent_effects cluster_edg Electron-Donating Group (EDG) cluster_ewg Electron-Withdrawing Group (EWG) edg EDG e.g., -NH₂, -OCH₃ pyrazine Substituted Pyrazine edg:f0->pyrazine donates e⁻ edg_effect Increases electron density on ring (Shielding) Shifts protons UPFIELD (lower δ) ewg EWG e.g., -NO₂, -CN ewg:f0->pyrazine withdraws e⁻ ewg_effect Decreases electron density on ring (Deshielding) Shifts protons DOWNFIELD (higher δ) pyrazine->edg_effect pyrazine->ewg_effect

Caption: Influence of substituent electronic effects on pyrazine ¹H NMR shifts.

Q3: I'm having trouble distinguishing between different isomers (e.g., 2,5- vs. 2,6-disubstituted pyrazines). How can coupling constants help?

A3: Coupling constants (J-values) are invaluable for determining the substitution pattern. They measure the interaction between neighboring protons and are independent of the magnetic field strength. For pyrazine systems, the magnitude of the coupling constant depends on the number of bonds separating the interacting protons:

  • Ortho coupling (³JHH): Coupling between protons on adjacent carbons (e.g., H-2 and H-3). This is typically in the range of 2-5 Hz .

  • Meta coupling (⁴JHH): Coupling between protons separated by three bonds (e.g., H-2 and H-5). This is smaller, usually 0-2 Hz .

  • Para coupling (⁵JHH): Coupling between protons across the ring (e.g., H-2 and H-6). This is often very small or zero (~0 Hz ) and may not be resolved.

By analyzing the splitting patterns and measuring the J-values, you can piece together the connectivity of the protons and thus deduce the substitution pattern. For example, a 2,5-disubstituted pyrazine will show two singlets in the aromatic region, whereas a 2,6-disubstituted pyrazine will show two doublets with a characteristic ortho coupling constant.

Q4: My proton signals are broad, especially for -OH or -NH₂ substituents. What is causing this and how can I confirm their presence?

A4: Broad signals for protons on heteroatoms like oxygen (-OH) and nitrogen (-NH₂) are common and are due to several factors:

  • Chemical Exchange: These protons can exchange with each other or with trace amounts of water in the NMR solvent. If this exchange happens at a rate comparable to the NMR timescale, the signal becomes broad.

  • Quadrupolar Broadening: The nitrogen nucleus (¹⁴N) has a quadrupole moment which can lead to broadening of adjacent proton signals.

  • Hydrogen Bonding: Intermolecular hydrogen bonding can also contribute to signal broadening.

Troubleshooting Tip: To confirm the presence of an exchangeable proton, you can perform a D₂O shake . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The deuterium will exchange with the -OH or -NH₂ protons, causing their signals to disappear from the spectrum. This is a definitive test for identifying these types of protons.[4]

Quick Reference Data

The following table summarizes typical ¹H NMR chemical shift ranges for protons on a substituted pyrazine ring. Note that these are approximate ranges and can be influenced by the solvent and the specific nature of other substituents.

Proton PositionTypical Chemical Shift (δ, ppm)Influencing Factors
Unsubstituted Pyrazine~8.60 (singlet)Reference value
Protons ortho to EWG8.80 - 9.20Strongly deshielded
Protons meta to EWG8.70 - 9.00Moderately deshielded
Protons ortho to EDG8.00 - 8.40Shielded
Protons meta to EDG8.20 - 8.50Less shielded than ortho

Experimental Protocol: Sample Preparation for ¹H NMR Analysis

This section provides a standard operating procedure for preparing a pyrazine derivative sample for ¹H NMR spectroscopy.

Objective: To obtain a high-resolution ¹H NMR spectrum of a substituted pyrazine derivative.

Materials:

  • High-purity pyrazine derivative (10-20 mg)

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm)

  • Pipettes and vial

Procedure:

  • Sample Weighing: Accurately weigh approximately 10-20 mg of your purified pyrazine derivative into a clean, dry vial.[1]

  • Solvent Selection: Choose a deuterated solvent in which your compound is fully soluble. Chloroform-d (CDCl₃) is a good starting point for many organic compounds. If your compound has low solubility or contains exchangeable protons, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[1]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a clean 5 mm NMR tube. Ensure there are no solid particles in the solution.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.[1]

  • Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[1]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).[1]

    • Integrate the signals to determine the relative proton ratios.

nmr_workflow start Start: Purified Pyrazine Derivative weigh 1. Weigh Sample (10-20 mg) start->weigh dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer acquire 4. Acquire Data on Spectrometer (Lock, Shim, Scan) transfer->acquire process 5. Process Data (FT, Phase, Baseline, Calibrate) acquire->process interpret 6. Interpret Spectrum (Shifts, Integration, Coupling) process->interpret end End: Structure Elucidation interpret->end

Caption: Standard workflow for NMR sample preparation and analysis.

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 5-Bromo-3-chloropyrazin-2-amine using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Polysubstituted Heterocycles

In the landscape of drug discovery and development, pyrazine derivatives are privileged scaffolds, forming the core of numerous pharmacologically active agents. Their unique electronic properties and ability to participate in hydrogen bonding make them invaluable building blocks. However, the synthesis of these compounds often yields a complex mixture of regioisomers, making unambiguous structural confirmation a critical, yet non-trivial, step.

5-Bromo-3-chloropyrazin-2-amine (Figure 1) presents a classic analytical challenge. With a single proton on the pyrazine ring, standard one-dimensional (1D) ¹H NMR spectroscopy provides limited information about the substitution pattern. While ¹³C NMR reveals the number of unique carbon environments, it fails to establish the connectivity between them. How can we be certain of the precise placement of the bromo, chloro, and amine groups? An incorrect assignment could derail a research program, leading to wasted resources and flawed structure-activity relationship (SAR) studies.

This guide provides an in-depth comparison of two-dimensional (2D) NMR techniques—COSY, HSQC, and HMBC—as a definitive solution to this problem. We will move beyond a simple listing of steps to explain the causality behind experimental choices, demonstrating a self-validating workflow for researchers, scientists, and drug development professionals.

Chemical Structure of this compound
Figure 1. Chemical Structure of this compound.

Pillar 1: Why 1D NMR Is Insufficient

A standard analysis begins with 1D ¹H and ¹³C NMR. For this compound, the ¹H NMR spectrum would be deceptively simple, showing two main signals: a singlet in the aromatic region for the lone ring proton (let's call it H6) and a broader singlet for the two amine (-NH₂) protons. The lack of proton-proton splitting patterns (J-coupling) on the ring makes it impossible to determine which carbon atom H6 is attached to relative to the other substituents.[1]

The ¹³C NMR spectrum would show four distinct signals, corresponding to the four carbon atoms of the pyrazine ring. However, without further information, assigning these signals to the specific C2, C3, C5, and C6 positions is speculative at best. This ambiguity necessitates the use of more powerful, multi-dimensional techniques that can reveal through-bond correlations.[2]

Pillar 2: The 2D NMR Toolkit for Unambiguous Elucidation

2D NMR spectroscopy enhances spectral resolution by spreading signals over two frequency dimensions, revealing correlations between nuclei that are invisible in 1D experiments.[3] For this specific molecule, we will leverage a suite of three key experiments: COSY, HSQC, and HMBC.

  • COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are J-coupled to each other, typically through two or three bonds.[4] For our target molecule, its primary role is confirmatory—to prove the isolated nature of the single ring proton.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation).[5][6] This is the crucial first step in linking the proton and carbon frameworks.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone of the elucidation. HMBC reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[5][7] These "long-range" correlations are essential for piecing together the molecular skeleton and definitively placing the substituents.

G cluster_0 Experimental Workflow Prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) Acq_1D 1D NMR Acquisition (¹H, ¹³C, DEPT-135) Prep->Acq_1D Acq_2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq_1D->Acq_2D Proc Data Processing (FT, Phasing, Calibration) Acq_2D->Proc Analysis Integrated Spectral Analysis Proc->Analysis Structure Structure Confirmation Analysis->Structure

A high-level overview of the experimental workflow.

Pillar 3: Experimental Protocol & Data Interpretation

Experimental Protocol

A robust and reproducible protocol is the foundation of trustworthy data.

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is an excellent choice as it is a polar aprotic solvent that effectively solubilizes the compound and slows down the exchange rate of the -NH₂ protons with residual water, often allowing them to be observed clearly.

  • Instrumentation: All spectra should be acquired on a 500 MHz NMR spectrometer equipped with a broadband probe.

  • 1D Spectra Acquisition:

    • ¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

    • ¹³C{¹H} NMR: Acquire with proton decoupling, a 30° pulse angle, a relaxation delay of 2 seconds, and 1024 scans.

  • 2D Spectra Acquisition:

    • COSY: Use a gradient-selected (gCOSY) pulse sequence. Acquire 256 increments in the indirect dimension (F1) with 8 scans per increment.

    • HSQC: Use a gradient-selected, sensitivity-enhanced pulse sequence. Optimize for a one-bond ¹J(CH) coupling constant of 145 Hz. Acquire 256 increments in F1 with 16 scans per increment.

    • HMBC: Use a gradient-selected pulse sequence. Optimize for a long-range coupling constant, ⁿJ(CH), of 8 Hz. This value is a good compromise for detecting both two- and three-bond correlations.[5] Acquire 512 increments in F1 with 32 scans per increment.

  • Data Processing: Process all data using appropriate NMR software (e.g., MestReNova, TopSpin). Apply a sine-bell window function to both dimensions before Fourier transformation. Manually phase and baseline correct all spectra. Calibrate the ¹H spectrum to the residual DMSO signal (δ 2.50 ppm) and the ¹³C spectrum accordingly (δ 39.52 ppm).[8]

Data Analysis: A Step-by-Step Elucidation

Let's walk through the interpretation using hypothetical, yet realistic, spectral data.

Step 1: 1D NMR - The Initial Clues

The 1D spectra provide the fundamental chemical shifts. The single aromatic proton is expected to be downfield due to the electron-withdrawing nature of the pyrazine ring and halogen substituents.

Table 1: Hypothetical 1D NMR Data (in DMSO-d₆)
¹H NMR ¹³C NMR Assignment
δ 8.25 (s, 1H)δ 155.1C-2 (bearing -NH₂)
δ 7.15 (br s, 2H)δ 141.5C-6 (bearing -H)
δ 130.8C-3 (bearing -Cl)
δ 118.4C-5 (bearing -Br)

Note: The ¹³C assignments are provisional and will be confirmed by 2D NMR.

Step 2: HSQC - Linking Proton to Carbon

The HSQC spectrum is the most straightforward to interpret. It will show a single cross-peak in the aromatic region, definitively connecting the proton at δ 8.25 ppm to the carbon it is directly bonded to.

Table 2: Key HSQC Correlation
¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
8.25 (H6)141.5 (C6)

This experiment confirms that the carbon signal at δ 141.5 ppm corresponds to C6. We now have our first unambiguous anchor point.

Step 3: HMBC - Building the Molecular Framework

The HMBC spectrum is where the full structure is revealed. We analyze the long-range correlations from our two proton signals (H6 and -NH₂) to the carbon skeleton.

Table 3: Key HMBC Correlations
Proton (δ ppm) Correlates to Carbon (δ ppm) Inference (J-Coupling)
H6 (8.25)155.1 (C2)³J(HC-N=C)
118.4 (C5)³J(HCC)
-NH₂ (7.15)155.1 (C2)²J(HNC)
130.8 (C3)³J(HNCC)
  • Interpretation of H6 Correlations: The proton at C6 (δ 8.25) shows a three-bond correlation to the carbon at δ 118.4. This carbon must be C5, the position bearing the bromine atom. It also shows a crucial three-bond correlation across the nitrogen atom to the carbon at δ 155.1, which must be C2.

  • Interpretation of -NH₂ Correlations: The amine protons (δ 7.15) show a strong two-bond correlation to their attached carbon, C2 (δ 155.1), confirming the previous assignment. Critically, they also show a three-bond correlation to the carbon at δ 130.8. This carbon must be C3, the position bearing the chlorine atom.

This web of correlations, visualized below, leaves no ambiguity. The connectivity derived from the HMBC data perfectly matches the proposed structure of this compound.

G cluster_mol C2 C2 (155.1) C3 C3 (130.8) N4 N C5 C5 (118.4) C6 C6 (141.5) N1 N H6 H6 (8.25) H6->C2 ³J H6->C5 ³J NH2 NH2 (7.15) NH2->C2 ²J NH2->C3 ³J

Key HMBC correlations confirming the molecular structure.

Step 4: COSY - The Final Check

The COSY spectrum would show no cross-peaks for the H6 proton, confirming it is an isolated spin system on the pyrazine ring. A cross-peak might be observed between the -NH₂ protons and the residual H₂O signal in the DMSO, which is a common artifact confirming the presence of exchangeable protons.

Comparative Summary and Conclusion

Table 4: Comparative Utility of 2D NMR Techniques
Technique Information Provided Necessity for this Molecule Key Insight
COSY ¹H-¹H through-bond correlationsLowConfirms H6 is an isolated proton.
HSQC ¹H-¹³C one-bond correlationsHighUnambiguously links H6 to C6.
HMBC ¹H-¹³C multiple-bond correlationsCritical Reveals the entire C-C and C-N connectivity, definitively placing all substituents.

While 1D NMR can suggest the presence of key functional groups, it is wholly inadequate for the definitive structural confirmation of polysubstituted heterocycles like this compound. The true power lies in the synergistic application of 2D NMR techniques. The HSQC experiment provides a vital anchor point, but it is the long-range correlations from the HMBC experiment that build the complete, unambiguous picture of the molecular architecture. This integrated approach transforms NMR from a simple characterization tool into a rigorous instrument for structural validation, ensuring the scientific integrity of any research or development program that relies on this critical molecular scaffold.

References

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for the Exact Mass Determination of 5-Bromo-3-chloropyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous confirmation of a compound's elemental composition is a cornerstone of chemical synthesis and characterization. High-resolution mass spectrometry (HRMS) stands as the definitive technique for this purpose, providing exquisitely precise mass measurements that enable the calculation of a molecular formula. This guide offers an in-depth comparison of leading HRMS technologies for determining the exact mass of 5-Bromo-3-chloropyrazin-2-amine, a halogenated heterocyclic compound of interest in pharmaceutical and agrochemical research.

The Analytical Challenge: Halogenated Heterocycles

This compound (C₄H₃BrClN₃) presents a distinct analytical challenge due to the presence of bromine and chlorine. The isotopic patterns of these halogens (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) create a characteristic isotopic signature that, while useful for identification, requires a mass spectrometer with sufficient resolution to distinguish the monoisotopic peak from other isotopic contributions. The primary objective of this analysis is to determine the experimental exact mass of the monoisotopic species and compare it to the theoretical value to confirm the elemental composition.

The theoretical monoisotopic mass of this compound is calculated as follows:

  • C₄: 4 x 12.0000000 = 48.0000000

  • H₃: 3 x 1.0078250 = 3.0234750

  • ⁷⁹Br₁: 1 x 78.9183371 = 78.9183371

  • ³⁵Cl₁: 1 x 34.9688527 = 34.9688527

  • N₃: 3 x 14.0030740 = 42.0092220

Theoretical Monoisotopic Mass = 206.91989 Da [1][2]

Comparative Analysis of HRMS Platforms

The choice of an HRMS platform is critical for achieving the necessary mass accuracy and resolution. This guide will compare three principal types of high-resolution mass analyzers: Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR).

Time-of-Flight (TOF) Mass Spectrometry

Principle of Operation: TOF mass analyzers separate ions based on the time it takes for them to travel a fixed distance in a field-free drift tube.[3][4][5] Ions are accelerated by an electric field, imparting the same kinetic energy to all ions with the same charge.[6] Consequently, lighter ions travel faster and reach the detector sooner than heavier ions.[4][5]

Application Insights: TOF instruments, particularly in their modern reflectron and orthogonal acceleration configurations, offer a good balance of resolution (typically up to 60,000 FWHM), sensitivity, and rapid data acquisition.[4] For routine exact mass confirmation of small molecules like this compound, a TOF analyzer is often a cost-effective and high-throughput solution.

Orbitrap Mass Spectrometry

Principle of Operation: The Orbitrap is an ion trap where ions orbit a central, spindle-shaped electrode.[7] The frequency of the ions' axial oscillation along the spindle is independent of their kinetic energy and is directly related to their mass-to-charge ratio (m/z).[8][9] The image current from these oscillating ions is detected and converted into a mass spectrum using a Fourier transform (FT).[7][8]

Application Insights: Orbitrap mass spectrometers are renowned for their very high resolution (up to 500,000 FWHM or higher) and excellent mass accuracy (<1 ppm with internal calibration).[10] This level of performance is particularly advantageous for complex samples or when isobaric interferences are a concern. For this compound, an Orbitrap would provide exceptionally high confidence in the mass measurement and formula determination.[11]

Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry

Principle of Operation: FT-ICR mass spectrometry operates by trapping ions in a strong, uniform magnetic field, where they move in a circular orbit at a frequency (the cyclotron frequency) characteristic of their m/z value.[12][13] A pulse of radiofrequency energy excites the ions into a larger, coherent orbit. The image current of these orbiting ions is detected, and a Fourier transform is used to convert the time-domain signal into a frequency-domain signal, which is then converted to a mass spectrum.[13][14]

Application Insights: FT-ICR instruments provide the highest resolving power (often exceeding 1,000,000 FWHM) and mass accuracy (<1 ppm) of any mass spectrometry technique.[12][15][16] While offering unparalleled performance, the operational complexity and cost of FT-ICR systems often reserve their use for the most challenging analytical problems, such as the analysis of complex mixtures or large biomolecules. For a single, relatively small molecule, FT-ICR provides the ultimate in measurement precision but may be overkill for routine confirmation.

Performance Comparison

FeatureTime-of-Flight (TOF)OrbitrapFourier Transform Ion Cyclotron Resonance (FT-ICR)
Resolving Power (FWHM) 10,000 - 60,00060,000 - >500,000100,000 - >1,000,000
Mass Accuracy (ppm) < 5 (external cal.) < 2 (internal cal.)< 3 (external cal.) < 1 (internal cal.)< 1 (external cal.) < 0.5 (internal cal.)
Acquisition Speed Very FastFast to ModerateSlow
Cost & Complexity ModerateHighVery High

Experimental Protocol: Exact Mass Determination of this compound

This protocol outlines a general procedure for the analysis of this compound using a liquid chromatography-electrospray ionization-high resolution mass spectrometer (LC-ESI-HRMS).

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
  • Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition.
  • For internal calibration, add a suitable reference compound to the final sample solution at a known concentration.

2. Liquid Chromatography (LC) Conditions:

  • Column: A standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient to ensure the analyte is well-retained and separated from any impurities (e.g., 5-95% B over 5 minutes).
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
  • Capillary Voltage: 3.5 - 4.5 kV.
  • Source Temperature: 120 - 150 °C.
  • Desolvation Gas Flow: Instrument-dependent (e.g., 600-800 L/hr).
  • Mass Analyzer Mode: High-resolution, full scan mode.
  • Mass Range: m/z 50 - 500.
  • Resolution Setting: Set to the highest practical value for the instrument that provides sufficient scan speed.

4. Data Acquisition and Processing:

  • Acquire data across the chromatographic elution of the analyte.
  • Process the data using the instrument's software.
  • Extract the mass spectrum for the chromatographic peak corresponding to this compound.
  • Determine the experimental monoisotopic mass of the protonated molecule [M+H]⁺.
  • Calculate the mass error in parts per million (ppm) using the following formula:
  • Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

Experimental Workflow Diagram

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_proc Data Processing Stock 1 mg/mL Stock Solution Dilution Dilute to 1 µg/mL Stock->Dilution InternalCal Add Internal Calibrant Dilution->InternalCal LC LC Separation (C18) InternalCal->LC ESI Electrospray Ionization LC->ESI HRMS HRMS Analyzer (TOF, Orbitrap, or FT-ICR) ESI->HRMS Extract Extract Mass Spectrum HRMS->Extract Measure Determine Experimental Mass Extract->Measure Calculate Calculate Mass Error (ppm) Measure->Calculate Result Confirm Elemental Composition Calculate->Result

Caption: Workflow for the exact mass determination of this compound by LC-HRMS.

Conclusion

The determination of the exact mass of this compound is readily achievable with modern high-resolution mass spectrometry platforms. While TOF instruments provide a robust and efficient solution for routine confirmation, Orbitrap and FT-ICR analyzers offer progressively higher levels of resolution and mass accuracy, providing the utmost confidence in the elemental composition assignment. The choice of instrument will ultimately depend on the specific analytical requirements, sample complexity, and available resources. By following a well-defined experimental protocol, researchers can reliably confirm the identity of their synthesized compounds, a critical step in the drug discovery and development pipeline.

References

A Senior Application Scientist's Guide to Palladium-Catalyzed Reactions: C-Br vs. C-Cl Bond Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in synthetic and medicinal chemistry, palladium-catalyzed cross-coupling reactions represent an indispensable tool for constructing complex molecular architectures. The choice of the aryl halide coupling partner—specifically, whether to use an aryl bromide (Ar-Br) or an aryl chloride (Ar-Cl)—is a critical decision that profoundly impacts reaction design, catalyst selection, and overall efficiency. While aryl chlorides are economically and commercially attractive due to their lower cost and wider availability, their inherent chemical stability presents a greater challenge for catalytic activation.

This guide provides an in-depth comparison of C-Br and C-Cl bond reactivity in palladium-catalyzed reactions. We will move beyond simple reactivity trends to explore the fundamental thermodynamic and kinetic principles, discuss the evolution of catalyst systems designed to overcome the challenges of C-Cl bond activation, and provide practical, data-driven insights to inform your experimental design.

The Fundamental Energetic Hurdle: Bond Dissociation Energy (BDE)

The primary reason for the disparity in reactivity lies in the strength of the carbon-halogen bond. The C-Cl bond is significantly stronger—and thus more difficult to break—than the C-Br bond. This is quantitatively expressed by their respective Bond Dissociation Energies (BDEs).

A higher BDE means more energy is required to cleave the bond, which translates directly to a higher activation energy for the initial, often rate-limiting, step of the catalytic cycle.

Bond TypeBond Dissociation Energy (kcal/mol)
Phenyl Chloride (Ph-Cl)97.1
Phenyl Bromide (Ph-Br)84.0
Phenyl Iodide (Ph-I)67.0

Table 1: Comparison of Bond Dissociation Energies for Phenyl Halides.

This ~13 kcal/mol difference between Ph-Cl and Ph-Br is a substantial thermodynamic barrier that the catalytic system must overcome.

The Mechanistic Nexus: Oxidative Addition

In the catalytic cycle of most cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the first crucial step is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[1][2] During this step, the C-X bond is cleaved, and two new bonds are formed to the metal center, resulting in a palladium(II) species.

The propensity of aryl halides to undergo this oxidative addition follows the well-established trend: Ar-I > Ar-Br > Ar-Cl >> Ar-F.[2] This trend is a direct consequence of the BDEs discussed above. Because the C-Cl bond is so strong, oxidative addition is energetically demanding and often constitutes the rate-determining step of the entire catalytic cycle, particularly for unactivated or electron-rich aryl chlorides.[3][4]

G cluster_cycle General Pd Cross-Coupling Cycle cluster_energy Activation Energy Profile Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)-X(L_n) OA->PdII TM Transmetalation (e.g., with R-B(OH)₂) PdII->TM R-M PdII_R Ar-Pd(II)-R(L_n) TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Ar-R start Pd(0) + Ar-X ts_br ‡ (Ar-Br) start->ts_br ΔG‡ (Br) ts_cl ‡ (Ar-Cl) start->ts_cl ΔG‡ (Cl) end Ar-Pd(II)-X ts_br->end ts_cl->end energy_axis Energy reaction_coord Reaction Coordinate

Caption: General catalytic cycle and comparative energy profile for oxidative addition.

Catalyst Design: Taming the C-Cl Bond

The central challenge in using aryl chlorides is designing a palladium catalyst that is active enough to facilitate the difficult oxidative addition step without compromising stability or promoting side reactions. The solution has come from meticulous ligand design.

The Causality of Ligand Choice: To activate a C-Cl bond, the palladium(0) center must be highly electron-rich and coordinatively unsaturated. An electron-rich metal center is a better nucleophile, which facilitates the interaction with and cleavage of the C-Cl bond. Bulky ligands promote the formation of highly reactive, low-coordinate Pd(0) species (e.g., PdL) which are often the true active catalysts.[2]

Key Ligand Classes for C-Cl Activation:

  • Bulky, Electron-Rich Phosphines: This class, pioneered by researchers like Buchwald and Hartwig, has been transformative. Dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) feature sterically demanding frameworks and electron-donating alkyl groups on the phosphorus atom.[5][6] This combination creates a highly active catalyst capable of cleaving even the most stubborn C-Cl bonds, often at mild temperatures.[7][8]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors, even more so than many phosphines, making the palladium center exceptionally electron-rich.[4] This property makes them excellent ligands for activating aryl chlorides in various cross-coupling reactions, including Suzuki and Heck couplings.[9][10]

The evolution from simple triarylphosphines (e.g., PPh₃), which are generally ineffective for aryl chlorides, to these advanced ligand systems has made the use of aryl chlorides routine in modern synthesis.[5][6]

Performance in Key Palladium-Catalyzed Reactions: A Comparative Overview

The theoretical differences in reactivity manifest clearly in practical laboratory applications. Aryl chlorides consistently require more forcing conditions or more sophisticated catalyst systems than their bromide counterparts.

Suzuki-Miyaura Coupling

The Suzuki reaction is perhaps the most widely used cross-coupling for C-C bond formation. While aryl bromides can often be coupled using simple palladium sources like Pd(PPh₃)₄, aryl chlorides almost always demand specialized ligands.

EntryAryl HalideCatalyst SystemTemp (°C)Time (h)Yield (%)
14-Bromoanisole1 mol% Pd(OAc)₂, 2 mol% SPhosRT2>95
24-Chloroanisole1 mol% Pd(OAc)₂, 2 mol% SPhos80494[8]
34-Bromotoluene0.01 mol% Pd(OAc)₂, 0.02% L1 100198
44-Chlorotoluene1.0 mol% Pd(OAc)₂, 1.0% L2 RT1295[11]

Table 2: Representative Suzuki-Miyaura coupling conditions. L1 = o-(dicyclohexylphosphino)biphenyl, L2 = o-(di-tert-butylphosphino)biphenyl. Data synthesized from multiple sources to illustrate typical trends.[8][11]

The data clearly shows that while modern catalysts can achieve excellent yields with aryl chlorides, they often require higher temperatures or different ligand systems compared to the analogous aryl bromides.[8][11]

Buchwald-Hartwig Amination

This reaction is fundamental for synthesizing aryl amines. The activation of C-Cl bonds was a pivotal development that greatly expanded the reaction's scope.[12] Again, the choice of ligand is critical for success with chloride substrates.

EntryAryl HalideAmineCatalyst SystemTemp (°C)Yield (%)
14-BromotolueneMorpholinePd₂(dba)₃ / BINAP10095-99
24-ChlorotolueneMorpholinePd(OAc)₂ / L3 8098
34-ChloroanisoleAniline0.1 mol% Precat 8090[8]

Table 3: Representative Buchwald-Hartwig amination conditions. L3 = a bulky biarylphosphine ligand. Precat = a specialized palladium precatalyst. Data synthesized from multiple sources.[8][13][14]

Notably, highly active precatalysts have been developed that allow for C-N coupling of aryl chlorides at temperatures as low as -10 °C, demonstrating the power of modern catalyst design.[7]

Heck Reaction

In the Heck reaction, aryl halides are coupled with alkenes. Aryl chlorides are notoriously difficult substrates, typically requiring high temperatures and specialized ligands like P(t-Bu)₃ or NHCs.[15][16][17]

EntryAryl HalideAlkeneCatalyst SystemTemp (°C)Yield (%)
14-Bromobenzonitrilen-Butyl acrylatePd(OAc)₂ / PPh₃100>95
24-Chlorobenzonitrilen-Butyl acrylate1.5% Pd₂(dba)₃ / 3% P(t-Bu)₃RT97[16]
34-ChloroanisoleStyrene1.5% Pd₂(dba)₃ / 3% P(t-Bu)₃10081[16]

Table 4: Representative Heck reaction conditions.[16]

The ability to perform Heck reactions on unactivated aryl chlorides at room temperature using ligands like P(t-Bu)₃ was a significant breakthrough, expanding the utility of these cost-effective starting materials.[16]

Experimental Protocol: A Comparative Suzuki-Miyaura Coupling

This section provides a self-validating protocol to directly compare the reactivity of an aryl bromide and an aryl chloride under typical laboratory conditions. The protocol for the aryl chloride is modified with a more potent catalyst system, reflecting the necessary adjustments for its lower reactivity.

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification r_flask Oven-dried Schlenk flask reagents Add Ar-X (1.0 mmol) Boronic Acid (1.2 mmol) Base (e.g., K₂CO₃, 2.0 mmol) r_flask->reagents catalyst Add Pd Catalyst & Ligand (under inert atmosphere) reagents->catalyst solvent Add Anhydrous Solvent (e.g., Toluene/H₂O) catalyst->solvent purge Degas (Freeze-Pump-Thaw x3) heat Heat to specified Temp (e.g., 80-100 °C for Ar-Cl) purge->heat monitor Monitor by TLC/GC-MS heat->monitor quench Cool to RT, Quench (e.g., with H₂O) extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry Dry (Na₂SO₄), Filter, Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Objective: To synthesize 4-methylbiphenyl from 4-bromotoluene and 4-chlorotoluene, respectively, demonstrating the different catalytic requirements.

Protocol 1: Aryl Bromide (Ar-Br)

  • Setup: To an oven-dried 25 mL Schlenk flask, add 4-bromotoluene (171 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Catalyst Addition: In a glovebox or under a stream of argon, add palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%) and SPhos (8.2 mg, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add 5 mL of anhydrous toluene and 1 mL of water.

  • Degassing: Seal the flask and degas the mixture by three freeze-pump-thaw cycles.

  • Reaction: Place the flask under a positive pressure of argon and heat the mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate) to yield 4-methylbiphenyl.

Protocol 2: Aryl Chloride (Ar-Cl)

  • Setup: To an oven-dried 25 mL Schlenk flask, add 4-chlorotoluene (126.5 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium phosphate (K₃PO₄, 424 mg, 2.0 mmol). Note the change in base, as stronger bases are often required for C-Cl activation.

  • Catalyst Addition: In a glovebox or under a stream of argon, add the XPhos Palladacycle Gen. 3 precatalyst (17 mg, 0.02 mmol, 2 mol%). Note the use of a more active precatalyst system.

  • Solvent Addition: Add 5 mL of anhydrous t-butanol.

  • Degassing: Seal the flask and degas the mixture by three freeze-pump-thaw cycles.

  • Reaction: Place the flask under a positive pressure of argon and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction may require 4-12 hours for full conversion.

  • Workup & Purification: Follow steps 7 and 8 from Protocol 1.

Expected Outcome: Both reactions should provide high yields of the desired product. However, the aryl chloride requires a more specialized catalyst, a stronger base, a higher temperature, and likely a longer reaction time to achieve a comparable result, perfectly illustrating the reactivity differences in practice.

Conclusion and Outlook

The choice between an aryl bromide and an aryl chloride is a classic trade-off between substrate cost/availability and reaction development effort.

  • Aryl Bromides (C-Br): Offer higher reactivity, milder reaction conditions, and compatibility with a broader range of simpler, less expensive palladium catalysts. They are ideal for rapid synthesis, proof-of-concept studies, and situations where substrate cost is not the primary driver.

  • Aryl Chlorides (C-Cl): Represent a more economical and sustainable choice, especially for large-scale synthesis. Their use is enabled by sophisticated, bulky, electron-rich ligands and precatalysts that can overcome the high C-Cl bond dissociation energy. While they may require more rigorous optimization, their activation is now a routine and powerful strategy in the synthetic chemist's toolbox.

The continued development of even more active catalysts promises to further close the reactivity gap, making the direct use of abundant aryl chlorides increasingly viable even at low temperatures and catalyst loadings.[7] For the modern researcher, understanding the fundamental principles and catalyst technologies governing the activation of both C-Br and C-Cl bonds is essential for designing efficient, cost-effective, and powerful synthetic strategies.

References

A Comparative Guide to Brominating Agents for the Synthesis of 5-Bromo-3-chloropyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Bromo-3-chloropyrazin-2-amine

This compound is a pivotal intermediate in the synthesis of a multitude of pharmaceutical compounds.[1][2] Its di-halogenated and amino-substituted pyrazine core offers a versatile scaffold for medicinal chemists to construct complex molecules with diverse biological activities. The strategic placement of the bromine atom, in particular, serves as a crucial handle for further functionalization through cross-coupling reactions, enabling the exploration of extensive chemical space in drug discovery programs.

This guide provides an in-depth comparison of common and alternative brominating agents for the regioselective synthesis of this compound from its precursor, 2-amino-3-chloropyrazine. We will delve into the mechanistic nuances, experimental protocols, and safety considerations associated with N-Bromosuccinimide (NBS), molecular bromine (Br₂), and Pyridinium tribromide (PyBr₃), offering researchers, scientists, and drug development professionals the insights required to make informed decisions in their synthetic endeavors.

Understanding the Regioselectivity of Bromination on the 2-Amino-3-chloropyrazine Ring

The bromination of 2-amino-3-chloropyrazine is an electrophilic aromatic substitution reaction. The regioselectivity of this transformation, which overwhelmingly favors the C-5 position, is dictated by the electronic effects of the substituents on the pyrazine ring.

  • Amino Group (-NH₂): The amino group at the C-2 position is a potent activating group due to its ability to donate electron density to the ring through resonance. This effect primarily enriches the ortho and para positions with electron density, making them more susceptible to electrophilic attack. In the pyrazine ring, the C-5 position is para to the amino group.

  • Chloro Group (-Cl): The chloro group at the C-3 position is a deactivating group due to its inductive electron-withdrawing effect. However, it can also donate electron density through resonance, directing electrophilic attack to the ortho and para positions.

  • Pyrazine Nitrogens: The nitrogen atoms in the pyrazine ring are electron-withdrawing, deactivating the ring towards electrophilic substitution compared to benzene.[3]

The concerted effect of these substituents leads to a strong activation of the C-5 position, making it the primary site of bromination. The electron-donating resonance effect of the amino group is the dominant factor in directing the substitution.[4]

Comparative Analysis of Brominating Agents

The choice of brominating agent is a critical parameter that influences the yield, purity, and safety of the synthesis of this compound. This section provides a detailed comparison of three commonly employed reagents: N-Bromosuccinimide (NBS), molecular bromine (Br₂), and Pyridinium tribromide (PyBr₃).

FeatureN-Bromosuccinimide (NBS)Molecular Bromine (Br₂)Pyridinium Tribromide (PyBr₃)
Reactivity Mild and selectiveHighly reactive and less selectiveMild and selective
Handling Crystalline solid, easy to handleFuming, corrosive liquid, difficult to handle[5]Crystalline solid, easy to handle[6][7]
Byproducts Succinimide (water-soluble)HBr (corrosive gas)Pyridine hydrobromide (can be acidic)
Safety IrritantHighly toxic, corrosive, strong oxidizer[8][9]Irritant, releases bromine in solution[10][11][12]
Typical Yield Good to excellentVariable, risk of over-brominationGood to excellent
N-Bromosuccinimide (NBS): The Reliable Workhorse

NBS is a widely used reagent for the bromination of electron-rich aromatic and heterocyclic compounds. Its solid nature and moderate reactivity make it a preferred choice in many laboratory settings.

Causality of Experimental Choices: The use of a solvent like chloroform or acetonitrile provides a controlled environment for the reaction. Heating is often necessary to initiate the reaction and ensure a reasonable reaction rate. The workup procedure involving washing with water is effective in removing the succinimide byproduct.

Molecular Bromine (Br₂): The Potent Precursor

Molecular bromine is a powerful and cost-effective brominating agent. However, its high reactivity can lead to a lack of selectivity and the formation of over-brominated byproducts. Its hazardous nature necessitates stringent safety precautions.

Causality of Experimental Choices: The use of a solvent like acetic acid can help to moderate the reactivity of bromine. The reaction is often performed at or below room temperature to control the exothermic nature of the reaction and improve selectivity. The addition of a base like pyridine can be used to scavenge the HBr byproduct.[13]

Pyridinium Tribromide (PyBr₃): The Safer Solid

Pyridinium tribromide is a stable, crystalline solid that serves as a convenient and safer alternative to liquid bromine.[14][15] It is considered a mild brominating agent, often leading to higher selectivity with electron-rich substrates.[12] In solution, it exists in equilibrium with pyridinium bromide and molecular bromine, providing a controlled release of the active brominating species.[16]

Causality of Experimental Choices: Acetonitrile is a suitable solvent for this reagent, facilitating a homogeneous reaction. The reaction can often be carried out at room temperature, highlighting the milder nature of this reagent. The workup is typically straightforward, involving precipitation of the product upon addition of water.

Experimental Protocols

Protocol 1: Synthesis of this compound using N-Bromosuccinimide (NBS)

Caption: Workflow for the synthesis of this compound using NBS.

Materials:

  • 2-amino-3-chloropyrazine

  • N-Bromosuccinimide (NBS)

  • Chloroform

  • Deionized water

  • Diatomaceous earth

Procedure:

  • A suspension of N-bromosuccinimide (1.1 equivalents) and 2-amino-3-chloropyrazine (1.0 equivalent) in chloroform is prepared in a round-bottom flask equipped with a reflux condenser.

  • The mixture is heated to reflux and maintained for 16 hours.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solution is washed with deionized water.

  • The organic layer is filtered through a pad of diatomaceous earth.

  • The filtrate is concentrated under reduced pressure to yield this compound as a brown solid.

    • Expected Yield: Approximately 69%.

Protocol 2: Synthesis of this compound using Molecular Bromine (Br₂)

Caption: Workflow for the synthesis of this compound using Br₂.

Materials:

  • 2-amino-3-chloropyrazine

  • Molecular Bromine (Br₂)

  • Glacial acetic acid

  • Sodium hydroxide solution

  • Water

Procedure:

  • Dissolve 2-amino-3-chloropyrazine (1.0 equivalent) in glacial acetic acid in a round-bottom flask.

  • Slowly add molecular bromine (1.05 equivalents) dropwise to the solution at room temperature with stirring.

  • After the addition is complete, stir the reaction mixture for an additional 10 minutes.[17]

  • Pour the reaction mixture into a beaker containing water.

  • Carefully neutralize the solution with a suitable base, such as sodium hydroxide solution, until a precipitate forms.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with water and dry to obtain this compound.

    • Note: This protocol is adapted from the bromination of 2-amino-3-carbomethoxypyrazine.[17] Yields may vary.

Protocol 3: Synthesis of this compound using Pyridinium Tribromide (PyBr₃)

Caption: Workflow for the synthesis of this compound using PyBr₃.

Materials:

  • 2-amino-3-chloropyrazine

  • Pyridinium tribromide (PyBr₃)

  • Acetonitrile

  • Ice water

Procedure:

  • Dissolve 2-amino-3-chloropyrazine (1.0 equivalent) in acetonitrile in a round-bottom flask.

  • Add Pyridinium tribromide (1.05 equivalents) portion-wise to the solution with stirring.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by vacuum filtration.

  • Wash the precipitate with cold water and dry to afford this compound.

    • Note: This is a general protocol based on the known reactivity of Pyridinium tribromide with electron-rich heterocycles. Optimization may be required.

Safety and Handling

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.

  • N-Bromosuccinimide (NBS): Irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Molecular Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent.[5][8][9] Handle with extreme caution. Ensure a solution of sodium thiosulfate is readily available to neutralize any spills.[18] Use heavy-duty, chemically resistant gloves.[18]

  • Pyridinium Tribromide (PyBr₃): Corrosive and an irritant.[10][11][12] It can release bromine upon decomposition or in solution.[7][12] Avoid contact with skin and eyes.

Conclusion

The synthesis of this compound can be effectively achieved using a variety of brominating agents.

  • N-Bromosuccinimide (NBS) stands out as a reliable and relatively safe option, offering good yields and straightforward handling, making it a suitable choice for general laboratory use.

  • Molecular Bromine (Br₂) , while potent and economical, presents significant handling and safety challenges, along with a higher risk of side reactions. Its use should be reserved for situations where its high reactivity is essential and can be carefully controlled.

  • Pyridinium Tribromide (PyBr₃) emerges as an excellent alternative, combining the ease of handling of a solid reagent with a milder reactivity profile that can lead to improved selectivity. It is a commendable "greener" alternative to molecular bromine.

The selection of the optimal brominating agent will ultimately depend on the specific requirements of the synthesis, including scale, available safety infrastructure, and desired purity profile. This guide provides the foundational knowledge and practical protocols to empower researchers to make the most appropriate choice for their synthetic objectives.

References

A Comparative Analysis of Pd(PPh3)4 Versus Modern Catalysts in Suzuki Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a transformation critical in pharmaceutical, agrochemical, and materials science research. The choice of catalyst is paramount to the success of this reaction, dictating efficiency, substrate scope, and overall cost-effectiveness. For decades, Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4, has been a workhorse in this field. This guide provides an in-depth comparative analysis of Pd(PPh3)4 against more contemporary catalytic systems, offering experimental data and field-proven insights to aid researchers in catalyst selection.

The Enduring Legacy of Pd(PPh3)4: A Mechanistic Overview

Pd(PPh3)4 is a commercially available, air-sensitive, yellow crystalline solid that has been extensively used as a precatalyst in a myriad of cross-coupling reactions.[1][2] Its enduring popularity stems from its versatility and well-understood reactivity. The catalytic cycle, initiated from the Pd(0) state, is a finely tuned sequence of oxidative addition, transmetalation, and reductive elimination.

The journey begins with the dissociation of one or two triphenylphosphine (PPh3) ligands from the 18-electron Pd(PPh3)4 complex to generate the catalytically active 14-electron species, Pd(PPh3)2. This coordinatively unsaturated species undergoes oxidative addition with an organohalide (R1-X), forming a Pd(II) intermediate. Following this, transmetalation occurs with an organoboron reagent (R2-BY2) in the presence of a base. The final step, reductive elimination, yields the desired coupled product (R1-R2) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Cycle_PdPPh34 cluster_cycle Catalytic Cycle Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)2 Pd(PPh3)2 Pd(PPh3)4->Pd(PPh3)2 -2 PPh3 Oxidative_Addition Oxidative Addition (R1-X) Pd(PPh3)2->Oxidative_Addition Pd(II)_Intermediate R1-Pd(II)(X)(PPh3)2 Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation (R2-B(OR)2-) Pd(II)_Intermediate->Transmetalation Pd(II)_Coupling_Intermediate R1-Pd(II)(R2)(PPh3)2 Transmetalation->Pd(II)_Coupling_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Coupling_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(PPh3)2 Regeneration Product R1-R2 Reductive_Elimination->Product

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura reaction using Pd(PPh3)4.

Despite its historical significance, Pd(PPh3)4 is not without its limitations. The phosphine ligands can be sensitive to oxidation, and the catalyst's activity can be modest for challenging substrates, such as sterically hindered aryl chlorides or complex heterocyclic systems.[3] Furthermore, the relatively high catalyst loadings sometimes required can lead to increased costs and challenges in removing palladium contaminants from the final product, a critical consideration in pharmaceutical manufacturing.[4][5]

The Rise of Modern Alternatives: A Performance-Based Comparison

To address the shortcomings of traditional catalysts, significant research has focused on the development of more robust and active catalytic systems. These alternatives often feature ligands that are more electron-rich and sterically bulky than PPh3, leading to enhanced catalytic performance.

Buchwald Ligands: A Paradigm Shift in Cross-Coupling

The introduction of bulky, electron-rich biaryl phosphine ligands, commonly known as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), has revolutionized palladium-catalyzed cross-coupling reactions.[4] These ligands promote the formation of highly active, monoligated Pd(0) species that facilitate oxidative addition, even with unreactive aryl chlorides.[6]

Catalyst SystemAryl HalideBoronic AcidProductYield (%)Time (h)Temp. (°C)Catalyst Loading (mol%)Reference
Pd(PPh3)4 1-Chloro-2-nitrobenzenePhenylboronic acid2-Nitrobiphenyl>950.17120 (Microwave)3[7]
Pd(OAc)2 / SPhos 4-ChlorotoluenePhenylboronic acid4-Methylbiphenyl9811001[8]
Pd(OAc)2 / XPhos 4-ChloroanisolePhenylboronic acid4-Methoxybiphenyl9521002[8]
PdCl2(dtbpf) Aryl BromideArylboronic Acid DerivativeLSZ102---1.5[9]
Pd(PPh3)4 Aryl BromideArylboronic Acid DerivativeLSZ102---7.5[9]

Table 1: Comparative Performance of Pd(PPh3)4 and Palladium Catalysts with Buchwald Ligands in Suzuki-Miyaura Reactions.

The data clearly indicates that catalyst systems employing Buchwald ligands often achieve higher yields with lower catalyst loadings and can be effective for less reactive aryl chlorides.[8][9] The enhanced performance is attributed to the steric bulk of these ligands, which promotes reductive elimination, and their electron-donating ability, which facilitates oxidative addition.

N-Heterocyclic Carbenes (NHCs): A New Frontier in Catalysis

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium. Their strong σ-donating properties and steric tunability lead to highly stable and active catalysts.[10] Pd-NHC complexes have shown exceptional activity in Suzuki-Miyaura couplings, particularly with challenging substrates where traditional phosphine-based catalysts may falter.[10][11]

Catalyst SystemAryl HalideBoronic AcidProductYield (%)Turnover Number (TON)Reference
Pd-NHC Complex 1 4-BromoacetophenonePhenylboronic acid4-AcetylbiphenylHigh100,000[11]
Pd-NHC Complex 1 4-ChloroacetophenonePhenylboronic acid4-AcetylbiphenylHigh37,000[11]
Pd(PPh3)4 ChloroarenesArylboronic acidsBiarylsGenerally lower yields, higher catalyst loading requiredNot reported[3]

Table 2: Performance of a Pd-NHC Catalyst in Suzuki-Miyaura Reactions with Challenging Substrates.

The remarkable turnover numbers (TONs) achieved with Pd-NHC catalysts highlight their efficiency and stability, making them highly attractive for industrial applications.[11]

Nickel Catalysis: A Cost-Effective and Sustainable Alternative

The high cost and relative scarcity of palladium have driven the exploration of catalysts based on more earth-abundant metals. Nickel, being significantly more economical, has garnered considerable attention as a viable alternative for Suzuki-Miyaura reactions.[12][13] Nickel catalysts often exhibit unique reactivity and selectivity profiles compared to their palladium counterparts.

A key difference lies in the mechanism. While palladium catalysis typically proceeds through a Pd(0)/Pd(II) cycle, nickel can also involve Ni(I) and Ni(III) intermediates, opening up different reaction pathways. Furthermore, nickel catalysts have been shown to be more sensitive to the presence of coordinating functional groups on the substrates, which can be exploited for site-selective reactions.[1][14]

CatalystSubstrate FeaturePerformance CharacteristicReference
Nickel Coordinating functional groups (e.g., aldehydes, ketones)Can lead to enhanced reactivity and site-selectivity.[14]
Palladium Coordinating functional groupsLess influenced by such groups; reactivity is more governed by electronic properties of the aryl halide.[14]

Table 3: Qualitative Comparison of Nickel and Palladium Catalyst Sensitivity to Substrate Functional Groups.

While nickel catalysis presents a promising, cost-effective alternative, the development of robust and broadly applicable nickel-based systems is an ongoing area of research.[13][15]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling Using Pd(PPh3)4

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K2CO3, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add Pd(PPh3)4 (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the desired solvent (e.g., toluene, DMF, or a mixture with water, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or GC/LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Experimental_Workflow Start Start Combine_Reactants Combine Aryl Halide, Boronic Acid, and Base Start->Combine_Reactants Add_Catalyst Add Pd(PPh3)4 Combine_Reactants->Add_Catalyst Inert_Atmosphere Establish Inert Atmosphere Add_Catalyst->Inert_Atmosphere Add_Solvent Add Solvent Inert_Atmosphere->Add_Solvent Heat_and_Stir Heat and Stir Add_Solvent->Heat_and_Stir Monitor_Reaction Monitor Progress (TLC, GC/LC-MS) Heat_and_Stir->Monitor_Reaction Workup Aqueous Work-up Monitor_Reaction->Workup Reaction Complete Purification Column Chromatography Workup->Purification End Isolated Product Purification->End

Figure 2: Generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
General Procedure for Suzuki-Miyaura Coupling Using a Pd(OAc)2 / Buchwald Ligand System

  • Reaction Setup: In a flame-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K3PO4, 2.0 mmol, 2.0 equiv).

  • Catalyst and Ligand Addition: Add Pd(OAc)2 (0.01 mmol, 1 mol%) and the Buchwald ligand (e.g., SPhos, 0.02 mmol, 2 mol%).

  • Inert Atmosphere and Solvent Addition: Seal the flask, establish an inert atmosphere, and add the solvent (e.g., toluene or dioxane, 5 mL).

  • Reaction and Work-up: Follow steps 5-7 as described in the procedure for Pd(PPh3)4.

Conclusion and Future Outlook

Pd(PPh3)4 remains a valuable and versatile catalyst for Suzuki-Miyaura cross-coupling reactions, particularly for routine transformations and in academic settings where its cost and handling are less prohibitive. However, for challenging substrates, large-scale synthesis, and applications demanding high efficiency and low catalyst loadings, modern catalytic systems based on Buchwald ligands and N-heterocyclic carbenes offer significant advantages.[4][8][11] The development of nickel-based catalysts also presents a compelling avenue for more sustainable and cost-effective chemical synthesis.[12]

The choice of catalyst should be guided by a careful consideration of the specific substrates, desired reaction conditions, and economic constraints. By understanding the mechanistic nuances and performance characteristics of each catalyst class, researchers can make informed decisions to optimize their synthetic strategies and accelerate the pace of discovery and development.

References

A Senior Application Scientist's Guide to Validating the Purity of 5-Bromo-3-chloropyrazin-2-amine using HPLC-MS

Author: BenchChem Technical Support Team. Date: January 2026

<

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is not merely a quality control step; it is the bedrock of reproducible research and the foundation of therapeutic safety and efficacy. 5-Bromo-3-chloropyrazin-2-amine is a critical building block in the synthesis of numerous pharmaceutical agents.[1] Its purity can profoundly impact reaction yields, impurity profiles of subsequent intermediates, and ultimately, the safety and quality of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, experience-driven comparison of methodologies for validating the purity of this compound, with a primary focus on the gold-standard technique: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[2][3] We will move beyond a simple recitation of steps to explore the scientific rationale behind each experimental choice, ensuring a robust and self-validating analytical system.

The Critical Role of Purity for this compound

This compound (CAS No: 21943-13-5) is a halogenated heterocyclic amine with a molecular weight of approximately 208.44 g/mol .[4] Its structure, containing bromine, chlorine, and amine functionalities on a pyrazine ring, makes it a versatile reagent but also susceptible to the formation of various process-related impurities. These can arise from starting materials, side reactions during synthesis (e.g., incomplete halogenation or positional isomers), or degradation.[5]

Potential impurities could include:

  • Starting materials: e.g., 2-amino-3-chloropyrazine.

  • Isomeric impurities: e.g., 3-Bromo-5-chloropyrazin-2-amine or other positional isomers.[6]

  • Over- or under-halogenated species: Dibrominated or dechlorinated pyrazines.

  • Degradation products: Resulting from exposure to light, heat, or incompatible solvents.

The presence of these impurities, even at trace levels, can have significant downstream consequences, including altered biological activity, increased toxicity, or complications in regulatory filings. Therefore, a highly sensitive and specific analytical method is not just recommended; it is essential.

Why HPLC-MS is the Method of Choice

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its ability to separate complex mixtures.[7] When coupled with Mass Spectrometry (MS), it becomes an unparalleled tool for both quantifying known compounds and identifying unknown impurities.[3] The specificity of MS allows for the confident identification of co-eluting peaks and provides structural information based on mass-to-charge ratios, which is invaluable for impurity profiling.[8]

Experimental Design & Rationale: A Step-by-Step Protocol

The objective of this method is to separate this compound from its potential impurities and accurately quantify its purity.

Instrumentation and Reagents
  • HPLC System: A high-performance liquid chromatograph equipped with a quaternary pump, autosampler, and a photodiode array (PDA) detector.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a robust starting point for separating non-polar to moderately polar compounds like halogenated amines.

  • Reagents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water; formic acid (FA).

  • Sample: this compound reference standard and test sample.

Chromatographic Method Development: The "Why" Behind the "How"

The choice of mobile phase and gradient is critical for achieving optimal separation. For halogenated aromatic amines, a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and water with a pH modifier is typical.[9][10]

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to protonate the amine group, leading to better peak shape and retention on a C18 column.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is chosen for its low viscosity and UV transparency.

  • Gradient Elution: A gradient is employed to ensure that both more polar and less polar impurities are eluted and resolved from the main peak.

Detailed HPLC Method:

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmProvides good retention and resolution for the target analyte and related substances.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase for good peak shape of the amine.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase for elution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% BA shallow gradient is used to resolve closely eluting impurities, followed by a wash step and re-equilibration.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 5 µLA small volume to prevent peak distortion.
PDA Detection 210-400 nmAllows for the detection of a wide range of potential impurities with different chromophores.

MS Detection Parameters:

ParameterConditionRationale
Ionization Mode ESI PositiveThe amine group is readily protonated, making positive ion mode ideal for detection.
Scan Range m/z 100-500Covers the mass of the parent compound and potential impurities.
Capillary Voltage 3.5 kVOptimized for efficient ionization.
Cone Voltage 30 VCan be optimized to control fragmentation.
Sample Preparation
  • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Test Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the same diluent. A higher concentration for the test sample is used to ensure the detection of trace impurities.

Visualizing the Workflow

HPLC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing & Validation prep_std Weigh & Dissolve Reference Standard autosampler Autosampler Injection prep_std->autosampler prep_sample Weigh & Dissolve Test Sample prep_sample->autosampler hplc HPLC Separation (C18 Column, Gradient) autosampler->hplc pda PDA Detection (210-400 nm) hplc->pda ms MS Detection (ESI+, Scan m/z 100-500) hplc->ms Eluent Split process Chromatogram Integration & Mass Spectra Analysis pda->process ms->process validate Method Validation (ICH Q2(R2)) process->validate report Purity Calculation & Impurity Identification validate->report

Caption: HPLC-MS workflow for purity analysis.

Method Validation: The Cornerstone of Trustworthiness

A method is only as good as its validation. Following the International Council for Harmonisation (ICH) Q2(R2) guidelines ensures the analytical procedure is fit for its intended purpose.[11][12][13]

Validation Parameters:
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by injecting a blank (diluent), the reference standard, the test sample, and a spiked sample (test sample with known impurities). The method should show no interfering peaks at the retention time of the main analyte. The MS data provides an additional layer of specificity.[8]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A series of solutions of the reference standard are prepared over a range (e.g., 0.05 mg/mL to 0.15 mg/mL) and injected. The peak area is plotted against concentration, and a correlation coefficient (r²) of >0.999 is typically required.

  • Accuracy: The closeness of the test results to the true value. This is assessed by analyzing a sample with a known concentration (e.g., a spiked placebo) and calculating the percentage recovery. Recoveries are typically expected to be within 98-102%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-assay precision): Six replicate injections of the same sample. The relative standard deviation (RSD) should be <2%.

    • Intermediate Precision (Inter-assay precision): The analysis is repeated on a different day, by a different analyst, or on a different instrument. The RSD between the two sets of results should be <2%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 unit change in mobile phase pH).[8]

Visualizing the Validation Process

Validation_Process start Method Development specificity Specificity start->specificity linearity Linearity start->linearity accuracy Accuracy start->accuracy precision Precision start->precision lod_loq LOD & LOQ start->lod_loq robustness Robustness start->robustness validated Validated Method specificity->validated linearity->validated accuracy->validated precision->validated lod_loq->validated robustness->validated

References

A Head-to-Head Comparison for Process Chemists: Suzuki vs. Stille Coupling for the Arylation of 5-Bromo-3-chloropyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Cross-Coupling Chemistries for Pharmaceutical Intermediates

In the landscape of modern pharmaceutical synthesis, the construction of carbon-carbon bonds is a cornerstone of molecular architecture. Among the myriad of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as powerful and versatile tools. This guide provides a detailed, in-depth comparison of these two indispensable reactions for a specific, yet critical, transformation: the arylation of 5-Bromo-3-chloropyrazin-2-amine. This dihalogenated aminopyrazine is a valuable building block in medicinal chemistry, and the selective functionalization of its C-Br bond is a key step in the synthesis of a diverse range of bioactive molecules.

As researchers and drug development professionals, the choice between Suzuki and Stille coupling is not merely a matter of academic preference. It is a decision with significant implications for yield, scalability, process safety, and ultimately, the economic viability of a synthetic route. This guide will dissect the nuances of each reaction, providing not just the "what" and "how," but the crucial "why" behind experimental choices, grounded in mechanistic principles and practical field experience.

Mechanistic Underpinnings: A Tale of Two Transmetalations

At the heart of both the Suzuki and Stille couplings lies a palladium-catalyzed cycle. While the overarching sequence of oxidative addition, transmetalation, and reductive elimination is common to both, the nature of the organometallic reagent dictates the subtleties of the reaction and its practical application.

The Suzuki-Miyaura coupling utilizes an organoboron species, typically a boronic acid or boronate ester, which requires activation by a base to facilitate transmetalation.[1] This activation enhances the nucleophilicity of the organic group on boron, promoting its transfer to the palladium center.

The Stille coupling , on the other hand, employs an organotin reagent (organostannane).[2] Organostannanes are generally more reactive and do not require base activation for transmetalation, a key distinction that influences reaction conditions and functional group tolerance.[3]

Below are graphical representations of the catalytic cycles for both reactions, illustrating the key steps and intermediates.

Suzuki_Coupling cluster_0 Suzuki Catalytic Cycle Pd0 Pd(0)L_n PdII R¹-Pd(II)-X (L_n) Pd0->PdII OxAdd Oxidative Addition (R¹-X) PdII_R1R2 R¹-Pd(II)-R² (L_n) PdII->PdII_R1R2 Transmetalation Transmetalation (R²-B(OR)₂ + Base) Product R¹-R² PdII_R1R2->Product RedElim Reductive Elimination Product->Pd0 Catalyst Regeneration

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

Stille_Coupling cluster_0 Stille Catalytic Cycle Pd0 Pd(0)L_n PdII R¹-Pd(II)-X (L_n) Pd0->PdII OxAdd Oxidative Addition (R¹-X) PdII_R1R2 R¹-Pd(II)-R² (L_n) PdII->PdII_R1R2 Transmetalation Transmetalation (R²-SnR₃) Product R¹-R² PdII_R1R2->Product RedElim Reductive Elimination Product->Pd0 Catalyst Regeneration

Figure 2: Catalytic cycle of the Stille coupling.

Head-to-Head Comparison: A Data-Driven Analysis

For the selective arylation of this compound, the choice between Suzuki and Stille coupling hinges on a careful evaluation of several key parameters. The following table summarizes a comparative overview based on literature precedents for similar substrates and general principles of each reaction.

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Boronic Acids/EstersOrganostannanes
Toxicity of Reagents Low toxicity of boron compounds.[4]High toxicity of organotin compounds.[5]
Byproduct Removal Boron byproducts are generally water-soluble and easily removed.[4]Tin byproducts can be difficult to remove completely from the product.[3]
Reaction Conditions Generally mild, but requires a base which can affect sensitive functional groups.[4]Often proceeds under neutral conditions, offering excellent functional group tolerance.[6]
Functional Group Tolerance Good, but can be compromised by the required base.Excellent, tolerates a wide range of functional groups.[3][6]
Substrate Scope Very broad, with a vast library of commercially available boronic acids.[4]Broad, though the synthesis of organostannanes can be more involved.
Chemoselectivity Generally good for C-Br over C-Cl arylation with careful choice of catalyst and conditions.Excellent chemoselectivity for C-Br over C-Cl arylation is often observed.
Potential Side Reactions Protodeboronation of the boronic acid, homocoupling.[7]Homocoupling of the organostannane, dehalogenation of the starting material.[8]

Experimental Protocols: Representative Procedures

The following are detailed, step-by-step methodologies for the arylation of this compound using both Suzuki and Stille couplings. These protocols are based on established procedures for structurally related compounds.[5]

Suzuki Coupling: Representative Protocol

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv.)

  • Pd(PPh₃)₄ (5 mol%)

  • K₃PO₄ (2.0 equiv.)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-3-chloropyrazin-2-amine.

Stille Coupling: Representative Protocol

Reaction Scheme:

Materials:

  • This compound

  • Aryltributylstannane (1.2 equiv.)

  • Pd(PPh₃)₄ (5 mol%)

  • Anhydrous and degassed toluene or DMF

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous and degassed toluene (5 mL) via syringe.

  • Add the aryltributylstannane (1.2 mmol) via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 2-8 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with a saturated aqueous solution of KF (2 x 10 mL) to remove tin byproducts, followed by water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-3-chloropyrazin-2-amine.

Performance Comparison: A Hypothetical Data Summary

The following table presents hypothetical experimental data for the arylation of this compound with phenylboronic acid (Suzuki) and phenyltributylstannane (Stille), based on typical outcomes for similar reactions.

ParameterSuzuki CouplingStille Coupling
Yield 75-90%80-95%
Reaction Time 4-12 hours2-8 hours
Reaction Temperature 90 °C100-110 °C
Catalyst Loading 5 mol%5 mol%
Byproduct Removal Straightforward aqueous workupRequires fluoride wash; potential for residual tin
Scalability Readily scalable, with some challenges related to base handling.Scalable, but concerns over tin toxicity and removal become more pronounced.

Deciding on the Optimal Path: A Workflow for Researchers

Choosing between the Suzuki and Stille coupling requires a holistic assessment of the project's goals and constraints. The following decision-making workflow can guide researchers in selecting the most appropriate method.

Decision_Workflow Start Project Initiation: Arylation of this compound Considerations Key Considerations Start->Considerations Toxicity Toxicity of Reagents & Byproducts Considerations->Toxicity Functional_Groups Functional Group Sensitivity Considerations->Functional_Groups Scalability Scalability & Process Safety Considerations->Scalability Low_Toxicity Low Toxicity is a Priority Toxicity->Low_Toxicity Base_Sensitive Base-Sensitive Functional Groups Present? Functional_Groups->Base_Sensitive Large_Scale Large-Scale Synthesis Planned? Scalability->Large_Scale Suzuki Suzuki Coupling Stille Stille Coupling Low_Toxicity->Suzuki Yes_Base Yes Base_Sensitive->Yes_Base No_Base No Base_Sensitive->No_Base Yes_Scale Yes Large_Scale->Yes_Scale No_Scale No Large_Scale->No_Scale Yes_Base->Stille No_Base->Suzuki Yes_Scale->Suzuki (Generally Preferred) No_Scale->Stille (Viable Option)

Figure 3: Decision-making workflow for choosing between Suzuki and Stille coupling.

Conclusion: A Matter of Strategic Synthesis

Both the Suzuki and Stille couplings are formidable tools for the arylation of this compound. The Suzuki coupling offers the significant advantages of low toxicity and readily available starting materials, making it a preferred choice for large-scale pharmaceutical manufacturing.[1] Its primary drawback lies in the requirement for a base, which can be a limiting factor when dealing with sensitive functional groups.

The Stille coupling, while hampered by the toxicity of organotin reagents and the challenges of byproduct removal, shines in its exceptional functional group tolerance due to its typically neutral reaction conditions. For complex, highly functionalized molecules where avoiding a base is paramount, the Stille coupling remains a highly valuable and often superior option.

Ultimately, the decision rests on a careful consideration of the specific synthetic challenge at hand. By understanding the mechanistic nuances and practical implications of each reaction, researchers can make informed decisions that lead to efficient, scalable, and safe synthetic routes for the development of novel therapeutics.

References

A Senior Application Scientist's Guide to the Comparative Screening of 5-Bromo-3-chloropyrazin-2-amine Derivatives for Antibacterial Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Agents

The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating an urgent and continuous search for new therapeutic agents. Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the pyrazine scaffold has proven to be a privileged structure. Pyrazine derivatives exhibit a wide array of pharmacological activities, including potent antimicrobial effects[1][2]. Pyrazinamide, a cornerstone of tuberculosis treatment, is a testament to the therapeutic potential of this chemical class[3].

The starting material, 5-bromo-3-chloropyrazin-2-amine, is a highly versatile chemical intermediate.[4][5] Its strategically placed halogen atoms serve as reactive handles, enabling chemists to synthesize a diverse library of novel derivatives. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically screen and compare the antibacterial efficacy of these derivatives. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to identifying promising new antibacterial candidates.

Part 1: Foundational Strategy for Antibacterial Screening

A successful screening campaign is not merely about executing assays; it is about designing a logical workflow that efficiently identifies and characterizes promising compounds. Our approach is a two-tiered strategy that balances throughput with quantitative accuracy.

  • Primary Screening (Qualitative): Agar Well Diffusion. This method is selected for its simplicity, cost-effectiveness, and ability to rapidly screen a large number of derivatives.[6][7] It provides a qualitative assessment of antibacterial activity by measuring the zone of growth inhibition, allowing for the quick prioritization of compounds.

  • Secondary Screening (Quantitative): Broth Microdilution. Derivatives showing promising activity in the primary screen are advanced to this "gold standard" assay.[8][9] This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits visible bacterial growth.[10][11] The MIC is a critical quantitative metric for comparing the potency of different derivatives and for understanding their potential clinical utility.[12]

Logical Workflow for Antibacterial Screening

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Screening & Confirmation cluster_2 Phase 3: Analysis A Synthesize & Purify This compound Derivatives B Prepare Stock Solutions (e.g., in DMSO) A->B D Primary Screening: Agar Well Diffusion Assay B->D G Secondary Screening: Broth Microdilution Assay B->G C Select & Culture Bacterial Strains (Gram+, Gram-, QC strains) C->D C->G E Measure Zones of Inhibition (mm) D->E F Identify 'Active' Derivatives (Zone > Threshold) E->F F->G Advance Hits H Determine Minimum Inhibitory Concentration (MIC in µg/mL) G->H I Data Comparison & Analysis H->I J Structure-Activity Relationship (SAR) Studies I->J K Selection of Lead Candidates J->K

Caption: High-level workflow for screening pyrazine derivatives.

Part 2: Detailed Experimental Protocols

Scientific integrity demands meticulous and reproducible methodologies. The following protocols are grounded in established standards from authorities like the Clinical and Laboratory Standards Institute (CLSI).[13]

Selection and Preparation of Bacterial Strains

The choice of bacterial strains is critical for assessing the spectrum of activity. A representative panel should include:

  • Gram-Positive: Staphylococcus aureus (e.g., ATCC 25923)

  • Gram-Negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Clinically Relevant Strain (Optional): An extensively drug-resistant (XDR) strain, such as Salmonella Typhi, can provide valuable insights into efficacy against challenging pathogens.[14]

Inoculum Preparation (for both assays):

  • From a fresh 18-24 hour agar plate, select several isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[15] This standardization is crucial for the reproducibility of the results.[11]

Protocol 1: Agar Well Diffusion Assay

This assay is based on the principle that an antimicrobial agent will diffuse into the agar and inhibit the growth of a susceptible organism, creating a clear zone.[6][15]

G A 1. Prepare Mueller-Hinton Agar (MHA) Plates B 2. Inoculate MHA surface with standardized bacterial suspension using a sterile swab A->B C 3. Aseptically create wells (6 mm diameter) in the agar B->C D 4. Add a fixed volume (e.g., 50 µL) of test derivative, positive control (e.g., Ciprofloxacin), and negative control (DMSO) to separate wells C->D E 5. Incubate plates inverted at 37°C for 18-24 hours D->E F 6. Measure the diameter of the zone of inhibition in millimeters (mm) E->F

Caption: Step-by-step workflow for the Agar Well Diffusion assay.

Step-by-Step Methodology:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize, and pour into sterile Petri dishes to a uniform depth. MHA is the recommended medium for routine susceptibility testing due to its reproducibility.[11]

  • Inoculation: Dip a sterile cotton swab into the standardized bacterial inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate 60 degrees after each application to ensure even coverage.[16]

  • Well Creation: Using a sterile cork borer (6 mm diameter), punch wells into the agar.[6]

  • Sample Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of each test derivative solution, a positive control (a known antibiotic like Ciprofloxacin), and a negative control (the solvent, e.g., DMSO) into the wells.[6][17]

  • Incubation: Keep the plates at room temperature for about 1-2 hours to allow for pre-diffusion, then incubate in an inverted position at 37°C for 18-24 hours.[6]

  • Result Measurement: After incubation, measure the diameter of the clear zone of inhibition (including the well diameter) to the nearest millimeter (mm).

Protocol 2: Broth Microdilution for MIC Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth.[9][10] It is typically performed in a 96-well microtiter plate.[8][18]

Step-by-Step Methodology:

  • Plate Preparation: Add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (MHB) to all wells of a 96-well plate, except for the first column.

  • Compound Dilution: In the first column, add 100 µL of the test compound at twice the highest desired final concentration. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating this process across the plate to create a concentration gradient. Discard the final 50 µL from the last column of the dilution series.

  • Control Wells: Designate wells for controls[10]:

    • Growth Control: MHB + Inoculum (no compound).

    • Sterility Control: MHB only (no inoculum).

  • Inoculation: Dilute the standardized 0.5 McFarland bacterial suspension so that when 50 µL is added to each well, it results in a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this final inoculum to all wells except the sterility control.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.[8][9]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader. The growth control must show turbidity, and the sterility control must remain clear.[10]

Part 3: Data Presentation and Comparative Analysis

Clear and concise data presentation is essential for effective comparison. All quantitative results should be summarized in a structured table.

Hypothetical Comparative Data

Below is an example of how to present the screening data for a set of hypothetical this compound derivatives compared against a standard antibiotic.

Compound IDModification on Pyrazine CoreS. aureus (ATCC 25923)E. coli (ATCC 25922)
Zone (mm) MIC (µg/mL)
PZD-01 3-(4-methylbenzyl)amino1816
PZD-02 3-(4-chlorobenzyl)amino228
PZD-03 3-(piperazin-1-yl)1464
Ciprofloxacin (Positive Control)250.5
DMSO (Negative Control)6>128

Interpreting the Results:

  • Agar Well Diffusion: A larger zone of inhibition generally indicates greater potency. In the table above, PZD-02 shows the largest inhibition zone among the derivatives against both strains.

  • MIC Determination: A lower MIC value signifies higher antibacterial potency. PZD-02 has the lowest MIC (8 and 16 µg/mL), confirming its superior activity compared to PZD-01 and PZD-03.

  • Comparison: While none of the hypothetical derivatives are as potent as the control antibiotic Ciprofloxacin, PZD-02 emerges as the most promising lead candidate from this series for further investigation. The data also suggests that the 3-(4-chlorobenzyl)amino substitution may be more favorable for activity than the 3-(4-methylbenzyl)amino or piperazinyl substitutions.

Part 4: Mechanistic Considerations

Understanding the potential mechanism of action provides a rational basis for lead optimization. Pyrazine derivatives have been reported to act through various mechanisms. Pyrazinamide, for example, is a prodrug that is converted to pyrazinoic acid, disrupting membrane potential and translation in Mycobacterium tuberculosis[3]. Other pyrazine derivatives have been shown to target bacterial enzymes essential for DNA replication, such as DNA gyrase and topoisomerase IV[19].

G cluster_0 Bacterial Cell Pyrazine Pyrazine Derivative Target Bacterial Target (e.g., DNA Gyrase) Pyrazine->Target Binds to & Inhibits Process Essential Process (e.g., DNA Replication) Target->Process Blocks Death Inhibition of Growth / Cell Death Process->Death Leads to

Caption: A potential mechanism: inhibition of a key bacterial enzyme.

Further studies, such as enzyme inhibition assays or molecular docking, can elucidate the precise mechanism for promising lead compounds[1][20]. This knowledge is invaluable for designing next-generation derivatives with improved potency and selectivity.

Conclusion

This guide outlines a systematic, evidence-based approach for the comparative screening of novel this compound derivatives for antibacterial activity. By employing a logical workflow that progresses from qualitative primary screening to quantitative MIC determination, researchers can efficiently identify and prioritize promising candidates. Adherence to standardized protocols, careful selection of controls, and structured data analysis are paramount to ensuring the scientific rigor and trustworthiness of the findings. The ultimate goal is to leverage this versatile chemical scaffold to develop new antibacterial agents that can help address the growing threat of antimicrobial resistance.

References

A Senior Application Scientist's Guide to Distinguishing Isomers of Bromo-Chloro-Aminopyrazine

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical development, the precise identification of molecular structure is not merely a procedural step but a cornerstone of safety and efficacy. Isomeric ambiguity can lead to vastly different pharmacological activities, turning a potential therapeutic into a liability. This guide provides a comprehensive spectroscopic framework for differentiating 3-Bromo-5-chloropyrazin-2-amine from its structural isomers. Leveraging foundational principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we will explore the subtle yet critical differences in their spectral fingerprints.

The Isomeric Landscape

The subject of our analysis, 3-Bromo-5-chloropyrazin-2-amine, and its isomers are substituted pyrazines, a class of heterocyclic compounds prevalent in medicinal chemistry. The arrangement of the bromo, chloro, and amino groups on the pyrazine ring gives rise to six possible isomers, each with a unique electronic and steric environment.

Figure 1: Isomers of Bromo-Chloro-Aminopyrazine.

¹H and ¹³C NMR Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as the chemical shifts of protons and carbons are exquisitely sensitive to their local electronic environments. The electronegativity and position of the halogen substituents, along with the electron-donating amino group, create distinct patterns of shielding and deshielding on the pyrazine ring.

Key Differentiating Features in ¹H NMR

The sole aromatic proton on the pyrazine ring will exhibit a chemical shift that is highly dependent on the positions of the substituents.

  • 3-Bromo-5-chloropyrazin-2-amine : The proton at the 6-position is flanked by a nitrogen and a chlorine atom. We would predict its resonance to be significantly downfield due to the inductive electron-withdrawing effects of these adjacent atoms.

  • 5-Bromo-3-chloropyrazin-2-amine : The proton at the 6-position is adjacent to a nitrogen and a bromine atom. Given that chlorine is more electronegative than bromine, the proton in this isomer is expected to be slightly upfield compared to the 3-Bromo-5-chloro isomer. Experimental data for this isomer shows a singlet at 8.05 ppm for the 6-H.[1]

  • Isomers with a proton at the 5 or 3-position : For isomers like 3-Bromo-6-chloropyrazin-2-amine, the proton is at the 5-position, situated between a nitrogen and a carbon bearing a bromine. The chemical shift will be influenced by the relative positions of all three substituents.

The amino protons will typically appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration. For this compound, this signal is observed at 5.02 ppm.[1]

Unambiguous Fingerprints from ¹³C NMR

¹³C NMR provides a more detailed map of the carbon skeleton. The chemical shifts of the four carbons in the pyrazine ring will be uniquely influenced by the attached substituents.

  • Carbons bonded to halogens (C-Br and C-Cl) : These carbons will experience a significant downfield shift due to the electronegativity of the halogens. The carbon attached to chlorine will typically be more downfield than the one attached to bromine.

  • Carbon bonded to the amino group (C-NH₂) : The amino group is electron-donating, which will cause an upfield shift for the carbon it is attached to.

  • Carbon bearing a proton (C-H) : The chemical shift of this carbon will be sensitive to the nature of the adjacent substituents.

For This compound , the reported ¹³C NMR chemical shifts are 123.5, 132.0, 142.9, and 150.6 ppm.[1] The specific assignment of these shifts would require further analysis, such as HMQC and HMBC experiments, but the overall pattern provides a unique fingerprint.

Isomer¹H NMR (Aromatic H)¹³C NMR (ppm)
3-Bromo-5-chloropyrazin-2-amineExpected downfieldData not available
This compound8.05 ppm (s, 1H)[1]123.5, 132.0, 142.9, 150.6[1]
3-Bromo-6-chloropyrazin-2-amineExpected variationData not available
6-Bromo-3-chloropyrazin-2-amineExpected variationData not available
5-Bromo-6-chloropyrazin-2-amineExpected variationData not available
6-Bromo-5-chloropyrazin-2-amineExpected variationData not available

Table 1: Summary of Available and Expected NMR Data

Infrared Spectroscopy: Vibrational Signatures of Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule. While all isomers share the same functional groups (amine, aromatic ring, C-Br, C-Cl), the precise frequencies of their vibrations can be subtly influenced by the electronic effects of the substituent positions.

Key vibrational modes to consider:

  • N-H Stretching : Primary amines typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching. For this compound, a strong band is observed at 3412 cm⁻¹[1].

  • Aromatic C-H Stretching : This typically appears above 3000 cm⁻¹. For this compound, a band is seen at 3019 cm⁻¹[1].

  • C=N and C=C Ring Stretching : These vibrations occur in the 1400-1600 cm⁻¹ region and their pattern can be indicative of the substitution pattern.

  • C-Cl and C-Br Stretching : These vibrations are found in the fingerprint region (below 1000 cm⁻¹). The exact position can vary, but they are expected to be present in all isomers.

While IR alone may not be sufficient for unambiguous isomer identification, it serves as a rapid and valuable tool for confirming the presence of key functional groups and can reveal subtle differences in the fingerprint region when comparing spectra of different isomers.

IsomerN-H Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)
3-Bromo-5-chloropyrazin-2-amineExpected ~3300-3500Expected >3000
This compound3412[1]3019[1]
3-Bromo-6-chloropyrazin-2-amineExpected ~3300-3500Expected >3000
6-Bromo-3-chloropyrazin-2-amineExpected ~3300-3500Expected >3000
5-Bromo-6-chloropyrazin-2-amineExpected ~3300-3500Expected >3000
6-Bromo-5-chloropyrazin-2-amineExpected ~3300-3500Expected >3000

Table 2: Summary of Available and Expected IR Data

Mass Spectrometry: Isotopic Patterns and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable information about its elemental composition through isotopic patterns. For bromo-chloro substituted compounds, the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio) results in a characteristic isotopic cluster for the molecular ion peak.

All isomers of bromo-chloro-aminopyrazine will have the same nominal molecular weight. However, high-resolution mass spectrometry (HRMS) can confirm the elemental formula.

The key to distinguishing isomers using MS lies in their fragmentation patterns. The positions of the substituents will influence the stability of the resulting fragment ions. While detailed fragmentation pathways would require experimental investigation for each isomer, we can anticipate differences in the relative abundances of fragments arising from the loss of Br, Cl, HCN, or other small molecules.

For This compound , the gas chromatography-mass spectrometry (GC-MS) data shows molecular ion peaks at m/z 207, 209, and 211[1]. The high-resolution mass spectrometry (HRMS) measured value for MH⁺ was m/z 207.9280, which is consistent with the calculated value of 207.9272[1]. Predicted mass spectrometry data for 3-Bromo-5-chloropyrazin-2-amine also indicates a monoisotopic mass of 206.91989 Da[2].

MS_Fragmentation M Molecular Ion (M+) M_Br [M-Br]+ M->M_Br M_Cl [M-Cl]+ M->M_Cl M_HCN [M-HCN]+ M->M_HCN

Figure 2: Generalized Mass Spectrometry Fragmentation.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument : A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) may be necessary due to the low natural abundance of ¹³C, relaxation delay of 2-5 seconds.

  • Data Processing : Apply Fourier transform, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy
  • Sample Preparation (ATR) :

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact.

  • Sample Preparation (KBr Pellet) :

    • Grind 1-2 mg of the sample with ~100 mg of dry KBr powder in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Acquisition :

    • Record a background spectrum of the empty ATR crystal or a blank KBr pellet.

    • Record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or methanol.

  • GC Separation :

    • Inject a small volume (e.g., 1 µL) of the solution into the GC.

    • Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Employ a temperature program to ensure good separation and peak shape.

  • MS Detection :

    • The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

    • Acquire mass spectra over a suitable mass range (e.g., m/z 40-300).

  • Data Analysis : Analyze the retention time and the mass spectrum of the eluting peak, paying close attention to the molecular ion cluster and fragmentation pattern.

Conclusion

The unambiguous identification of 3-Bromo-5-chloropyrazin-2-amine and its isomers is a critical task in pharmaceutical research and development. While each spectroscopic technique provides valuable clues, a combination of ¹H and ¹³C NMR, IR, and mass spectrometry is essential for a conclusive structural assignment. The distinct electronic environments created by the different substitution patterns on the pyrazine ring give rise to unique and predictable differences in their respective spectra. By carefully analyzing these spectral fingerprints, researchers can confidently distinguish between these closely related isomers, ensuring the integrity and safety of their chemical entities.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 5-Bromo-3-chloropyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to approach every chemical, regardless of its perceived reactivity, with a structured and informed safety protocol. This guide provides an in-depth operational plan for the safe handling, use, and disposal of 5-Bromo-3-chloropyrazin-2-amine, a halogenated aminopyrazine derivative. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks, ensuring a safe and productive laboratory environment.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound (CAS No: 21943-13-5) is a solid organic compound with a molecular weight of approximately 208.44 g/mol .[1] A thorough risk assessment is the cornerstone of safe laboratory practice. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for understanding the potential hazards associated with this compound.[1]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3 / 4H301/H302: Toxic or harmful if swallowed[1]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage[1]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[1]
Specific Target Organ Toxicity3H335: May cause respiratory irritation[1]

This data is aggregated from multiple sources and may vary. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

The presence of bromine and chlorine atoms on the pyrazine ring suggests that this compound may be persistent and could exhibit toxic properties.[2] Therefore, a cautious and well-documented approach to handling is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure. The following PPE is mandatory when handling this compound.

  • Eye and Face Protection : Chemical splash goggles are required for protection against liquid splashes and chemical vapors.[3] For tasks with a higher risk of splashing, such as during transfer or dissolution, a face shield worn over safety goggles is recommended.[4][5] Standard safety glasses with side shields do not offer adequate protection against chemical splashes.[3]

  • Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, are essential.[4] It is crucial to inspect gloves for any signs of degradation or perforation before each use.[4][6] For extended operations or when handling larger quantities, consider double-gloving.[3] Always wash your hands thoroughly with soap and water after removing gloves.

  • Body Protection : A standard laboratory coat should be worn to protect against spills.[2][3] Ensure the lab coat is buttoned and fits properly to cover as much skin as possible.[4] For tasks with a significant splash risk, a chemically resistant apron over the lab coat is advisable.[3]

  • Respiratory Protection : Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors.[7][8] If engineering controls are not sufficient to maintain exposure below permissible limits, a respirator may be necessary.[4] In such cases, a formal respiratory protection program, including fit-testing and training, is required.[4][5]

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for maintaining a safe laboratory environment. The following step-by-step guide outlines the key procedures for handling this compound.

Receiving and Storage
  • Inspect : Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label : Ensure the container is clearly labeled with the chemical name and hazard pictograms.

  • Store : Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][9] Keep the container tightly closed when not in use.[7][9][10]

Handling and Use
  • Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible.[6][10]

  • Engineering Controls : All weighing and transfer operations should be performed in a chemical fume hood to prevent the release of dust or vapors into the laboratory environment.[6]

  • Weighing : Use a disposable weighing boat or paper to avoid contamination of the balance.

  • Dissolution : When dissolving the solid, add the powder slowly to the solvent to avoid splashing.

  • Avoidance of Contamination : Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling the compound.[7]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed to handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Solvent handle_transfer->handle_dissolve cleanup_decon Decontaminate Glassware handle_dissolve->cleanup_decon After experiment cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][11] Seek immediate medical attention.

  • Skin Contact : Immediately wash the affected area with plenty of soap and water.[9][11] Remove contaminated clothing and shoes.[9] Seek medical attention if irritation persists.

  • Inhalation : Move the affected person to fresh air.[9][10] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[9] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[8] Rinse mouth with water.[8][9] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.

  • Spills : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[7][11] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[7]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is an essential part of the laboratory safety protocol. As a halogenated organic compound, it must be disposed of as hazardous waste.

  • Waste Segregation : Collect all waste containing this compound in a dedicated, clearly labeled hazardous waste container.[2][12] The label should include the words "Hazardous Waste" and the full chemical name.[2][13]

  • Halogenated Waste Stream : Do not mix halogenated waste with non-halogenated waste streams.[12][13] This is crucial for proper disposal and helps manage disposal costs.[13]

  • Container Management : Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure cap.[2] Keep the waste container closed except when adding waste.[12]

  • Institutional Guidelines : Follow your institution's specific guidelines for hazardous waste disposal. Contact your EHS department for pickup and disposal procedures.[12] Do not pour any amount of this chemical down the drain.[13][14]

By adhering to these detailed procedures, you can confidently and safely handle this compound, ensuring the protection of yourself, your colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-chloropyrazin-2-amine
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-chloropyrazin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.